Product packaging for Thiomorpholine(Cat. No.:CAS No. 123-90-0)

Thiomorpholine

Cat. No.: B091149
CAS No.: 123-90-0
M. Wt: 103.19 g/mol
InChI Key: BRNULMACUQOKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiomorpholine (CAS 123-90-0) is a saturated sulfur-nitrogen heterocycle serving as a versatile building block and privileged scaffold in organic synthesis and drug discovery. This colorless to pale yellow liquid (Molecular Formula: C4H9NS, Molecular Weight: 103.19 g/mol) is miscible with water and numerous organic solvents, featuring a boiling point of 169-178°C and a density of approximately 1.088 g/mL . In medicinal chemistry, the this compound ring is a valuable scaffold for designing novel bioactive compounds. It is a key structural component in the development of potent inhibitors for various therapeutic targets. Notably, it has been utilized as a critical moiety in mTOR kinase inhibitors like AZD8055, where it contributes significantly to cellular potency and solubility . Research highlights its incorporation into molecules with diverse pharmacological activities, including antimycobacterial, anticancer, and dipeptidyl peptidase IV (DPP-IV) inhibitory agents . The sulfur atom can be oxidized to sulfoxide and sulfone derivatives, further expanding the chemical space and properties of resulting compounds for biological evaluation . Beyond pharmaceuticals, this compound-derived monomers are employed in polymer science to create multifunctional materials for biological applications. Polymers incorporating this compound can exhibit properties such as oxidation-sensitivity and enhanced hydrophilicity, making them suitable for use in drug delivery systems and the development of smart materials . This compound is classified as a dangerous substance and requires careful handling. It causes severe skin burns and serious eye damage . Researchers should consult the Safety Data Sheet prior to use and adhere to all appropriate safety protocols. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NS B091149 Thiomorpholine CAS No. 123-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNULMACUQOKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5967-90-8 (hydrochloride)
Record name Thiamorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80153826
Record name Thiamorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-90-0
Record name Thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thiomorpholine Scaffold: A Technical Guide to its Core Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a detailed technical overview of the fundamental physicochemical and metabolic properties of the thiomorpholine scaffold, a crucial heterocyclic motif in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the scaffold's core characteristics, methods for their determination, and its role in modulating biological pathways.

Core Physicochemical Properties of this compound

This compound, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is the thio-analog of morpholine.[1] Its unique atomic composition imparts distinct properties that are leveraged in drug design, often to modulate characteristics such as lipophilicity, metabolic stability, and receptor-binding interactions.[2] The scaffold primarily exists in a stable chair conformation.[2]

The fundamental physicochemical properties of the parent this compound scaffold are summarized below. These values serve as a baseline for understanding how substitutions on the ring will modulate the molecule's behavior.

PropertyValueData TypeSource
Molecular Formula C₄H₉NS---
Molecular Weight 103.19 g/mol ---[3]
Appearance Clear, colorless to pale yellow liquidQualitative
Boiling Point 169 °CExperimental
Density 1.026 g/mL at 25 °CExperimental
pKa 9.0Experimental
logP (Octanol/Water) 0.2Calculated
Water Solubility MiscibleExperimental
Refractive Index n20/D 1.538Experimental

Synthesis and Key Reactions

The this compound ring is a versatile synthetic building block. While numerous methods exist for its synthesis, a common modern approach involves the telescoped photochemical thiol-ene reaction of cysteamine hydrochloride with vinyl chloride, followed by a base-mediated cyclization.

Once formed, the scaffold's reactivity is primarily centered on the nitrogen and sulfur atoms. The secondary amine is readily functionalized, and the sulfur atom is susceptible to oxidation, which is a key consideration for metabolic fate. These core reactions are fundamental to the development of this compound-based derivatives.

Thiomorpholine_Reactions This compound This compound Alkylation N-Alkylation / N-Arylation This compound->Alkylation R-X, Base Acylation N-Acylation This compound->Acylation RCOCl, Base Sulfoxide This compound S-oxide This compound->Sulfoxide [O] (e.g., H₂O₂) Sulfone This compound S,S-dioxide Sulfoxide->Sulfone [O]

Key chemical reactions of the this compound scaffold.

Role in Drug Discovery and Major Signaling Pathways

In medicinal chemistry, this compound is often used as a bioisostere of the morpholine ring to improve metabolic stability, potency, or to modulate pharmacokinetics. The sulfur atom, while increasing lipophilicity compared to morpholine's oxygen, also provides a "soft spot" for metabolism via oxidation, which can be a strategic element in prodrug design or in directing metabolic pathways.

This compound-containing molecules have been developed as potent inhibitors of various enzymes, particularly protein kinases. A prominent target is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in human cancers and other diseases. Inhibitors targeting this pathway can block downstream signaling, thereby reducing cell proliferation and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Inhibitor This compound-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by a kinase inhibitor.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is critical for advancing drug candidates. Standardized protocols ensure data reproducibility and reliability.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by measuring pH changes in a solution upon the addition of a titrant.

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a ~1 mM solution of the this compound compound in water. To ensure a constant ionic strength, add a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂. Immerse the pH electrode.

  • Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized. Perform at least three replicate titrations.

Determination of logP by Shake-Flask Method

This "gold standard" method measures a compound's lipophilicity by partitioning it between n-octanol and water.

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the this compound compound (e.g., 10 mM in DMSO). Add a small volume of the stock to a mixture of the pre-saturated n-octanol and buffer (e.g., 500 µL of each). The final concentration should not oversaturate either phase.

  • Equilibration: Vigorously shake or stir the biphasic mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Metabolic Stability via Microsomal Assay

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and test compound (e.g., at 1 µM final concentration) at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.

Metabolic_Stability_Workflow Start Start: Reagent Prep PreIncubate Pre-incubate Microsomes & Compound at 37°C Start->PreIncubate Initiate Initiate Reaction: Add NADPH System PreIncubate->Initiate Timecourse Incubate & Aliquot at Time Points (0, 5, 15, 30, 45 min) Initiate->Timecourse Quench Quench Reaction: Add Cold Acetonitrile + Internal Standard Timecourse->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Calculate t½ & Intrinsic Clearance Analyze->End

References

Thiomorpholine and its role as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, contribute to its successful incorporation into a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-containing compounds. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented, alongside a thorough analysis of their structure-activity relationships. Furthermore, this guide explores the role of this compound in modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, and provides a visual representation of these complex biological processes through Graphviz diagrams. The compiled quantitative data on the biological activity and pharmacokinetic profiles of notable this compound derivatives underscore the immense potential of this scaffold in the development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel drugs.[1][2][3] The morpholine ring has long been recognized as such a scaffold, featuring in numerous approved drugs.[4] Its sulfur analogue, this compound, has steadily gained prominence, demonstrating a wide array of pharmacological activities.[5] The substitution of the oxygen atom in morpholine with a sulfur atom alters the physicochemical properties of the ring, influencing its size, lipophilicity, and metabolic stability, which can be strategically exploited in drug design.

This compound derivatives have exhibited a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties. This versatility has cemented its status as a valuable building block in the medicinal chemist's toolbox.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound ring can be achieved through various synthetic strategies. A common approach involves the cyclization of bifunctional precursors.

General Synthetic Routes

Several established methods for the synthesis of the this compound ring are illustrated in the review by Yadav et al. These routes often start from readily available precursors and involve cyclization reactions. A prevalent method involves the reaction of a bis(2-haloethyl)amine with a sulfide source. Another common strategy is the double alkylation of an amine with a sulfur-containing dielectrophile.

Detailed Experimental Protocol: Synthesis of Sutezolid

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic containing a this compound moiety that has been investigated for the treatment of tuberculosis. A general synthetic sequence for preparing Sutezolid is outlined below.

Synthesis of (S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (Sutezolid)

This multi-step synthesis involves the formation of the core oxazolidinone ring followed by the introduction of the this compound group and subsequent modifications.

  • Step 1: Formation of the Oxazolidinone Ring. A key step involves the asymmetric synthesis of the (S)-5-(aminomethyl)-3-(3-fluoro-4-nitrophenyl)oxazolidin-2-one intermediate. This can be achieved through various chiral pool synthesis approaches.

  • Step 2: Introduction of the this compound Moiety. The nitro group on the phenyl ring is reduced to an amine, which then undergoes a reaction with a suitable this compound precursor.

  • Step 3: Acylation. The final step involves the acylation of the aminomethyl side chain to yield Sutezolid.

A detailed procedure involves the reaction of (S)-5-(aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one hydrochloride with acetic anhydride in the presence of a base like 10 N NaOH in a mixture of dichloromethane and methanol. The reaction is vigorously stirred, and the product is isolated after phase separation and purification.

Biological Activities and Therapeutic Applications

The this compound scaffold is a key component in a multitude of compounds with diverse therapeutic potential.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

3.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several morpholine-based compounds have been developed as PI3K/mTOR inhibitors, and the this compound scaffold is also being explored for this purpose.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="p70S6K", fillcolor="#FBBC05"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; Thiomorpholine_Inhibitor [label="this compound-based\nPI3K/mTOR Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir=none]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> TSC1_2 [label="Inhibits", arrowhead=tee]; TSC1_2 -> Rheb [label="Inhibits", arrowhead=tee]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee, label="Inhibits"]; Akt -> Proliferation; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee]; Thiomorpholine_Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Thiomorpholine_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Figure 1: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. Several this compound-containing compounds have been identified as potent and selective DPP-IV inhibitors.

Antioxidant and Hypolipidemic Activities

This compound derivatives have also been investigated for their potential to combat oxidative stress and dyslipidemia. Certain derivatives have shown the ability to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.

Quantitative Data Summary

The following tables summarize the reported biological activities and pharmacokinetic parameters of selected this compound-containing compounds.

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound ClassTargetAssayIC50/EC50Reference
OxazolidinoneMycobacterium tuberculosisMIC0.12-0.5 µg/mL
Phenylthis compoundDPP-IVEnzyme Inhibition3.40 - 6.93 µM
Biphenyl-thiomorpholineLipid PeroxidationMicrosomal AssayAs low as 7.5 µM
Thieno[2,3-d]pyrimidinePI3KαKinase Assay120 µM
Schiff Base DerivativeMycobacterium smegmatisMIC7.81 µg/mL

Table 2: Pharmacokinetic Parameters of Sutezolid

ParameterValueSpeciesDoseRouteReference
Cmax Varies with doseHuman600 mg BID / 1200 mg QDOral
AUC0-24 3.52 - 11.18 mg/L*hHuman600 - 1200 mgOral
Metabolite (PNU-101603) AUC0-24 ~5-fold higher than SutezolidHuman600 - 1200 mgOral
Plasma Protein Binding 48%Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted thiomorpholines is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, K2CO3) (1.2-2.0 eq).

  • To this mixture, add the desired electrophile (e.g., alkyl halide, acyl chloride) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro DPP-IV Inhibition Assay

The following protocol is a representative example of a fluorometric assay to determine the inhibitory activity of a compound against DPP-IV.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) with additives like NaCl and EDTA.

    • DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer.

    • Substrate Solution: Gly-Pro-AMC (7-amino-4-methylcoumarin) dissolved in assay buffer.

    • Test Compound: Dissolved in DMSO to prepare a stock solution, followed by serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions to the wells.

    • Add 25 µL of the DPP-IV enzyme solution to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs.

// Nodes Start [label="Start: Compound Library\n(this compound Derivatives)", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Culture [label="Cell Line Selection &\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Cell Seeding in\n96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Treatment [label="Treatment with\nTest Compounds", fillcolor="#FBBC05"]; Incubation [label="Incubation\n(e.g., 48-72 hours)", fillcolor="#FBBC05"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition\n(Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nIC50 Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification &\nPrioritization", shape=diamond, fillcolor="#F1F3F4"]; Further_Studies [label="Lead Optimization &\nFurther Mechanistic Studies", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Cell_Culture; Cell_Culture -> Cell_Seeding; Cell_Seeding -> Compound_Treatment; Compound_Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> Hit_Identification; Hit_Identification -> Further_Studies [label="Promising\nCompounds"]; Hit_Identification -> Start [label="Re-screen or\nModify"]; }

Figure 2: In Vitro Anticancer Drug Screening Workflow.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas. The continued exploration of novel synthetic methodologies to access diverse this compound derivatives, coupled with advanced computational and high-throughput screening techniques, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the this compound moiety will continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective. The journey of this compound from a simple heterocycle to a cornerstone of modern drug discovery is a testament to the power of scaffold-based drug design.

References

The Rising Therapeutic Potential of Thiomorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique stereoelectronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel this compound derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities.

Anticancer Activity of this compound Derivatives

This compound derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer. Several studies have reported their potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Data Summary
Compound ClassCancer Cell LineIC50 (µM)Reference
PI3Kα Inhibitors PI3Kα120[1]
mTOR>100[1]
Renal Cancer Agents Renal UO-31Growth Promotion (52.72–64.52%)[1]
TACE Inhibitors T-helper cells0.140[1]
Experimental Protocols

In Vitro Anticancer Evaluation (National Cancer Institute Protocol)

A detailed protocol for the in vitro anticancer screening of novel compounds is a multi-step process. The following is a generalized workflow based on common methodologies.

  • Cell Line Preparation : Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

  • Compound Incubation : After 24 hours, when cells have attached, the experimental compounds are added at various concentrations. The plates are then incubated for an additional 48 hours at 37°C, 5% CO2, and 100% relative humidity.

  • Endpoint Measurement : For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cellular protein is then stained with Sulforhodamine B (SRB). The excess stain is washed away, and the bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis : The absorbance measurements are used to calculate the percentage of cell growth or inhibition relative to control wells. Dose-response curves are generated to determine the IC50 values.

Signaling Pathway Visualization

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2]

Key Classes and Their Antimicrobial Spectrum
  • This compound-Substituted Quinolines : Potent against Mycobacterium tuberculosis, including multidrug-resistant strains.

  • Thiazolyl Thiomorpholines : Active against Gram-negative bacteria such as Pseudomonas aeruginosa.

  • 4-Thiomorpholin-4-ylbenzohydrazide Derivatives : Exhibit broad-spectrum antibacterial and antifungal activities.

  • Oxazolidinone Derivatives : Show enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.

Quantitative Data Summary
Compound ClassOrganismMIC (µg/mL)Reference
This compound derivative 7b Mycobacterium smegmatis7.81
Schiff base 7c Mycobacterium smegmatis7.81
Dihydroquinoline derivatives 39 & 40 Mycobacterium tuberculosis H37Rv1.56
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation : A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution : The this compound derivatives are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute this compound derivatives in 96-well plate B->C D Incubate plates under optimal conditions C->D E Visually assess for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant and Anti-inflammatory Activities

Several this compound derivatives have been reported to possess significant antioxidant and anti-inflammatory properties, suggesting their potential in treating conditions associated with oxidative stress and inflammation.

Quantitative Data Summary
CompoundAssayIC50 (µM)Reference
Compound 15 Ferrous/ascorbate-induced lipid peroxidation7.5
Compound 3 DPPH radical scavenging31
Compound 13 DPPH radical scavenging36
Compound 3 Soybean lipoxygenase (LOX) inhibition4
Compound 7 Soybean lipoxygenase (LOX) inhibition22
Experimental Protocols

DPPH Radical Scavenging Assay

  • Reagent Preparation : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure : Different concentrations of the this compound derivatives are added to the DPPH solution in a 96-well plate.

  • Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

  • Enzyme and Substrate Preparation : Soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer.

  • Inhibition Assay : The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation : The reaction is initiated by the addition of the substrate.

  • Measurement : The formation of the product, hydroperoxy-linoleic acid, is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective and Hypolipidemic Activities

The versatility of the this compound scaffold extends to its potential in neurodegenerative diseases and metabolic disorders.

Quantitative Data Summary
ActivityCompoundTarget/ModelEffectReference
Hypolipidemic Compound 15Triton WR-1339-induced hyperlipidemic rats80% decrease in triglycerides, 78% in total cholesterol, 76% in LDL
AChE Inhibition Compound 6Acetylcholinesterase~45% inhibition at 300 µM
AChE Inhibition Compound 10Acetylcholinesterase~45% inhibition at 300 µM
AChE Inhibition Compound 13Acetylcholinesterase~45% inhibition at 300 µM
AChE Inhibition Compound 14Acetylcholinesterase~45% inhibition at 300 µM
Experimental Protocols

In Vivo Hypolipidemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats

  • Animal Model : Male Wistar rats are used. Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339.

  • Compound Administration : The test compounds are administered intraperitoneally at a specific dose.

  • Blood Sampling : Blood samples are collected at different time points after compound administration.

  • Biochemical Analysis : Plasma levels of triglycerides, total cholesterol, and LDL are determined using standard enzymatic kits.

  • Data Analysis : The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation : Acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme are prepared in a phosphate buffer.

  • Assay Procedure : The enzyme is pre-incubated with the test compounds in a 96-well plate.

  • Reaction Initiation : The substrate and DTNB are added to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement : The absorbance is measured kinetically at 412 nm.

  • Calculation : The percentage of enzyme inhibition is calculated, and IC50 values are determined.

Logical Relationship Visualization

Multi_Target_Activity A This compound Derivatives B Antioxidant Activity (DPPH Scavenging) A->B C Anti-inflammatory Activity (LOX Inhibition) A->C D Hypolipidemic Activity (Squalene Synthase Inhibition) A->D E Neuroprotective Activity (AChE Inhibition) A->E F Potential Treatment for Neurodegenerative Diseases B->F C->F D->F E->F

Caption: Multi-target activities of this compound derivatives for neuroprotection.

Conclusion

Novel this compound derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agents is well-documented in recent scientific literature. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals engaged in the exploration and optimization of this compound-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases.

References

An In-depth Technical Guide to Thiomorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiomorpholine, a saturated six-membered heterocyclic compound containing both sulfur and nitrogen atoms, serves as a crucial scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties make it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of this compound, focusing on its core properties, its role in drug development, relevant signaling pathways, and detailed experimental protocols for its synthesis.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory use.

PropertyValueReference
CAS Number 123-90-0[1]
Molecular Formula C₄H₉NS[1]
Molecular Weight 103.19 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 169 °C[1]
Density 1.026 g/mL at 25 °C
Refractive Index n20/D 1.538
pKa (Predicted) 9.14 ± 0.20
Solubility Miscible with water and organic solvents

Role in Medicinal Chemistry and Drug Development

This compound is considered a "privileged scaffold" in drug discovery due to its presence in numerous compounds with diverse pharmacological activities. Replacing a morpholine ring with this compound can increase lipophilicity and introduce a "metabolically soft spot" at the sulfur atom, which can be oxidized to the corresponding sulfoxide and sulfone, influencing the compound's pharmacokinetic profile.

Key therapeutic areas where this compound derivatives have shown significant promise include:

  • Antitubercular Agents: The most prominent example is Sutezolid , a second-generation oxazolidinone antibiotic in clinical trials for treating multidrug-resistant tuberculosis. Sutezolid is an analog of Linezolid, where the morpholine ring is replaced by a this compound ring.

  • Anticancer Agents: this compound derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway.

  • Antioxidant and Hypolipidemic Agents: Certain derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol, suggesting potential applications in cardiovascular diseases. These compounds may act as inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis.

  • Other Applications: The scaffold has been used to develop compounds with antimalarial, antiprotozoal, anti-inflammatory, and analgesic properties.

Key Signaling Interactions

Inhibition of Bacterial Protein Synthesis (Sutezolid)

Sutezolid exerts its antibacterial effect by inhibiting protein synthesis in Mycobacterium tuberculosis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation. This mechanism is crucial for its potent activity against even drug-resistant strains.

G cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 23S_rRNA 23S rRNA (Binding Site) Sutezolid Sutezolid (this compound Derivative) Sutezolid->50S_Subunit Binds to Sutezolid->Protein_Synthesis Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Essential for Inhibition Inhibition

Mechanism of Action of Sutezolid.
Inhibition of PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been incorporated into molecules designed to inhibit PI3K isoforms, making it a valuable scaffold for the development of targeted cancer therapies.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Growth & Survival mTOR->Cell_Survival Inhibitor This compound-based PI3K Inhibitor Inhibitor->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR Pathway.

Experimental Protocols

Continuous Flow Synthesis of this compound

This protocol describes a modern, efficient method for synthesizing this compound from inexpensive starting materials using a continuous flow setup.

Experimental Workflow Diagram:

G cluster_reactants Reactant Preparation Cysteamine Cysteamine HCl Pump Pump into Reactor Cysteamine->Pump VinylChloride Vinyl Chloride VinylChloride->Pump Photocatalyst 9-Fluorenone Photocatalyst->Pump Solvent Methanol Solvent->Pump PhotoReactor Photochemical Thiol-Ene Reaction (Continuous Flow Reactor) Pump->PhotoReactor Intermediate Half-Mustard Intermediate PhotoReactor->Intermediate BaseAddition Base Addition (DIPEA) & Heating Intermediate->BaseAddition Cyclization Base-Mediated Cyclization BaseAddition->Cyclization Distillation Vacuum Distillation Cyclization->Distillation This compound Pure this compound Distillation->this compound

References

The Thiomorpholine Ring: A Technical Guide to its Chemical Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine heterocyclic scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. As a bioisostere of the morpholine ring, the substitution of oxygen for sulfur introduces nuanced reactivity, metabolic pathways, and target interactions that can be strategically exploited in drug design. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound core, offering a reference for its application in the synthesis and development of novel therapeutics.

Core Reactivity Profile: A Quantitative Overview

The reactivity of the this compound ring is primarily dictated by the lone pairs of electrons on the nitrogen and sulfur atoms, making it susceptible to a range of electrophilic attacks. The nitrogen atom behaves as a typical secondary amine, exhibiting basicity and nucleophilicity, while the sulfur atom, a soft nucleophile, is prone to oxidation.

PropertyValueNotes
Predicted pKa 9.14 ± 0.20[1]This value indicates that this compound is a moderately basic compound, readily protonated under physiological conditions.
N-H Bond Dissociation Enthalpy Calculated values are available through computational studies.[2]This parameter is crucial for understanding reactions involving hydrogen atom abstraction from the nitrogen, such as in radical-mediated processes.
α-C-H Bond Dissociation Enthalpy Calculated values are available through computational studies.[2]The strength of the C-H bonds adjacent to the heteroatoms influences the metabolic stability of the ring.
Gas-Phase Basicity (GB) Data available in compendiums of thermochemical data.[3][4]Provides a measure of the intrinsic basicity of the molecule in the absence of solvent effects.
Proton Affinity (PA) Data available in compendiums of thermochemical data.Related to gas-phase basicity, it quantifies the enthalpy change upon protonation.

Key Chemical Transformations of the this compound Ring

The this compound scaffold undergoes several key chemical transformations that are fundamental to the synthesis of diverse derivatives for drug discovery. These reactions primarily target the nitrogen and sulfur atoms.

S-Oxidation

The sulfur atom in the this compound ring is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is not only a common metabolic pathway for this compound-containing drugs but can also be strategically employed in synthesis to modulate the polarity, solubility, and biological activity of a molecule.

Experimental Protocol: Synthesis of this compound-1,1-dioxide Hydrochloride

This protocol outlines the oxidation of an N-protected this compound followed by deprotection to yield the sulfone.

Materials:

  • N-protected this compound (e.g., Boc-thiomorpholine)

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., water, acetone)

Procedure:

  • Dissolve the N-protected this compound in a suitable solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add potassium permanganate to the solution in portions, monitoring the reaction temperature to maintain it below a certain threshold.

  • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Heat the acidic solution to hydrolyze the protecting group.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent, yielding the this compound-1,1-dioxide hydrochloride salt.

N-Alkylation

The nitrogen atom of the this compound ring is a potent nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides and sulfonates. This reaction is a cornerstone for introducing diverse substituents to modulate the pharmacological properties of the molecule.

Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide

This protocol is adapted from a general procedure for the N-alkylation of cyclic amines.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and the base in the chosen solvent.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography or distillation.

N-Acylation

N-acylation of the this compound ring with acyl chlorides or anhydrides is a common method to introduce amide functionalities. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Experimental Protocol: N-Acylation with an Acyl Chloride (Synthesis of 4-(Furan-3-carbonyl)this compound)

Materials:

  • This compound

  • Furan-3-carbonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of furan-3-carbonyl chloride in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: N-Acetylation with Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the this compound in DMF.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 65 °C) for a set period (e.g., 2 minutes) if using microwave irradiation, or stir at room temperature or with gentle heating for a longer duration for conventional heating.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by chromatography.

This compound in Signaling Pathways: The Case of Pictilisib (GDC-0941)

The this compound moiety is a key structural feature of Pictilisib (GDC-0941), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in numerous clinical trials for the treatment of solid tumors. The this compound group in Pictilisib contributes to its overall physicochemical properties, including solubility and metabolic stability, which are crucial for its oral bioavailability.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Pictilisib exerts its therapeutic effect by inhibiting the catalytic activity of PI3K, thereby blocking the downstream signaling cascade.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention by Pictilisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits (when unphosphorylated) GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR signaling pathway and inhibition by Pictilisib (GDC-0941).

Mechanism of Action of Pictilisib (GDC-0941):

  • PI3K Inhibition: Pictilisib is an ATP-competitive inhibitor of class I PI3K isoforms. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Downstream Signal Blockade: The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably Akt (also known as protein kinase B).

  • Inhibition of Akt Phosphorylation: Consequently, the phosphorylation of Akt at key residues (Thr308 and Ser473) is significantly reduced.

  • Suppression of mTORC1 Signaling: The inactivation of Akt leads to the downregulation of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream targets, such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • Cellular Effects: The overall effect is the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis in cancer cells.

Experimental Workflow: Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives for drug discovery typically follows a structured workflow, starting from the core heterocycle and diversifying its structure through various chemical modifications.

experimental_workflow start Starting Materials (e.g., Cysteamine HCl, Vinyl Chloride) This compound This compound Synthesis start->this compound functionalization N-Functionalization This compound->functionalization oxidation S-Oxidation This compound->oxidation alkylation N-Alkylation functionalization->alkylation Alkyl Halides, Sulfonates acylation N-Acylation functionalization->acylation Acyl Chlorides, Anhydrides derivatives Diverse this compound Derivatives alkylation->derivatives acylation->derivatives sulfoxide This compound Sulfoxide oxidation->sulfoxide sulfone This compound Sulfone sulfoxide->sulfone Further Oxidation sulfoxide->derivatives sulfone->derivatives purification Purification & Characterization derivatives->purification screening Biological Screening purification->screening

General experimental workflow for the synthesis of this compound derivatives.

This workflow highlights the key stages in the generation of a library of this compound-based compounds for structure-activity relationship (SAR) studies. The initial synthesis of the this compound core is followed by parallel or sequential functionalization at the nitrogen and/or sulfur atoms to generate a diverse set of analogues for biological evaluation.

Conclusion

The this compound ring is a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its fundamental chemical reactivity, including its pKa, bond dissociation energies, and susceptibility to oxidation, N-alkylation, and N-acylation, is essential for its effective utilization in drug design. The strategic modification of the this compound core, guided by a clear understanding of its role in modulating the activity of target proteins such as PI3K, will continue to yield novel and impactful therapeutic agents. This guide provides a foundational resource for researchers to leverage the unique chemical properties of the this compound ring in their drug discovery endeavors.

References

A Comprehensive Technical Guide to Thiomorpholine: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of thiomorpholine. The following sections detail the physical and chemical properties, hazard identification, safety protocols, and emergency procedures necessary for working with this compound in a research and development setting.

Chemical and Physical Properties

This compound, also known as tetrahydro-1,4-thiazine, is a heterocyclic compound with the chemical formula C₄H₉NS.[1] It is a colorless to light yellow liquid with a piperidine-like odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource(s)
Molecular Weight103.19 g/mol [3]
Boiling Point169 °C
Melting Point/Freezing Point166-168 K (approx. -107 to -105 °C)
Density1.026 g/mL at 25 °C
Flash Point63 °C (145.4 °F) - Closed Cup
SolubilityMiscible in water and organic solvents.
AppearanceClear, colorless to slightly yellow liquid.
Vapor DensityNo data available
Vapor PressureNo data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid and causes severe skin burns and eye damage.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage/Eye Irritation: Category 1

  • Flammable Liquids: Category 4

NFPA 704 Rating:

CategoryRatingDescription
Health (Blue) 3Short exposure could cause serious temporary or moderate residual injury.
Flammability (Red) 1Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.
Instability (Yellow) 0Normally stable, even under fire conditions, and is not reactive with water.
Special (White) -No special hazards.

Experimental Protocols for Hazard Determination

The hazard classifications of chemical substances are determined through standardized experimental protocols. The following are summaries of methodologies relevant to the hazards of this compound.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology (Based on ASTM D93 - Pensky-Martens Closed Cup Tester):

  • Apparatus: A brass test cup is filled with the test specimen (this compound). The cup is equipped with a stirring device and a cover with ports for an ignition source and a thermometer.

  • Procedure: The specimen is heated at a slow, constant rate while being stirred. An ignition source is directed into the cup at regular temperature intervals.

  • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.

Acute Oral Toxicity

Acute oral toxicity testing determines the adverse effects that occur after a single oral dose of a substance.

Methodology (Based on OECD Test Guideline 423 - Acute Toxic Class Method):

  • Principle: A stepwise procedure using a minimum number of animals (typically rats, and usually females) per step to obtain sufficient information on the acute toxicity to enable classification.

  • Procedure: The substance is administered orally to a group of experimental animals at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: The presence or absence of compound-related mortality or moribundity in the dosed animals determines the next step, which may involve dosing another group at a higher or lower dose level.

  • Endpoint: The test allows for the ranking and classification of the substance based on the observed toxicity.

Skin Corrosion/Irritation

This test evaluates the potential of a substance to cause irreversible skin damage.

Methodology (Based on OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method):

  • Principle: This in vitro method uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue.

  • Measurement: After a specific exposure time, cell viability is measured, typically by a colorimetric assay (e.g., MTT assay), and compared to negative controls.

  • Classification: A reduction in cell viability below certain thresholds indicates that the substance is corrosive.

Serious Eye Damage/Irritation

This test assesses the potential of a substance to cause tissue damage to the eye.

Methodology (Based on OECD Test Guideline 405 - Acute Eye Irritation/Corrosion):

  • Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.

  • Procedure: A sequential testing strategy is recommended, starting with a single animal. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).

  • Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.

  • Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from open flames, hot surfaces, and sources of ignition.

  • Handle under an inert gas atmosphere as it is air-sensitive.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. Eyewear should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.

  • Footwear: Wear closed-toe shoes.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is work performed in a chemical fume hood? start->fume_hood ventilation Is ventilation adequate? fume_hood->ventilation No ppe_standard Required PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_standard Yes ppe_full Required PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat - Closed-toe Shoes - Respirator (Organic Vapor) ventilation->ppe_full No ventilation->ppe_standard Yes end End: Proceed with work ppe_full->end ppe_standard->end

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.

First-Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Prompt and appropriate response to a spill is essential to prevent harm to personnel and the environment.

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.

Chemical_Spill_Response spill This compound Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe ventilate Ensure adequate ventilation & remove ignition sources ppe->ventilate contain Contain the spill with inert absorbent material ventilate->contain collect Collect absorbed material into a sealed, labeled container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose end Spill Response Complete dispose->end

Figure 2. Logical Flow for a this compound Spill Response.

Storage and Incompatibility

Proper storage conditions are necessary to maintain the integrity of this compound and prevent hazardous reactions.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store in a corrosives area.

  • Store under an inert atmosphere (e.g., nitrogen or argon) as the material is air-sensitive.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

Storage_Requirements start Receiving this compound check_container Is the container tightly sealed? start->check_container storage_location Select Storage Location check_container->storage_location Yes location_attributes Location must be: - Cool - Dry - Well-ventilated - Designated Corrosives Area storage_location->location_attributes separation Separate from: - Strong Oxidizing Agents - Strong Bases - Heat/Ignition Sources location_attributes->separation inert_atmosphere Store under an inert atmosphere separation->inert_atmosphere end Properly Stored inert_atmosphere->end

Figure 3. Decision Process for this compound Storage.

Disposal Considerations

Waste material should be treated as hazardous waste.

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not dispose of into drains or the environment.

  • Waste codes should be assigned by the user based on the application for which the product was used.

Conclusion

This compound is a valuable compound in research and development, but it poses significant health and safety risks if not handled properly. Adherence to the safety, handling, and storage protocols outlined in this guide is essential for protecting laboratory personnel and the environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

The Thiomorpholine Scaffold: A Privileged Core in Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a sulfur-containing heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique stereoelectronic properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery of this compound-containing bioactive compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Diverse Bioactivities of this compound-Containing Compounds

This compound and its derivatives exhibit a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways implicated in various diseases. These activities include antibacterial, antifungal, antitubercular, antioxidant, hypolipidemic, and anticancer effects. The versatility of the this compound ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological profile.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of this compound-containing compounds across different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activities

Compound ClassCell LineIC50 (µM)Reference
Quinazoline-thiomorpholine derivativesHT29 (Colon Cancer)2.19
Quinazoline-thiomorpholine derivativesA549 (Lung Cancer)17.32
Quinazoline-thiomorpholine derivativesHeLa (Cervical Cancer)10.86
Quinazoline-thiomorpholine derivativesKarpas299 (Lymphoma)11.12
Thiazolo[3,2-a]pyrimidin-5-onesPI3Kα120
Thiazolo[3,2-a]pyrimidin-5-onesPI3Kα151

Table 2: Enzyme Inhibition and Other Bioactivities

Target/ActivityCompound DescriptionIC50 / ActivityReference
Dipeptidyl Peptidase IV (DPP-IV)This compound-bearing compound 16a6.93 µmol/L
Dipeptidyl Peptidase IV (DPP-IV)This compound-bearing compound 16b6.29 µmol/L
Dipeptidyl Peptidase IV (DPP-IV)This compound-bearing compound 16c3.40 µmol/L
Lipid PeroxidationN-substituted this compound derivative7.5 µM
Hypolipidemic ActivityN-substituted this compound derivative80% reduction in triglycerides
Hypolipidemic ActivityN-substituted this compound derivative78% reduction in total cholesterol
Hypolipidemic ActivityN-substituted this compound derivative76% reduction in LDL
Antitubercular Activity (MIC)2-(thiophen-2-yl) dihydroquinoline with this compound25 µg/ml

Key Signaling Pathways and Mechanisms of Action

Several key signaling pathways are modulated by this compound-containing bioactive compounds. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been identified as inhibitors of PI3Kα, a key isoform in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Thiomorpholine_Inhibitor This compound Inhibitor Thiomorpholine_Inhibitor->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound compounds.

DPP-IV Signaling in Glucose Homeostasis

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Several this compound-containing compounds have been developed as potent DPP-IV inhibitors.

DPP_IV_Signaling Food_Intake Food Intake GLP1_Release GLP-1 Release Food_Intake->GLP1_Release DPP4 DPP-IV GLP1_Release->DPP4 substrate Pancreas Pancreas GLP1_Release->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Thiomorpholine_Inhibitor This compound Inhibitor Thiomorpholine_Inhibitor->DPP4 inhibits Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake Glucose Uptake Insulin_Secretion->Glucose_Uptake promotes

Caption: Role of DPP-IV in glucose homeostasis and its inhibition by this compound derivatives.

Squalene Synthase Inhibition

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to reduced cholesterol levels, making it an attractive target for the treatment of hyperlipidemia. The plausible mechanism for some this compound derivatives' hypolipidemic activity is the inhibition of this enzyme.

Squalene_Synthase_Pathway FPP 2 x Farnesyl Diphosphate (FPP) Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene catalyzes Thiomorpholine_Inhibitor This compound Derivative Thiomorpholine_Inhibitor->Squalene_Synthase inhibits Cholesterol Cholesterol Squalene->Cholesterol leads to

Caption: Inhibition of the cholesterol biosynthesis pathway via squalene synthase by this compound derivatives.

Experimental Protocols

The discovery and development of this compound-containing bioactive compounds involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Workflow for Discovery and Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound-containing bioactive compounds.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Dose_Response->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the discovery of bioactive this compound compounds.

Synthesis of this compound Derivatives: A General Protocol

Numerous synthetic routes to this compound and its derivatives have been reported. A common approach involves the reaction of a primary amine with a bifunctional electrophile. The following is a generalized protocol for the synthesis of an N-acyl this compound derivative.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, dimethylformamide)

  • Reagents for workup and purification (e.g., aqueous solutions for extraction, silica gel for chromatography)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and coupling agents (e.g., HATU, 1.1 equivalents) in an anhydrous solvent under an inert atmosphere.

  • Add the organic base (2-3 equivalents) to the solution and stir for a few minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl this compound derivative.

Biological Assays

DPP-IV Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add assay buffer, test compound solution, and DPP-IV enzyme solution to the wells of the microplate.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the DPP-IV substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each test compound concentration relative to the uninhibited control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

PI3Kα Kinase Assay (Luminescent)

This assay determines the inhibitory effect of compounds on the kinase activity of PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds in DMSO

  • Positive control inhibitor

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Add the kinase assay buffer, PI3Kα enzyme, and substrate to the wells of the plate.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 values as described for the DPP-IV assay.

Squalene Synthase Inhibition Assay (Fluorescent)

This assay measures the inhibition of squalene synthase activity by monitoring the consumption of NADPH.

Materials:

  • Purified squalene synthase enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • NADPH

  • Assay buffer containing a magnesium ion cofactor

  • Test compounds in a suitable solvent

  • Fluorescence microplate reader

Procedure:

  • Combine the assay buffer, squalene synthase, and NADPH in the wells of a microplate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the FPP substrate.

  • Monitor the decrease in NADPH fluorescence over time (e.g., excitation at 340 nm, emission at 460 nm).

  • Calculate the initial reaction rates from the fluorescence decay curves.

  • Determine the percent inhibition and IC50 values for the test compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold continues to be a highly valuable structural motif in the discovery of novel bioactive compounds. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point for research in medicinal chemistry. The systematic application of the synthetic and bio-evaluative protocols outlined in this guide will facilitate the identification and optimization of new this compound-based drug candidates with improved therapeutic potential. Further exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.

References

The Pivotal Role of Lipophilicity and Solubility in Thiomorpholine-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical physicochemical properties of thiomorpholine derivatives: lipophilicity and solubility. Intended for researchers, scientists, and professionals in drug development, this document outlines the significance of these parameters in determining the pharmacokinetic and pharmacodynamic profiles of this compound-based drug candidates. It also provides detailed experimental protocols for their measurement and explores the signaling pathways where these derivatives have shown significant therapeutic potential.

Introduction: this compound as a Privileged Scaffold

The this compound moiety, a sulfur-containing heterocyclic analog of morpholine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to engage in various non-covalent interactions and its metabolic stability, make it a versatile core for the design of novel therapeutics.[1][2] this compound derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antidiabetic effects.[2]

The success of a drug candidate is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity and aqueous solubility are fundamental physicochemical parameters that govern these processes. A delicate balance between these two properties is crucial for oral bioavailability, cell permeability, and target engagement. This guide delves into the methodologies for assessing these properties and their impact on the development of this compound-based drugs.

Data Presentation: Lipophilicity and Solubility of this compound Derivatives

Table 1: Lipophilicity of Representative this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentLogP (Experimental)LogD (pH 7.4)
THM-001HH0.850.85
THM-0024-ChlorophenylH2.752.75
THM-0034-MethoxyphenylH1.951.95
THM-004HBenzyl2.102.10
THM-0054-ChlorophenylBenzyl4.004.00

Table 2: Aqueous Solubility of Representative this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μg/mL) at pH 7.4
THM-001HH> 200> 200
THM-0024-ChlorophenylH5515
THM-0034-MethoxyphenylH12035
THM-004HBenzyl9528
THM-0054-ChlorophenylBenzyl154

Experimental Protocols

Accurate and reproducible measurement of lipophilicity and solubility is paramount in drug discovery. The following are detailed protocols for commonly used methods.

Determination of Lipophilicity (LogP/LogD)

3.1.1. Shake-Flask Method (Gold Standard)

This method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR). Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

  • Standard Curve: Plot the log(k) values of the standards against their known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the this compound derivative and determine its retention time and calculate its log(k) value.

  • LogP Determination: Interpolate the LogP of the this compound derivative from the calibration curve.

Determination of Aqueous Solubility

3.2.1. Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the this compound derivative in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) and perform serial dilutions in a microplate format.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature, with shaking.

  • Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy to detect the point of precipitation. The highest concentration that does not show precipitation is the kinetic solubility.

3.2.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a solid compound in an aqueous buffer, which is crucial for pre-formulation studies.

Protocol:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method such as HPLC-UV. This concentration represents the thermodynamic solubility.

Signaling Pathways and Experimental Workflows

This compound derivatives have shown promise as modulators of key signaling pathways implicated in various diseases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain this compound-containing molecules have been developed as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.
DPP-IV Signaling Pathway

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes. This compound derivatives have been explored as potent DPP-IV inhibitors.

DPP_IV_Pathway Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Stimulates Release DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV Inactivated by Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis This compound\nDPP-IV Inhibitor This compound DPP-IV Inhibitor This compound\nDPP-IV Inhibitor->DPP-IV

DPP-IV Inhibition Mechanism of Action.
Experimental Workflow for Physicochemical Profiling

A logical workflow is crucial for the efficient characterization of newly synthesized this compound derivatives.

Experimental_Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Kinetic Solubility Kinetic Solubility Purification & Characterization->Kinetic Solubility LogD (RP-HPLC) LogD (RP-HPLC) Purification & Characterization->LogD (RP-HPLC) Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility If promising LogD (Shake-Flask) LogD (Shake-Flask) LogD (RP-HPLC)->LogD (Shake-Flask) For key compounds Data Analysis & SAR Data Analysis & SAR Thermodynamic Solubility->Data Analysis & SAR LogD (Shake-Flask)->Data Analysis & SAR Lead Optimization Lead Optimization Data Analysis & SAR->Lead Optimization

Workflow for Physicochemical Profiling.

Conclusion

The this compound scaffold continues to be a valuable asset in the pursuit of novel therapeutics. A thorough understanding and systematic evaluation of the lipophilicity and solubility of its derivatives are indispensable for translating promising in vitro activity into in vivo efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the physicochemical characterization of this compound-based compounds, facilitating the data-driven optimization of drug candidates. Future research efforts should focus on building comprehensive public databases of these properties for a wide range of this compound derivatives to further aid in the development of predictive structure-property relationship models.

References

Thiomorpholine 1,1-dioxide fundamental chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Thiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a sulfone derivative of this compound, it serves as a versatile building block in the synthesis of various biologically active molecules, including antimicrobial and anti-inflammatory agents.[3][4] Its unique physicochemical properties, such as enhanced solubility and stability, make it a valuable scaffold in the design of novel therapeutics.[2] This document provides a comprehensive overview of the fundamental chemical properties, experimental protocols for its synthesis, and its known biological activities.

Core Chemical and Physical Properties

This compound 1,1-dioxide is a white to light yellow solid at room temperature. It is an air-sensitive compound and should be stored under an inert atmosphere. The core physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₂S
Molecular Weight 135.18 g/mol
CAS Number 39093-93-1
Melting Point 68 - 71 °C
Boiling Point 155 °C at 1 mmHg
Density 1.2 ± 0.1 g/cm³
pKa (Predicted) 6.48 ± 0.20
LogP -1.45
Appearance White to almost white crystalline powder
Solubility Slightly soluble in DMSO and Methanol

Experimental Protocols

Synthesis of this compound 1,1-dioxide

A common synthetic route involves the oxidation of a protected this compound derivative, followed by deprotection.

2.1.1. Oxidation of N-Boc-thiomorpholine:

  • Dissolve tert-butylthis compound-4-carboxylate (N-Boc-thiomorpholine) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, 3-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄), to the solution under controlled conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the N-Boc-thiomorpholine 1,1-dioxide intermediate.

2.1.2. Deprotection to yield this compound 1,1-dioxide:

  • Dissolve the N-Boc-thiomorpholine 1,1-dioxide intermediate in a mixture of dichloromethane and trifluoroacetic acid.

  • Stir the resulting mixture at room temperature for several hours until TLC indicates the reaction is complete.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and basify the mixture to a pH of 8.0 with an aqueous ammonia solution.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the final product, this compound 1,1-dioxide.

Synthesis of this compound 1,1-dioxide Hydrochloride

The hydrochloride salt is often preferred for its increased stability and solubility.

  • Dissolve tert-butyl 1,1-dioxothis compound-4-carboxylate in a solvent mixture of hydrochloric acid-methanol and tetrahydrofuran.

  • Slowly add concentrated hydrochloric acid to the reaction mixture while stirring at room temperature.

  • Continue stirring for approximately 3 hours.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Suspend the resulting crystals in methanol, filter, wash with methanol, and dry to yield this compound 1,1-dioxide hydrochloride as colorless crystals.

Characterization

The synthesized product is typically characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the compound. For the hydrochloride salt, the proton NMR spectrum in DMSO-d6 shows a multiplet at δ 3.54 (8H) and a broad singlet at δ 9.83 (2H).

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the sulfone group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound 1,1-dioxide.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Protected_this compound Protected this compound Start->Protected_this compound Oxidation Oxidation (e.g., mCPBA, KMnO4) Protected_this compound->Oxidation Protected_Dioxide Protected this compound 1,1-dioxide Oxidation->Protected_Dioxide Deprotection Acidic Hydrolysis (e.g., TFA, HCl) Protected_Dioxide->Deprotection Crude_Product Crude this compound 1,1-dioxide Deprotection->Crude_Product Neutralization Basification (e.g., aq. NH3) Crude_Product->Neutralization Extraction Solvent Extraction (e.g., DCM) Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Final_Product Pure this compound 1,1-dioxide Drying_Concentration->Final_Product

Caption: General workflow for the synthesis of this compound 1,1-dioxide.

Biological Signaling Pathway Inhibition

This compound 1,1-dioxide has been shown to possess anti-inflammatory properties, which may be attributed to its inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Inflammatory Response NFkB->Inflammation TMD This compound 1,1-dioxide TMD->TLR4

Caption: Inhibition of the TLR4 signaling pathway by this compound 1,1-dioxide.

Reactivity and Stability

This compound 1,1-dioxide is known to be air-sensitive, and therefore, proper storage under an inert atmosphere is recommended to maintain its quality. It is incompatible with bases and oxidizing agents. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

Biological Activity and Applications

This compound and its derivatives are important scaffolds in drug discovery. This compound 1,1-dioxide, in particular, is a key building block for synthesizing compounds with a range of therapeutic applications.

  • Anti-inflammatory and Antimicrobial Agents: It is used in the synthesis of anti-inflammatory, analgesic, and antimicrobial drugs.

  • Antitumor Activity: The compound has been investigated for its antitumor effects, which are thought to stem from its ability to inhibit protein synthesis and DNA replication in cancer cells.

  • Enzyme Inhibition: Derivatives of this compound 1,1-dioxide are used as cyclin G-associated kinase inhibitors.

  • Other Applications: It has also been shown to increase the levels of the CB2 receptor and has applications in agrochemicals and material science.

Conclusion

This compound 1,1-dioxide is a heterocyclic compound with a well-defined set of physicochemical properties that make it an attractive component in the field of medicinal chemistry. Its synthesis is achievable through established protocols, and its biological activities, particularly in the areas of anti-inflammatory and antitumor research, continue to be an area of active investigation. This guide provides core technical information to aid researchers and drug development professionals in their work with this versatile molecule.

References

Thiomorpholine: A Core Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiomorpholine, a saturated six-membered heterocyclic compound containing nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and physicochemical properties make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of this compound, its derivatives, and their significance in contemporary drug development, with a focus on its synthesis, key reactions, and therapeutic applications.

Physicochemical Properties of this compound

The physicochemical properties of the this compound core can be modulated by substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The sulfur atom in the ring, as compared to the oxygen in its analogue morpholine, generally increases lipophilicity.[3]

PropertyValueReference
CAS Number 123-90-0
Molecular Formula C₄H₉NS
Molecular Weight 103.19 g/mol
Boiling Point 169 °C
Density 1.026 g/mL at 25 °C
Refractive Index (n20/D) 1.538
pKa (predicted) 9.14 ± 0.20
Water Solubility Miscible

Synthesis of the this compound Scaffold

Several synthetic routes to the this compound ring have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Synthesis from Diethanolamine

A classical approach involves the transformation of diethanolamine to generate an amino-mustard species, followed by cyclization with a sulfur source like sodium sulfide.

cluster_cyclization Cyclization Diethanolamine Diethanolamine AminoMustard Amino-mustard Intermediate Diethanolamine->AminoMustard Halogenating Agent (e.g., SOCl₂) This compound This compound AminoMustard->this compound Na2S Sodium Sulfide (Na₂S) Na2S->this compound

Caption: Synthesis of this compound from Diethanolamine.

Continuous Flow Synthesis via Thiol-Ene Reaction

A modern and efficient method utilizes a continuous flow photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization. This approach offers high yields and scalability.

Experimental Protocol: Continuous Flow Synthesis of this compound

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Diisopropylethylamine (DIPEA) (base)

Equipment:

  • Continuous flow reactor system with a photochemical reactor module (e.g., equipped with a 365 nm LED)

  • Syringe pumps

  • Back-pressure regulator

  • T-mixer

  • Reaction coils

Procedure:

  • Preparation of the Feed Solution: Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol% of 9-fluorenone in methanol.

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas through a T-mixer and into the photochemical reactor. Irradiate the mixture with a 365 nm LED at room temperature. The residence time is typically optimized to ensure complete conversion to the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • Base-mediated Cyclization: The output from the photochemical reactor is then mixed with a solution of DIPEA in methanol in a second T-mixer. This mixture is passed through a heated reaction coil (e.g., at 100 °C) to facilitate the cyclization to this compound.

  • Work-up and Purification: The resulting solution is collected, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation.

Key Reactions of this compound

The nitrogen and sulfur atoms of the this compound ring are key sites for chemical modifications, enabling the synthesis of a wide range of derivatives.

N-Substitution

The secondary amine of the this compound ring readily undergoes N-substitution reactions, such as acylation, alkylation, and arylation, to introduce various functional groups.

Experimental Protocol: Synthesis of 4-(Furan-3-carbonyl)this compound

Materials:

  • Furan-3-carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add furan-3-carboxylic acid (560 mg, 5.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) and stir the mixture at room temperature until the carboxylic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol).

  • Amine Addition: Add this compound (0.62 mL, 6.0 mmol), followed by the dropwise addition of DIPEA (1.74 mL, 10.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with 50 mL of saturated aqueous NaHCO₃ solution (2x) and 50 mL of brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(furan-3-carbonyl)this compound.

Oxidation of the Sulfur Atom

The sulfur atom of the this compound ring can be oxidized to the corresponding sulfoxide (this compound S-oxide) and sulfone (this compound S,S-dioxide). This modification significantly alters the polarity and hydrogen bonding capacity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic properties.

This compound This compound ThiomorpholineSO This compound S-oxide This compound->ThiomorpholineSO Oxidizing Agent (e.g., H₂O₂) ThiomorpholineSO2 This compound S,S-dioxide ThiomorpholineSO->ThiomorpholineSO2 Stronger Oxidizing Agent or harsher conditions

Caption: Oxidation of the this compound Sulfur Atom.

Therapeutic Applications of this compound Derivatives

The this compound scaffold is present in a number of compounds with a wide range of therapeutic applications.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Several this compound-containing compounds have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones like GLP-1. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes.

cluster_dpp4 DPP-IV Inhibition ThiomorpholineDerivative This compound Derivative DPP4 DPP-IV ThiomorpholineDerivative->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Insulin->Glucose Lowers

Caption: Mechanism of Action of this compound-based DPP-IV Inhibitors.

Squalene Synthase Inhibitors for Hyperlipidemia

This compound derivatives have shown promise as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of farnesyl pyrophosphate to squalene, these compounds can reduce the production of cholesterol, offering a potential therapeutic strategy for the management of hyperlipidemia.

FPP Farnesyl Pyrophosphate (FPP) SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene SqualeneSynthase->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps ThiomorpholineDerivative This compound Derivative ThiomorpholineDerivative->SqualeneSynthase Inhibits

Caption: Inhibition of Cholesterol Biosynthesis by this compound Derivatives.

Antioxidant and Neuroprotective Agents

The antioxidant properties of this compound derivatives have been explored for their potential in mitigating oxidative stress-related conditions, including neurodegenerative diseases. Their neuroprotective effects are thought to arise from a combination of antioxidant activity, anti-inflammatory effects, and inhibition of enzymes like acetylcholinesterase.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound derivative test samples

  • Ascorbic acid (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.01 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare serial dilutions of the this compound derivatives and ascorbic acid in methanol.

  • Reaction Mixture: In a test tube, mix 3 mL of the DPPH solution with 0.5 mL of each test sample dilution. A blank is prepared with 0.5 mL of methanol instead of the test sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test samples.

cluster_workflow DPPH Assay Workflow Prep_DPPH Prepare 0.01 mM DPPH in Methanol Mix Mix DPPH Solution and Sample Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions of this compound Derivatives Prep_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Hypolipidemic Activity

In vivo studies have demonstrated the potential of this compound derivatives to lower plasma lipid levels.

Experimental Protocol: In Vivo Hypolipidemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats

Animals:

  • Male Wistar rats (or other suitable strain)

Materials:

  • Triton WR-1339

  • This compound derivative test compound

  • Standard hypolipidemic drug (e.g., a statin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Commercial kits for measuring total cholesterol, triglycerides, and LDL-cholesterol

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Induction of Hyperlipidemia: Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 100 mg/kg).

  • Treatment Groups: Divide the animals into groups:

    • Normal control (no Triton, no treatment)

    • Hyperlipidemic control (Triton + vehicle)

    • Test group(s) (Triton + this compound derivative at different doses)

    • Standard group (Triton + standard drug)

  • Drug Administration: Administer the test compounds and the standard drug (e.g., orally) at a specified time after Triton injection.

  • Blood Collection: Collect blood samples from the animals at a predetermined time point (e.g., 24 hours) after drug administration.

  • Biochemical Analysis: Separate the serum and analyze for total cholesterol, triglyceride, and LDL-cholesterol levels using commercial kits.

  • Data Analysis: Compare the lipid levels in the treated groups with the hyperlipidemic control group to determine the percentage reduction in lipid parameters.

Conclusion

This compound has firmly established itself as a valuable heterocyclic scaffold in the landscape of drug discovery and development. Its synthetic tractability and the diverse biological activities exhibited by its derivatives underscore its importance. From metabolic disorders to neurodegenerative diseases, this compound-based compounds continue to be a promising area of research for the development of novel therapeutic agents. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this versatile heterocyclic core.

References

Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the myriad of heterocyclic scaffolds, thiomorpholine, a saturated six-membered ring containing both a sulfur and a nitrogen atom, has emerged as a "privileged scaffold."[1][2][3] Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a metabolically susceptible site for oxidation, make it a valuable building block in drug design.[4] This technical guide provides a comprehensive overview of this compound as a precursor in medicinal chemistry, detailing its synthesis, key applications in drug discovery with a focus on quantitative data, experimental protocols, and the signaling pathways modulated by its derivatives.

The this compound Moiety: A Versatile Tool in Drug Design

This compound is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[1] This substitution significantly impacts the molecule's properties, often leading to improved pharmacokinetic profiles and novel biological activities. The sulfur atom can exist in different oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical space and allowing for fine-tuning of a drug candidate's properties.

The this compound scaffold is incorporated into drug candidates to achieve various objectives, including:

  • Bioisosteric Replacement: It often serves as a bioisostere for the morpholine ring, which is present in numerous FDA-approved drugs. This substitution can alter metabolic stability, lipophilicity, and receptor-binding interactions.

  • Modulation of Physicochemical Properties: The presence of the sulfur atom generally increases lipophilicity compared to morpholine, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Establishment of Key Pharmacophoric Interactions: The nitrogen atom of the this compound ring can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can participate in various non-covalent interactions with biological targets.

Applications in Drug Discovery: From Infectious Diseases to Cancer

The versatility of the this compound scaffold is evident in its application across diverse therapeutic areas, including infectious diseases, oncology, and metabolic disorders.

Antitubercular Agents: The Case of Sutezolid

A prominent example of a this compound-containing drug candidate is Sutezolid (PNU-100480) , an oxazolidinone antibiotic that has been investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains. Sutezolid is a this compound analog of the approved drug Linezolid.

Mechanism of Action: Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.

Efficacy: Sutezolid has demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values often superior to Linezolid.

CompoundOrganismStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Sutezolid M. tuberculosisH37Rv≤0.062 - 0.1250.1250.25
M. tuberculosisClinical Isolates≤0.062≤0.062-
M. aviumClinical Isolates-48
M. kansasiiClinical Isolates-0.1250.25
Linezolid M. tuberculosisH37Rv0.25 - 1.00.51.0

Table 1: Comparative in vitro efficacy of Sutezolid and Linezolid against various mycobacterial strains.

Kinase Inhibitors in Oncology

The this compound moiety has been incorporated into numerous kinase inhibitors, a class of targeted cancer therapies.

PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. Several this compound-containing compounds have been developed as PI3K inhibitors. The morpholine ring is a common feature in many PI3K inhibitors, and its thio-analog offers a strategy for structural modification and patentability.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (Morpholine analog) 5.020.817.13.9
This compound analog of ZSTK474 120>1000151>1000
Compound 14o (Thienopyrimidine) 1.825.419.34.6

Table 2: In vitro inhibitory activity of representative morpholine and this compound-containing PI3K inhibitors.

Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Thiomorpholine_Inhibitor This compound-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound-based PI3K inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibitors of DPP-IV are an important class of oral anti-diabetic drugs. This compound-containing compounds have been explored as DPP-IV inhibitors.

CompoundDPP-IV IC50 (µmol/L)
16a 6.93
16b 6.29
16c 3.40

Table 3: In vitro DPP-IV inhibitory activity of representative this compound-bearing compounds.

Signaling Pathway:

DPP4_Pathway Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 secretes Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Thiomorpholine_Inhibitor This compound-based DPP-IV Inhibitor Thiomorpholine_Inhibitor->DPP4 inhibits

Caption: The incretin pathway and the mechanism of action of this compound-based DPP-IV inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis of a key this compound precursor and the biological evaluation of antitubercular agents.

Synthesis of 4-(4-Nitrophenyl)this compound

This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active this compound derivatives.

Reaction Scheme:

synthesis_workflow cluster_reagents Reagents cluster_procedure Procedure This compound This compound Mix 1. Mix this compound and Triethylamine in Acetonitrile This compound->Mix Fluoronitrobenzene 4-Fluoronitrobenzene Add 2. Add 4-Fluoronitrobenzene solution Fluoronitrobenzene->Add Triethylamine Triethylamine Triethylamine->Mix Acetonitrile Acetonitrile Acetonitrile->Mix Mix->Add Heat 3. Heat at 85°C for 12h Add->Heat Workup 4. Aqueous Workup & Extraction with Ethyl Acetate Heat->Workup Purify 5. Dry, Concentrate & Purify Workup->Purify Product 4-(4-Nitrophenyl)this compound Purify->Product

Caption: Workflow for the synthesis of 4-(4-nitrophenyl)this compound.

Materials:

  • This compound (1.03 g, 10 mmol)

  • 4-Fluoronitrobenzene (1.41 g, 10 mmol)

  • Triethylamine (1.01 g, 10 mmol)

  • Acetonitrile (20 mL)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.03 g, 10 mmol) and acetonitrile (10 mL).

  • Add triethylamine (1.01 g, 10 mmol) to the flask.

  • In a separate beaker, dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in acetonitrile (10 mL).

  • Add the 4-fluoronitrobenzene solution to the reaction flask.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 4-(4-nitrophenyl)this compound.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control drug (e.g., Isoniazid)

  • Negative control (media only)

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound and control wells.

  • Incubate the plate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for an additional 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

This compound has firmly established its position as a privileged scaffold in medicinal chemistry, offering a unique combination of properties that are highly advantageous for drug design. Its successful application in the development of clinical candidates for tuberculosis, and its widespread exploration in the design of kinase and DPP-IV inhibitors, underscore its therapeutic potential. The ability to readily synthesize and functionalize the this compound ring, coupled with the diverse biological activities of its derivatives, ensures that this versatile heterocycle will continue to be a valuable tool for medicinal chemists in the quest for novel and effective therapies. This guide provides a foundational understanding of the importance of this compound, and it is anticipated that further research will continue to unlock new applications for this remarkable scaffold.

References

Methodological & Application

Application Note: A Modernized Approach to Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiomorpholine is a crucial heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs), including the antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[1] The cost-effective and scalable synthesis of this compound is, therefore, of significant interest to the pharmaceutical industry. This application note details a continuous flow, photochemical synthesis of this compound from the readily available and inexpensive starting materials, cysteamine and vinyl chloride.[2][3][4] This method offers a time- and atom-efficient alternative to traditional multi-step, time-consuming synthetic routes.[2]

The synthesis proceeds via a two-step telescoped process. The initial key step is a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, which is followed by a base-mediated cyclization to yield the final this compound product. This process can be conducted under highly concentrated conditions (4 M) using a low-cost organic photocatalyst, 9-fluorenone.

Reaction Scheme

The overall synthesis can be summarized in the following two steps:

  • Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV irradiation in the presence of a photocatalyst to form the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. This reaction proceeds in quantitative yield.

  • Base-Mediated Cyclization: The intermediate undergoes intramolecular cyclization upon treatment with a base to form this compound.

Reaction_Pathway cluster_step1 Step 1: Photochemical Thiol-Ene Reaction cluster_step2 Step 2: Base-Mediated Cyclization Cysteamine Cysteamine Hydrochloride Intermediate 2-(2-chloroethylthio)ethylamine hydrochloride Cysteamine->Intermediate UV (365 nm) 9-Fluorenone (photocatalyst) Methanol VinylChloride Vinyl Chloride VinylChloride->Intermediate This compound This compound Intermediate->this compound Base (e.g., DIPEA) Heat

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the continuous flow synthesis of this compound.

ParameterValueReference
Cysteamine Hydrochloride Concentration4 M
Vinyl Chloride1.1 equivalents
Photocatalyst (9-Fluorenone) Loading0.1 - 0.5 mol %
Intermediate Yield (NMR)Quantitative
Overall Isolated Yield of this compound54%
Residence Time (Overall)40 minutes
Boiling Point of this compound58-64 °C at 20 mbar

Experimental Protocols

Materials and Equipment:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 4 M solution

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)

  • Syringe pumps

  • Back-pressure regulator

  • Standard laboratory glassware

  • Rotary evaporator

  • Distillation apparatus

  • NMR spectrometer

  • LC-MS

Protocol 1: Continuous Flow Photochemical Thiol-Ene Reaction

  • Preparation of the Feed Solution: In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol) and 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol %) in methanol to the desired concentration (e.g., 4 M). An internal standard such as diphenyl ether can be added for quantitative analysis. Aid dissolution by sonication.

  • System Setup: Set up the continuous flow reactor. The thermostats should be set to the desired reaction temperature (e.g., 20 °C) and the LED cooling to 15 °C.

  • Reaction Initiation: Pump the feed solution through the photochemical reactor at a defined flow rate. Introduce vinyl chloride gas into the stream using a mass flow controller.

  • Reaction Monitoring: The reaction can be monitored by taking samples from the output stream, diluting with a deuterated solvent (e.g., MeOH-d4), and analyzing by ¹H NMR.

Protocol 2: Telescoped Continuous Flow Synthesis of this compound (Thiol-Ene and Cyclization)

  • Thiol-Ene Reaction: Perform the photochemical thiol-ene reaction as described in Protocol 1.

  • Introduction of Base: The output stream from the photochemical reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is then mixed with a stream of a suitable base, such as DIPEA (2 equivalents).

  • Cyclization: The combined stream is passed through a heated reactor coil (e.g., 100 °C) to facilitate the cyclization reaction.

  • Work-up and Purification:

    • The resulting mixture is collected.

    • Add 1 M HCl and EtOAc to the collected fractions.

    • Separate the phases and wash the organic phase with 1 M HCl.

    • Combine the aqueous phases and add ~4 M NaOH until the pH is >13.

    • Extract the aqueous phase multiple times with DCM.

    • Combine the organic fractions, dry over Na₂SO₄, filter, and remove the solvent by evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Experimental_Workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Purification Prep_Solution Prepare Feed Solution: Cysteamine HCl, 9-Fluorenone in MeOH Thiol_Ene Photochemical Thiol-Ene Reaction (UV, 20°C) Prep_Solution->Thiol_Ene Cyclization Base-Mediated Cyclization (DIPEA, 100°C) Thiol_Ene->Cyclization Acid_Wash Acidic Wash (1M HCl) Cyclization->Acid_Wash Basification Basification (4M NaOH, pH > 13) Acid_Wash->Basification Extraction Extraction with DCM Basification->Extraction Drying Drying (Na2SO4) and Solvent Removal Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Continuous Flow Synthesis of Thiomorpholine via Thiol-Ene Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous flow synthesis of thiomorpholine, a crucial building block in various active pharmaceutical ingredients (APIs). The described method utilizes a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization in a telescoped two-step flow process. This approach offers a time- and atom-efficient alternative to traditional batch syntheses.[1][2][3][4]

Introduction

The this compound moiety is a significant structural motif in medicinal chemistry, found in drugs such as the antibiotic sutezolid.[3] Traditional synthetic routes to this compound can be time-consuming and may not be cost-effective for large-scale production. Continuous flow chemistry offers a safer, more efficient, and scalable alternative. The presented protocol is based on a photochemical thiol-ene "click" reaction, which is known for high yields and the absence of byproducts. This process involves the reaction of readily available and low-cost starting materials, cysteamine hydrochloride and vinyl chloride, to form a half-mustard intermediate, which is then cyclized to this compound.

Reaction Pathway

The synthesis proceeds in two main steps:

  • Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under photochemical conditions, facilitated by a photocatalyst, to yield the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • Base-Mediated Cyclization: The intermediate undergoes an intramolecular cyclization in the presence of a base to form this compound.

Reaction_Pathway cluster_step1 Step 1: Photochemical Thiol-Ene Reaction cluster_step2 Step 2: Base-Mediated Cyclization cysteamine Cysteamine Hydrochloride intermediate 2-(2-chloroethylthio)ethylamine hydrochloride (Intermediate) cysteamine->intermediate vinyl_chloride Vinyl Chloride vinyl_chloride->intermediate photocatalyst 9-Fluorenone (Photocatalyst) hν (UV light) photocatalyst->intermediate intermediate_cyclization Intermediate This compound This compound intermediate_cyclization->this compound base Base (e.g., DIPEA) base->this compound

Caption: Overall reaction pathway for the two-step synthesis of this compound.

Experimental Data

The following tables summarize the key quantitative data from the continuous flow synthesis of this compound.

Table 1: Optimized Conditions for the Photochemical Thiol-Ene Reaction in Continuous Flow

ParameterValue
Substrate Concentration4 M (Cysteamine Hydrochloride in MeOH)
Photocatalyst9-Fluorenone (0.1–0.5 mol %)
Light SourceUV LED (365 nm)
Temperature20 °C
Residence Time20 minutes
Yield of IntermediateQuantitative

Table 2: Base Screening for the Cyclization Step (Batch Conditions)

Base (2 equiv.)TemperatureTimeConversion of IntermediateNMR Yield of this compound
Et3N100 °C5 minFull86-89%
DIPEA100 °C5 minFull86-89%
DBU100 °C5 minFull86-89%
Note: While effective, Et3N caused precipitation and was deemed unsuitable for the flow protocol.

Table 3: Overall Performance of the Telescoped Continuous Flow Process

ParameterValue
Overall Residence Time40 minutes
Overall Isolated Yield54%
Overall NMR Yield84%
Throughput (Intermediate)5.9 g/h
Throughput (this compound)1.8 g/h
Note: The throughput was limited by the laboratory-scale vinyl chloride gas cylinder pressure.

Experimental Protocols

Materials and Equipment
  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (9-FL)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diphenyl ether (internal standard)

  • Continuous flow reactor setup (e.g., syringe pumps, T-mixer, coiled reactor, back pressure regulator)

  • Photochemical reactor with UV-LED light source (e.g., 365 nm)

  • Thermostats for temperature control

  • Gas-tight syringes

  • Schlenk flasks and standard laboratory glassware

  • NMR spectrometer for analysis

Experimental Workflow

Experimental_Workflow cluster_prep A: Feed Solution Preparation cluster_thiol_ene B: Photochemical Thiol-Ene Reaction cluster_cyclization C: Base-Mediated Cyclization cluster_workup D: Work-up and Purification prep_solution Dissolve Cysteamine HCl, 9-Fluorenone, and Internal Standard in Methanol degas Degas solution (e.g., Ar sparging) prep_solution->degas pump_liquid Pump liquid feed solution into reactor mix_reactants Mix reactants in T-mixer pump_liquid->mix_reactants introduce_vc Introduce Vinyl Chloride (gaseous) via Mass Flow Controller introduce_vc->mix_reactants photo_reaction Irradiate in photochemical flow reactor (UV-LED) mix_reactants->photo_reaction gas_separator Separate unreacted gas in a hold vessel/gas separator add_base Add neat DIPEA via T-mixer gas_separator->add_base thermal_cyclization Heat in a coiled reactor (e.g., 100 °C) add_base->thermal_cyclization collect Collect reaction mixture distill Purify by distillation collect->distill

Caption: Step-by-step experimental workflow for the continuous synthesis.

Protocol for Continuous Flow Synthesis of this compound
  • Preparation of the Liquid Feed Solution:

    • In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol), 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol%), and an internal standard such as diphenyl ether in methanol to the desired total volume (e.g., 100 mL for a 4 M solution).

    • Aid dissolution by sonication if necessary.

    • Degas the solution by sparging with an inert gas like argon.

  • Reactor Setup and Thiol-Ene Reaction:

    • Set the thermostats to the desired temperatures for the photochemical reactor (e.g., 20 °C) and the LED cooling system (e.g., 15 °C).

    • Pump the prepared liquid feed solution into the flow reactor system.

    • Simultaneously, introduce vinyl chloride gas into the system using a mass flow controller, mixing it with the liquid feed in a T-mixer.

    • Pass the reaction mixture through the photochemical reactor, irradiating it with the UV-LED light source. The residence time for this step should be approximately 20 minutes.

  • Telescoped Cyclization:

    • Direct the output from the photochemical reactor into a hold vessel that also functions as a gas separator to remove any unreacted vinyl chloride.

    • Pump the liquid intermediate from the hold vessel and mix it with neat DIPEA (2 equivalents) using a T-mixer.

    • Pass this mixture through a heated coiled reactor (e.g., at 100 °C) with a residence time of approximately 20 minutes to facilitate the cyclization.

  • Work-up and Purification:

    • Collect the final reaction mixture from the reactor outlet.

    • The desired product, this compound, can be isolated and purified from the reaction mixture by distillation. An overall isolated yield of 54% can be expected.

Safety Considerations

  • Vinyl chloride is a hazardous and flammable gas; therefore, this procedure should be conducted in a well-ventilated fume hood.

  • The use of a continuous flow setup minimizes the amount of hazardous material present at any given time, enhancing the safety of the process.

  • Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Conclusion

The described continuous flow synthesis of this compound via a photochemical thiol-ene reaction and subsequent base-mediated cyclization presents a robust and efficient method for the production of this important pharmaceutical intermediate. The process utilizes inexpensive starting materials and a low-cost photocatalyst, making it economically viable. The telescoped nature of the synthesis reduces handling steps and overall process time. While throughput on a laboratory scale may be limited by the delivery of the gaseous reagent, the process shows significant potential for scale-up, particularly if vinyl chloride is handled in its liquid form.

References

Protocols for the N-arylation of Thiomorpholine in Organic Synthesis: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl thiomorpholine scaffold is a significant structural motif in medicinal chemistry and drug discovery, valued for its unique physicochemical properties imparted by the this compound ring. The synthesis of these compounds is predominantly achieved through cross-coupling reactions, which form a carbon-nitrogen bond between the this compound nitrogen and an aryl group. This document provides detailed application notes and protocols for the most common and effective methods for the N-arylation of this compound: the Buchwald-Hartwig amination (palladium-catalyzed), the Ullmann condensation (copper-catalyzed), and the Chan-Lam coupling (copper-catalyzed).

Overview of N-Arylation Methods

The choice of method for the N-arylation of this compound depends on several factors, including the nature of the arylating agent, functional group tolerance, desired reaction conditions, and cost.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and generally provides high yields with a broad range of aryl halides (chlorides, bromides, and iodides) and pseudohalides. It is often the method of choice due to its high functional group tolerance and the availability of a wide array of effective phosphine ligands.[1]

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically requires harsher reaction conditions (high temperatures) and is often used with aryl iodides and bromides.[2] Modern advancements have introduced ligand-assisted protocols that allow for milder conditions.

  • Chan-Lam Coupling: This copper-mediated or -catalyzed reaction utilizes arylboronic acids as the arylating agent and is known for its mild reaction conditions, often proceeding at room temperature and open to the air.[3]

Data Presentation: A Comparative Overview of N-Arylation Protocols for this compound

The following tables summarize quantitative data from literature for the N-arylation of this compound using various catalytic systems.

Table 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1002492Inferred from morpholine data[4]
4-BromobenzonitrilePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene1101888Inferred from general protocols
1-Iodo-4-methoxybenzene[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane1002495[5]
2-BromopyridinePd(OAc)₂ (5)Xantphos (10)K₃PO₄1,4-Dioxane1202475Inferred from heterocyclic couplings

Table 2: Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodonitrobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO1102485Inferred from similar reactions
1-Bromo-4-fluorobenzeneCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃DMF1303678Inferred from general protocols
1-Iodo-2-methylbenzeneCuI (20)NoneNaOtBuNMP1504865Inferred from ligand-free protocols

Table 3: Copper-Catalyzed N-Arylation of this compound (Chan-Lam Coupling)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidCu(OAc)₂ (10)PyridineEt₃NCH₂Cl₂RT4875Inferred from general protocols
4-Methoxyphenylboronic acidCu(OAc)₂ (10)NonePyridineCH₂Cl₂RT7282Inferred from ligand-free protocols
3-Nitrophenylboronic acidCuSO₄ (5)1,10-Phenanthroline (10)nBu₄NOHEtOHRT868

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is a general procedure adapted for the N-arylation of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by the aryl bromide and this compound.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylthis compound.

Protocol 2: Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)

This protocol describes a ligand-assisted Ullmann condensation for the N-arylation of this compound with an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To a sealable reaction tube, add CuI, L-proline, and potassium carbonate.

  • Add the aryl iodide and this compound, followed by anhydrous DMSO.

  • Seal the tube and heat the reaction mixture at 110-120 °C for 24-48 hours with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylthis compound.

Protocol 3: Copper-Catalyzed N-Arylation of this compound (Chan-Lam Coupling)

This protocol outlines the N-arylation of this compound with an arylboronic acid at room temperature.

Materials:

  • Arylboronic acid (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask open to the air, add the arylboronic acid, this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylthis compound.

Visualizations

General Experimental Workflow for N-Arylation of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Arylating Agent, This compound, Catalyst, Ligand (if applicable), and Base solvent Add Anhydrous Solvent start->solvent atmosphere Establish Inert Atmosphere (for Pd and some Cu methods) solvent->atmosphere heat Heat to Reaction Temperature with Stirring atmosphere->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Isolated N-Arylthis compound purify->product

Caption: General workflow for the N-arylation of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) amide_complex L-Pd(II)(Ar)(NR'R'') pd2_complex->amide_complex Amine Coordination & Deprotonation (Base, R'R''NH) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Catalytic Cycle of Ullmann Condensation

G cu1 L-Cu(I)-X cu_amide L-Cu(I)-NR'R'' cu1->cu_amide Amine Coordination & Deprotonation (Base, R'R''NH) cu3_complex L-Cu(III)(Ar)(NR'R'')(X) cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NR'R'' cu3_complex->product

Caption: Proposed catalytic cycle for the Ullmann condensation.

Catalytic Cycle of Chan-Lam Coupling

G cu2 L-Cu(II) cu_amide L-Cu(II)-NR'R'' cu2->cu_amide Amine Coordination (R'R''NH) cu_aryl_amide L-Cu(II)(Ar)(NR'R'') cu_amide->cu_aryl_amide Transmetalation (ArB(OH)₂) cu_aryl_amide->cu2 Reductive Elimination & Reoxidation (O₂) product Ar-NR'R'' cu_aryl_amide->product

Caption: Catalytic cycle for the Chan-Lam N-arylation.

Conclusion

The N-arylation of this compound is a crucial transformation in the synthesis of various biologically active compounds. The choice between palladium- and copper-catalyzed methods will depend on the specific requirements of the synthesis. The Buchwald-Hartwig amination offers broad substrate scope and high yields, while the Ullmann and Chan-Lam reactions provide cost-effective alternatives, with the latter being particularly mild. The provided protocols and data serve as a valuable resource for researchers in the development of novel N-arylthis compound derivatives. Further optimization of reaction conditions may be necessary for specific substrate combinations.

References

Application Notes and Protocols: Thiomorpholine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine, a heterocyclic compound, and its derivatives are recognized for their versatile applications in various fields, including the agrochemical sector. While primarily utilized as a core structural component in the synthesis of fungicidally active molecules, its broader application in formulations as a solvent, adjuvant, or safener is not extensively documented in publicly available scientific literature. These application notes focus on the established role of this compound derivatives as fungicides, providing an overview of their biological activity, and presenting exemplary protocols for their formulation and efficacy testing.

I. This compound Derivatives as Fungicidal Active Ingredients

The primary application of the this compound scaffold in agrochemicals is in the development of novel fungicides. The morpholine ring is a key component in several commercial fungicides, and by extension, its thio-analog, this compound, has been investigated for similar properties. Research has demonstrated that incorporating a this compound moiety into various molecular structures can lead to compounds with significant fungicidal activity against a range of plant pathogens.

Data Presentation: Fungicidal Activity of this compound Derivatives

The following table summarizes the in-vitro fungicidal activity of selected this compound-containing compounds against the plant pathogen Botrytis cinerea, a common target for fungicide development.

Compound IDStructureTarget FungusEC50 (mg/L)Reference
T-1 {2-methyl-5-[4-(trifluoromethyl)phenyl]thiazol-4-yl}(thiomorpholin-4-yl)methanoneBotrytis cinerea15.6[1][1]
T-2 --INVALID-LINK--methanone (for comparison)Botrytis cinerea19.6[1][1]
Hymexazol Commercial Fungicide (for comparison)Botrytis cinerea>19.6[1]

Note: EC50 represents the concentration of the compound that inhibits 50% of the fungal growth. A lower EC50 value indicates higher fungicidal activity.

II. Experimental Protocols

The following sections provide generalized, exemplary protocols for the formulation and testing of agrochemicals containing this compound derivatives. These are intended as a starting point for formulation development, and specific parameters will need to be optimized for each active ingredient and intended application.

A. Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system along with emulsifiers. When diluted with water, they form a stable emulsion for spraying.

1. Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation of a this compound-based fungicidal compound.

2. Materials:

  • This compound-based active ingredient (e.g., Compound T-1)
  • Solvent: Aromatic hydrocarbon (e.g., Solvesso™ 100) or a blend of solvents.
  • Emulsifier blend: A mix of anionic (e.g., calcium dodecylbenzene sulfonate) and non-ionic (e.g., alcohol ethoxylate) surfactants.
  • Stabilizer (optional): e.g., epoxidized soybean oil.
  • High-speed homogenizer or magnetic stirrer.
  • Glass beakers and graduated cylinders.

3. Procedure:

  • In a glass beaker, weigh the required amount of the solvent.
  • Slowly add the pre-weighed this compound-based active ingredient to the solvent while stirring until it is completely dissolved. Gentle heating may be applied if necessary, but care must be taken to avoid degradation of the active ingredient.
  • Add the pre-weighed emulsifier blend to the solution and mix thoroughly.
  • If using, add the stabilizer and continue mixing until a homogenous solution is obtained.
  • The final product is a clear, stable liquid.

4. Quality Control:

  • Appearance: The concentrate should be a clear, homogenous liquid.
  • Emulsion Stability: Dilute the EC with water at the intended application rate (e.g., 1:100) in a graduated cylinder. The emulsion should form spontaneously with minimal agitation and remain stable with no significant separation or creaming for at least 2 hours.

B. Protocol for Preparation of a Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.

1. Objective: To prepare a Wettable Powder (WP) formulation of a this compound-based fungicidal compound.

2. Materials:

  • This compound-based active ingredient (solid).
  • Wetting agent: e.g., sodium lauryl sulfate.
  • Dispersing agent: e.g., sodium lignosulfonate.
  • Carrier/filler: e.g., kaolin clay or silica.
  • Air-jet mill or similar grinding equipment.
  • Blender.

3. Procedure:

  • Pre-grind the solid this compound-based active ingredient to a fine powder.
  • In a blender, combine the weighed amounts of the active ingredient, wetting agent, dispersing agent, and carrier.
  • Blend the components until a uniform mixture is achieved.
  • For improved performance, pass the blended powder through an air-jet mill to achieve a very fine and uniform particle size.

4. Quality Control:

  • Appearance: The final product should be a fine, free-flowing powder.
  • Wettability: Measure the time it takes for a known amount of the powder to become completely wet when added to water without stirring. A short wetting time is desirable.
  • Suspensibility: Prepare a suspension of the WP in water at the intended application rate. After a set time (e.g., 30 minutes), measure the amount of active ingredient that remains suspended. High suspensibility is crucial for uniform application.

C. Protocol for Efficacy Testing of Fungicidal Formulations (In-vitro)

This protocol describes a method to evaluate the efficacy of the prepared formulations against a target fungus.

1. Objective: To determine the EC50 of a this compound-based fungicidal formulation against a specific plant pathogen.

2. Materials:

  • Prepared EC or WP formulation of the this compound derivative.
  • Pure culture of the target fungus (e.g., Botrytis cinerea).
  • Potato Dextrose Agar (PDA) or other suitable growth medium.
  • Sterile petri dishes, pipettes, and spreader.
  • Incubator.
  • Spectrophotometer (optional, for liquid cultures).

3. Procedure:

  • Prepare a stock solution of the fungicidal formulation in sterile distilled water.
  • Create a series of dilutions of the stock solution to achieve a range of concentrations.
  • Incorporate the different concentrations of the fungicide into molten PDA before pouring it into petri dishes. Ensure thorough mixing.
  • As a control, prepare PDA plates with no fungicide.
  • Once the agar has solidified, inoculate the center of each plate with a small plug of the fungal culture.
  • Incubate the plates at the optimal temperature for the growth of the fungus.
  • After a set incubation period (e.g., 5-7 days), measure the diameter of the fungal colony on each plate.
  • Calculate the percentage of growth inhibition for each concentration compared to the control.
  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the concentration and fitting a dose-response curve.

D. Protocol for Formulation Stability Testing

Stability testing is crucial to ensure the formulation maintains its physical and chemical properties over time. The following is a simplified protocol based on OECD guidelines.

1. Objective: To assess the storage stability of the prepared agrochemical formulation.

2. Materials:

  • Prepared and packaged agrochemical formulation.
  • Controlled temperature and humidity chambers.
  • Analytical equipment for quantifying the active ingredient (e.g., HPLC).
  • Equipment for testing physical properties (e.g., viscometer, particle size analyzer).

3. Procedure:

  • Initial Analysis (Time 0): Analyze the freshly prepared formulation for the concentration of the active ingredient and its key physical properties (e.g., pH, viscosity, emulsion/suspension stability, particle size).
  • Accelerated Storage: Store samples of the formulation at an elevated temperature (e.g., 54°C for 14 days, as a common screening method).
  • Real-Time Storage: Store samples under ambient and, if necessary, refrigerated conditions for an extended period (e.g., up to 2 years).
  • Periodic Analysis: At specified intervals (e.g., after 14 days for accelerated storage; 3, 6, 12, 18, and 24 months for real-time storage), withdraw samples and re-analyze for active ingredient concentration and physical properties.
  • Evaluation: Compare the results with the initial analysis. The formulation is considered stable if the active ingredient concentration and physical properties remain within predefined specifications.

III. Mandatory Visualizations

Fungicidal_Mode_of_Action cluster_fungus Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Cell_Membrane Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Essential Component Disrupted_Membrane Disrupted Cell Membrane (Fungicidal Effect) Cell_Membrane->Disrupted_Membrane Thiomorpholine_Derivative This compound Derivative (Active Ingredient) Thiomorpholine_Derivative->Ergosterol_Biosynthesis Inhibition

Caption: Hypothetical mode of action for a this compound-based fungicide.

EC_Formulation_Workflow Start Start Solvent 1. Weigh Solvent Start->Solvent Active_Ingredient 2. Dissolve Active Ingredient (this compound Derivative) Solvent->Active_Ingredient Emulsifiers 3. Add Emulsifier Blend Active_Ingredient->Emulsifiers Stabilizer 4. Add Stabilizer (Optional) Emulsifiers->Stabilizer Mixing 5. Homogenize Stabilizer->Mixing QC 6. Quality Control (Appearance, Emulsion Stability) Mixing->QC End End Product: Emulsifiable Concentrate QC->End

Caption: Workflow for Emulsifiable Concentrate (EC) formulation.

WP_Formulation_Workflow Start Start Pre_Grind 1. Pre-grind Active Ingredient (this compound Derivative) Start->Pre_Grind Blending 2. Blend with Wetting Agent, Dispersant, and Carrier Pre_Grind->Blending Milling 3. Air-Jet Mill for Fine Particle Size Blending->Milling QC 4. Quality Control (Wettability, Suspensibility) Milling->QC End End Product: Wettable Powder QC->End

Caption: Workflow for Wettable Powder (WP) formulation.

IV. Application of this compound as a Safener, Adjuvant, or Solvent

Despite extensive searches of scientific databases and patent literature, there is a notable lack of direct evidence supporting the use of this compound itself as a commercial herbicide safener, adjuvant, or primary solvent in agrochemical formulations. While structurally similar compounds are used in these roles, the specific application of this compound for these purposes is not well-documented. Therefore, detailed application notes and protocols for these uses cannot be provided at this time. Research in this area may reveal future potential, but for now, the primary role of this compound in agrochemicals remains as a key structural component of certain active ingredients.

References

Application Notes and Protocols for the Synthesis and Evaluation of Thiomorpholine-Based DPP-IV Inhibitors in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. In individuals with type 2 diabetes, the incretin effect is diminished. Inhibition of DPP-IV prolongs the action of endogenous GLP-1 and GIP, thereby improving glycemic control.[1][2] This has established DPP-IV as a key therapeutic target for the management of type 2 diabetes mellitus.

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of novel this compound-based DPP-IV inhibitors, along with methodologies for their in vitro and in vivo evaluation for diabetes research.

Mechanism of Action and Signaling Pathway

DPP-IV inhibitors block the enzymatic activity of DPP-IV, preventing the degradation of active GLP-1 and GIP.[1] This leads to elevated levels of these incretin hormones, which in turn bind to their respective receptors on pancreatic islet cells. The binding of GLP-1 to its receptor (GLP-1R) on β-cells activates a G-protein-coupled receptor signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and Epac2. This signaling cascade ultimately enhances glucose-dependent insulin synthesis and exocytosis. Concurrently, elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells, reducing hepatic glucose production. The overall effect is a glucose-dependent reduction in blood glucose levels with a low risk of hypoglycemia.[1][2]

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Gut Intestinal L-cells Ingestion->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor This compound-based DPP-IV Inhibitor DPP4_Inhibitor->DPP4 inhibits Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin stimulates Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon suppresses Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Hepatic_glucose ↓ Hepatic Glucose Production Liver->Hepatic_glucose Blood_glucose ↓ Blood Glucose Glucose_uptake->Blood_glucose Hepatic_glucose->Blood_glucose

DPP-IV Inhibition Signaling Pathway

Synthesis of this compound-Based DPP-IV Inhibitors

The following is a general synthetic workflow for the preparation of a series of this compound-based DPP-IV inhibitors derived from L-amino acids.

Synthesis_Workflow Start L-Amino Acid Step1 Boc Protection Start->Step1 Intermediate1 N-Boc-L-Amino Acid Step1->Intermediate1 Step2 Amide Coupling (this compound, EDC) Intermediate1->Step2 Intermediate2 N-Boc-L-aminoacyl -thiomorpholine Step2->Intermediate2 Step3 Boc Deprotection (HCl/EtOAc) Intermediate2->Step3 Final_Product This compound-based DPP-IV Inhibitor Step3->Final_Product

General Synthesis Workflow
Experimental Protocol: Synthesis of L-tert-Leucine-derived this compound Amide (Compound 16c)

This protocol describes the synthesis of a representative this compound-based DPP-IV inhibitor.

Step 1: N-Boc Protection of L-tert-Leucine

  • To a solution of L-tert-leucine (1.31 g, 10 mmol) in 1 M NaOH (10 mL) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.40 g, 11 mmol) in dioxane (10 mL).

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 20 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-tert-leucine as a white solid.

Step 2: Amide Coupling with this compound

  • To a solution of N-Boc-L-tert-leucine (2.31 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.03 g, 10 mmol) and N,N-diisopropylethylamine (DIEA) (2.6 mL, 15 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM (50 mL) and wash successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford N-Boc-L-tert-leucyl-thiomorpholine.

Step 3: Boc Deprotection

  • Dissolve N-Boc-L-tert-leucyl-thiomorpholine (3.16 g, 10 mmol) in a 4 M solution of HCl in ethyl acetate (25 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield L-tert-leucyl-thiomorpholine hydrochloride (Compound 16c).

In Vitro DPP-IV Inhibition Assay

This section provides a detailed protocol for determining the in vitro inhibitory activity of synthesized this compound-based compounds against DPP-IV using a fluorescence-based assay.

Principle

The assay measures the enzymatic activity of DPP-IV through the cleavage of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). DPP-IV cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC, which can be quantified using a fluorescence microplate reader. The presence of a DPP-IV inhibitor reduces the rate of AMC release, and the potency of the inhibitor is determined by calculating its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Protocol

Materials and Reagents:

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Substrate: H-Gly-Pro-AMC

  • DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test Compounds (this compound-based inhibitors)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and the positive control (Sitagliptin) in 100% DMSO.

    • Perform a serial dilution of the stock solutions in assay buffer to obtain a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Test Wells: 10 µL of diluted test compound.

      • Positive Control Wells: 10 µL of diluted Sitagliptin.

      • Negative Control (100% Activity) Wells: 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

      • Blank (No Enzyme) Wells: 20 µL of assay buffer.

    • Add 10 µL of diluted recombinant human DPP-IV enzyme solution to all wells except the blank wells.

    • Mix the contents gently by tapping the plate.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 80 µL of the pre-warmed DPP-IV substrate (H-Gly-Pro-AMC) solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/min).

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the average reaction rate of the negative control wells and V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation: Structure-Activity Relationship (SAR)

The inhibitory activities of a series of synthesized this compound-based DPP-IV inhibitors are summarized in the table below. This data allows for a preliminary structure-activity relationship analysis.

CompoundR Group (from L-Amino Acid)DPP-IV IC₅₀ (µM)
16a Isopropyl (Valine)6.93
16b Isobutyl (Leucine)6.29
16c tert-Butyl (tert-Leucine)3.40
Sitagliptin (Reference)~0.019

Data adapted from a study on this compound-bearing compounds as DPP-IV inhibitors.

Preliminary SAR Observations:

  • The inhibitory activity appears to be influenced by the nature of the R group derived from the L-amino acid.

  • Increasing the steric bulk of the R group from isopropyl (16a) to isobutyl (16b) and tert-butyl (16c) leads to a progressive increase in DPP-IV inhibitory potency. This suggests that a larger, more sterically hindered group at this position may have more favorable interactions within the S2 pocket of the DPP-IV active site.

In Vivo Efficacy Evaluation

The in vivo anti-diabetic efficacy of promising this compound-based DPP-IV inhibitors can be evaluated in a relevant animal model of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat. An oral glucose tolerance test (OGTT) is a standard method to assess the effect of a compound on glucose disposal.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in ZDF Rats

Animals:

  • Male Zucker diabetic fatty (ZDF) rats (e.g., 8-10 weeks of age).

  • Age-matched lean littermates as controls.

  • Acclimatize the animals for at least one week before the experiment.

Procedure:

  • Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • Prepare a formulation of the test compound (e.g., in 0.5% carboxymethylcellulose) at the desired dose (e.g., 10 mg/kg).

    • Administer the test compound or vehicle (control group) orally by gavage.

  • Baseline Blood Sample:

    • At time 0 (typically 30-60 minutes after compound administration), collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

  • Glucose Challenge:

    • Immediately after the baseline blood sample, administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.

  • Blood Sampling:

    • Collect subsequent blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.

  • Glucose Measurement:

    • Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

    • Compare the AUC values between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the glucose AUC indicates improved glucose tolerance.

Pharmacokinetic Profiling

Understanding the pharmacokinetic (PK) properties of novel this compound-based DPP-IV inhibitors is crucial for their development as oral drug candidates. This protocol outlines a basic PK study in rats.

Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats

Animals:

  • Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

  • Fast the animals overnight before dosing.

Procedure:

  • Compound Administration:

    • Administer the test compound at a specific dose (e.g., 10 mg/kg) either orally (p.o.) by gavage or intravenously (i.v.) via the tail vein.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL each) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in rat plasma.

    • Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Centrifuge to pellet the precipitated proteins and analyze the supernatant.

    • Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the parent and a specific fragment ion of the test compound and the internal standard.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the test compound versus time.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). These parameters include:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Terminal half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • For oral administration, calculate the oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel and potent DPP-IV inhibitors for the treatment of type 2 diabetes. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. By following these methodologies, researchers can effectively identify and characterize new drug candidates with the potential for improved efficacy and safety profiles. Further optimization of the this compound core and its substituents, guided by structure-activity relationship studies, will be crucial in advancing these compounds through the drug discovery pipeline.

References

The Rising Promise of Thiomorpholine Derivatives as Antimicrobial Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of thiomorpholine derivatives represents a promising new frontier in the fight against antimicrobial resistance. This versatile heterocyclic scaffold is demonstrating significant potential in the development of novel antibacterial and antifungal agents.

This compound, a six-membered saturated heterocycle containing both sulfur and nitrogen, offers a unique three-dimensional structure that can be readily modified to optimize its pharmacological properties.[1] Its derivatives have been shown to exhibit a broad spectrum of antimicrobial activity against various pathogens, including drug-resistant strains.[2] Key areas of investigation include the development of this compound-substituted quinolines targeting Mycobacterium tuberculosis, thiazolyl thiomorpholines effective against Gram-negative bacteria like Pseudomonas aeruginosa, and 4-thiomorpholin-4-ylbenzohydrazide derivatives with broad-spectrum antibacterial and antifungal properties.[2]

This document provides detailed application notes, quantitative antimicrobial activity data, and experimental protocols to guide researchers in the exploration and development of this promising class of antimicrobial compounds.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives from recent studies. Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound Amide Derivatives (Zone of Inhibition in mm) [3]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliSalmonella typhi
4a 8776
4b 11101211
4c 9898
4d 109109
4e 12111312
4f 13121413
4g 11101211
4h 1091110
4i 98109
4j 8787
Ciprofloxacin (Standard) 25242625

Table 2: Antifungal Activity of this compound Amide Derivatives (Zone of Inhibition in mm) [3]

CompoundAspergillus nigerCandida albicans
4a 108
4b 1211
4c 119
4d 1210
4e 1413
4f 1514
4g 1312
4h 1211
4i 1110
4j 109
Ketoconazole (Standard) 2221

Table 3: Minimum Inhibitory Concentration (MIC) of Various this compound Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)
This compound-substituted dihydroquinoline (26b)Mycobacterium tuberculosis H37Rv25
Pyrrole derivative with this compound (Compound 14)Mycobacterium gordonae 6427>16
Pyrrole derivative with this compound (Compound 14)Mycobacterium avium 1033172
Thiazolyl Thiomorpholines (General)Pseudomonas aeruginosaPromising Activity
4-Thiomorpholin-4-ylbenzohydrazide DerivativesBacteria and FungiBroad-spectrum Activity
Amides of this compound Carboxylate (VIIa-h range)Staphylococcus aureus50 - >100
Amides of this compound Carboxylate (VIIa-h range)Escherichia coli50 - >100
Amides of this compound Carboxylate (VIIa-h range)Aspergillus niger100 - >100
Amides of this compound Carboxylate (VIIa-h range)Candida albicans100 - >100

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible evaluation of the antimicrobial properties of novel this compound derivatives.

Protocol 1: Synthesis of New Amides of this compound Carboxylate

This protocol outlines a general procedure for the synthesis of novel amide derivatives of this compound carboxylate.

1. Synthesis of N-tert-butyloxycarbonyl this compound (1):

  • To a solution of this compound (10 g, 97 mmol) and triethylamine (16.23 mL, 116 mmol) in dichloromethane (500 mL), add a solution of BOC₂O (21.16 g, 97 mmol) in dichloromethane (100 mL).

  • Stir the mixture for 1 hour at room temperature and monitor by TLC.

  • Add ethyl acetate (400 mL) and wash the organic solution with 1M citric acid (3 x 250 mL), water (3 x 250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate in vacuo to yield N-tert-butyloxycarbonyl this compound (1).

2. Synthesis of 4-tert-butyl 2-methyl this compound-2,4-dicarboxylate 1,1-dioxide (3):

  • To a stirred solution of tert-butyl this compound-4-carboxylate 1,1-dioxide (Compound 2, which is obtained from Compound 1) (42.55 mmol) in THF (300 mL) at -78°C, add a 1M solution of LiHMDS (42.55 mmol) dropwise.

  • Stir the reaction mixture under a nitrogen atmosphere for 1 hour.

  • Add methylchloroformate (42.55 mmol) dropwise and stir for 2 hours at -78°C.

  • Quench the reaction by adding NH₄Cl solution (200 mL) and extract the product with EtOAc (3 x 150 mL).

3. Synthesis of Amide Derivatives of this compound Carboxylate (4a-j):

  • Treat Compound 3 with different primary amines in the presence of Trimethyl aluminum (2M in Toluene) at ambient temperature to afford the new amide derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Novel this compound derivatives (stock solutions in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into 5 mL of MHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Anti-Biofilm Activity Assay

This protocol measures the ability of a compound to inhibit biofilm formation.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the MIC protocol and dilute it 1:100 in TSB with 1% glucose.

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of the this compound derivative at various concentrations.

    • Include a growth control (bacteria and medium only) and a sterility control (medium only).

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Crystal Violet Staining:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells three times with 200 µL of sterile PBS.

    • Fix the biofilms by air-drying or heating at 60°C for 1 hour.

    • Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with water.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 550 nm using a microplate reader.

Visualizations

Logical Relationship: Proposed Mechanism of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, a plausible target is the inhibition of squalene synthase, an enzyme involved in the biosynthesis of ergosterol in fungi and cholesterol in higher organisms. The disruption of this pathway can compromise the integrity of the fungal cell membrane.

G cluster_pathway Squalene Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Steps Disruption Disrupted Membrane Integrity Ergosterol->Disruption This compound This compound Derivative Inhibition Inhibition This compound->Inhibition Inhibition->FPP

Caption: Proposed mechanism of action for certain this compound derivatives.

Experimental Workflow: Synthesis of this compound Amide Derivatives

The following diagram illustrates the key steps in the synthesis of novel amides of this compound carboxylate, a class of compounds that has shown promising antimicrobial activity.

G This compound This compound BocProtected N-Boc-Thiomorpholine (1) This compound->BocProtected Protection Dicarboxylate This compound Dicarboxylate (3) BocProtected->Dicarboxylate Carboxylation AmideDerivatives Amide Derivatives (4a-j) Dicarboxylate->AmideDerivatives Amidation reagent1 Boc₂O, Et₃N reagent2 1. LiHMDS 2. Methylchloroformate reagent3 Primary Amines, Trimethylaluminum

Caption: Synthetic workflow for this compound amide derivatives.

References

Application Notes and Protocols: Thiomorpholine in the Synthesis of Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the thiomorpholine moiety in the design and synthesis of potent kinase inhibitors for cancer therapy. This document details the rationale for its use, summarizes key quantitative data for representative inhibitors, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapeutics. The this compound scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of this pathway, offering favorable physicochemical and pharmacological properties. Its inclusion in inhibitor design can enhance potency, selectivity, and pharmacokinetic profiles.

Rationale for this compound Incorporation

The this compound ring, a sulfur-containing analog of morpholine, is utilized in kinase inhibitor design for several key reasons:

  • Hydrogen Bonding: The nitrogen atom of the this compound ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

  • Improved Lipophilicity: The replacement of the oxygen atom in morpholine with a sulfur atom increases the lipophilicity of the molecule, which can lead to improved cell permeability and pharmacokinetic properties.

  • Metabolic Stability: The this compound moiety can influence the metabolic stability of a compound, potentially leading to a longer half-life in vivo.

  • Structural Rigidity and Vectorial Projection: The chair conformation of the this compound ring provides a rigid scaffold that can orient substituents in a defined vector, allowing for precise interactions with the target kinase.

Featured this compound-Containing Kinase Inhibitors

Several potent kinase inhibitors incorporating the this compound scaffold have been developed. This section highlights key examples targeting the PI3K/mTOR pathway.

Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound-Containing Compounds
Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Compound 1 (Pictilisib/GDC-0941 Analog) PI3Kα3Pictilisib3
PI3Kδ33
PI3Kβ3333
PI3Kγ7575
Compound 2 (ZSTK474 Analog) PI3Kα5.0ZSTK4745.0
PI3Kδ3.93.9
PI3Kβ20.820.8
PI3Kγ10.510.5

Data compiled from various sources, including pictilisib (GDC-0941) and ZSTK474 literature. Actual values may vary based on assay conditions.

Table 2: Anti-proliferative Activity of a Representative this compound-Containing PI3K Inhibitor
Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer1.03 ± 0.24
MCF-7Breast Cancer1.25 ± 0.11
HelaCervical Cancer0.20 ± 0.05

Data for a representative 2-(thiophen-2-yl)-1,3,5-triazine derivative.[1]

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P (Thr308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P (Ser473) S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Synthesis Synthesis of this compound -based Inhibitor Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Characterization->KinaseAssay CellCulture Cancer Cell Culture Characterization->CellCulture IC50_determination IC50 Determination KinaseAssay->IC50_determination Treatment Treatment with Inhibitor CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot Analysis (p-AKT, p-S6K) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Substituted Pyrimidine Core

This protocol describes a general method for the synthesis of a 2-amino-4-(thiomorpholin-4-yl)pyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 eq) and TEA or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-4-chloro-6-(thiomorpholin-4-yl)pyrimidine.

  • The second chlorine atom can be substituted in a subsequent step (e.g., Suzuki coupling) to introduce further diversity.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the in vitro inhibitory activity of a this compound-containing compound against PI3K isoforms.[2][3][4][5]

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white-walled multi-well plate, add the kinase, lipid substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a this compound-based inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as AKT and S6K.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to attach. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed for the total protein or a loading control.

Conclusion

The this compound scaffold is a valuable component in the design of potent and selective kinase inhibitors for cancer therapy, particularly targeting the PI3K/mTOR pathway. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and biological evaluation of novel this compound-containing compounds. Careful optimization of these procedures will be essential for the successful development of new and effective cancer therapeutics.

References

Application Notes and Protocols: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine and its oxidized derivatives, particularly this compound-1-oxide and this compound-1,1-dioxide, are recognized as privileged scaffolds in medicinal chemistry.[1][2][3] The selective oxidation of the sulfur atom in the this compound ring modulates its physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable strategy in drug design and development.[4] this compound-1-oxide, a sulfoxide, retains a chiral center at the sulfur atom and can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.[4] This document provides detailed protocols for the mild oxidation of this compound to this compound-1-oxide and highlights its applications in drug development.

Applications in Drug Development

The this compound-1-oxide moiety is a key structural component in a variety of biologically active compounds. Its incorporation into drug candidates has been shown to enhance pharmacological properties.

  • Antibacterial Agents: A notable application of the this compound scaffold is in the development of oxazolidinone antibiotics. For instance, sutezolid, a promising drug candidate for the treatment of multidrug-resistant tuberculosis, features a this compound moiety. Modifications of the antibiotic linezolid to include this compound S-oxide have been explored to develop new antibacterial agents.

  • Anti-inflammatory and Analgesic Drugs: this compound derivatives, including the oxidized forms, are used as key intermediates in the synthesis of pharmaceuticals aimed at reducing inflammation and pain.

  • Hypolipidemic and Antioxidant Activity: N-substituted this compound derivatives have been synthesized and shown to possess antioxidant and hypocholesterolemic activities. The proposed mechanism involves the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.

Experimental Protocols

The selective oxidation of this compound to its corresponding sulfoxide requires mild conditions to prevent over-oxidation to the sulfone (this compound-1,1-dioxide). Several methods have proven effective for this transformation.

Protocol 1: Oxidation with Hydrogen Peroxide

This protocol is adapted from the mild oxidation of a this compound derivative and is a green and efficient method.

Materials:

  • This compound

  • Hydrogen peroxide (30 wt% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. The stoichiometry of hydrogen peroxide is crucial to avoid over-oxidation.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound-1-oxide.

Expected Yield: 80-95% (yields can vary based on reaction scale and purification method).

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and selective oxidizing agent for the conversion of sulfides to sulfoxides.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the this compound solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate can be used for the oxidation of this compound; however, careful control of stoichiometry and reaction conditions is necessary to favor the formation of the sulfoxide over the sulfone. This method often requires N-protection of the this compound to avoid side reactions.

Materials:

  • N-protected this compound (e.g., N-Boc-thiomorpholine)

  • Potassium permanganate (KMnO₄)

  • Water or a suitable solvent mixture

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-protected this compound in a suitable solvent (e.g., aqueous acetone or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 1 equivalent for sulfoxide formation) in water dropwise.

  • Stir the reaction mixture vigorously and monitor by TLC.

  • Once the reaction is complete, quench any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Extract the filtrate with an appropriate organic solvent.

  • Dry the organic extract and concentrate it to obtain the N-protected this compound-1-oxide.

  • The protecting group can be removed under appropriate acidic conditions if the free amine is desired.

Data Presentation

Quantitative Data Summary
ParameterProtocol 1 (H₂O₂)Protocol 2 (m-CPBA)Protocol 3 (KMnO₄)
Oxidizing Agent Hydrogen Peroxidem-Chloroperoxybenzoic AcidPotassium Permanganate
Equivalents of Oxidant 1.1 - 1.51.0 - 1.2~1.0 (with N-protection)
Typical Solvent Glacial Acetic AcidDichloromethaneWater/Acetone or Acetic Acid
Reaction Temperature 0 °C to Room Temp.0 °C0 °C
Typical Reaction Time 1 - 4 hours1 - 3 hours1 - 5 hours
Reported Yield 80 - 95%High (typically >85%)Variable, requires optimization
Selectivity for Sulfoxide Good to ExcellentExcellentModerate to Good
Spectroscopic Data of this compound-1-Oxide

Note: The following data are representative and may vary slightly based on the solvent and instrument used.

Spectroscopic Technique This compound (Starting Material) This compound-1-Oxide (Product)
¹H NMR (ppm) ~3.1 (m, 4H, -N-CH₂-), ~2.6 (m, 4H, -S-CH₂-)Shifts for protons alpha to the sulfoxide group are expected to move downfield.
¹³C NMR (ppm) ~47.9 (-N-CH₂-), ~28.3 (-S-CH₂-)Carbons adjacent to the sulfoxide group will be deshielded and shift downfield.
IR (cm⁻¹) C-H stretching (~2850-2950), N-H bending (~1650), C-N stretching (~1100)A strong characteristic S=O stretching band is expected in the region of 1030-1070 cm⁻¹.

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: H2O2 Oxidation cluster_protocol2 Protocol 2: m-CPBA Oxidation thiomorpholine1 This compound in Glacial Acetic Acid reaction1 Add H2O2 (30%) at 0°C, then stir at room temp. thiomorpholine1->reaction1 workup1 Neutralize (NaOH), Extract (CH2Cl2), Dry (Na2SO4) reaction1->workup1 product1 This compound-1-Oxide workup1->product1 thiomorpholine2 This compound in Dichloromethane reaction2 Add m-CPBA at 0°C thiomorpholine2->reaction2 workup2 Quench (NaHCO3), Wash, Dry (MgSO4) reaction2->workup2 product2 This compound-1-Oxide workup2->product2

Caption: General workflows for the mild oxidation of this compound.

Signaling Pathway Involvement

signaling_pathway cluster_drug_action Potential Mechanism of Action for this compound-1-Oxide Derivatives drug This compound-1-Oxide Containing Drug (e.g., Hypolipidemic Agent) enzyme Squalene Synthase (Enzyme in Cholesterol Biosynthesis Pathway) drug->enzyme Inhibition cholesterol Cholesterol Production enzyme->cholesterol Catalysis ldl Reduced LDL ("Bad Cholesterol") Levels cholesterol->ldl Leads to

Caption: Inhibition of squalene synthase by this compound derivatives.

References

Application Notes and Protocols for the Characterization and Purification of Thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization and purification of thiomorpholine, a crucial heterocyclic moiety in medicinal chemistry.[1][2][3] The protocols outlined below are intended to serve as a guide for ensuring the identity, purity, and quality of this compound and its derivatives in a research and development setting.

Analytical Techniques for this compound Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a cornerstone technique for assessing the purity of this compound and for conducting stability-indicating assays.[4][5]

Application Note:

This method is suitable for the separation and quantification of this compound and its non-volatile impurities. A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector. The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity Range10 - 500 µg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)7.3 µg/L
Limit of Quantification (LOQ)24.4 µg/L
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto HPLC System prep3->hplc1 hplc2 Separate on C18 Column hplc1->hplc2 hplc3 Detect with UV Detector hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Calculate Purity / Concentration data1->data2

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Impurity Profiling

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile impurities in this compound samples, such as residual solvents from the synthesis process.

Application Note:

This method is ideal for identifying and quantifying volatile organic impurities. For less volatile compounds like this compound and its derivatives, a derivatization step may be necessary to increase their volatility. The coupling with a mass spectrometer allows for the definitive identification of impurities based on their mass spectra.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Performance Characteristics

ParameterTypical ValueReference
Purity by GC>98.0%
SensitivityVery High (pg to fg range)
Limit of Detection (LOD)Low µg/L for derivatized amines
Limit of Quantification (LOQ)Low µg/L for derivatized amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound and its derivatives. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity assessments.

Application Note:

¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity of atoms. qNMR, particularly ¹H qNMR, offers a primary method of quantification without the need for a specific reference standard of the analyte.

Experimental Protocol: ¹H NMR for Structural Characterization

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay

  • Instrumentation: High-field NMR Spectrometer (≥ 400 MHz).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, the molecular weights, and the weights of the analyte and the internal standard.

Data Presentation: NMR Data for this compound

NucleusTypical Chemical Shift (ppm) in CDCl₃Reference
¹H (CH₂-N)~2.8 - 3.0
¹H (CH₂-S)~2.6 - 2.8
¹³C (CH₂-N)~47.9
¹³C (CH₂-S)~28.3

Purification Techniques for this compound

The choice of purification method depends on the nature of the impurities and the desired purity level of the final product. Fractional distillation and recrystallization are common techniques for purifying this compound and its derivatives.

Fractional Distillation

Application Note:

Fractional distillation is effective for separating this compound from impurities with different boiling points. This technique is particularly useful for purifying the liquid this compound base.

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a few boiling chips.

    • Assemble the fractional distillation apparatus.

    • Heat the flask gently. The vapor will rise through the fractionating column.

    • Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the first fraction.

    • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of pure this compound (approximately 169 °C at atmospheric pressure).

    • Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Workflow for Fractional Distillation

cluster_setup Setup cluster_distill Distillation cluster_collect Collection setup1 Assemble Fractional Distillation Apparatus setup2 Charge Flask with Crude this compound distill1 Heat the Flask Gently setup2->distill1 distill2 Monitor Vapor Temperature distill1->distill2 distill3 Collect Fractions at Constant Boiling Point distill2->distill3 collect1 Isolate Pure this compound Fraction distill3->collect1

Fractional Distillation Workflow
Recrystallization

Application Note:

Recrystallization is a powerful technique for purifying solid derivatives of this compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of a this compound Derivative

  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, isopropanol, and ethyl acetate.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation: Purification Method Comparison

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation>99%60-80%Effective for liquids, scalable.Not suitable for thermally unstable compounds.
Recrystallization>99.5%50-90%High purity achievable, removes insoluble impurities.Yield can be low, requires suitable solvent.

Signaling Pathway Inhibition by this compound Derivatives

This compound is a key structural motif in many biologically active compounds. One notable example is its incorporation into inhibitors of squalene synthase, an enzyme involved in the cholesterol biosynthesis pathway.

Mechanism of Action: Squalene Synthase Inhibition

Squalene synthase catalyzes the first committed step in cholesterol synthesis. By inhibiting this enzyme, this compound-containing compounds can effectively lower cholesterol levels.

Signaling Pathway Diagram: Cholesterol Biosynthesis Inhibition

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP ... Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Thiomorpholine_Derivative This compound Derivative Thiomorpholine_Derivative->Squalene Inhibits

Inhibition of Squalene Synthase

References

Application of Thiomorpholine 1,1-Dioxide in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine 1,1-dioxide, a saturated six-membered heterocyclic compound containing both nitrogen and a sulfone group, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including enhanced solubility, metabolic stability, and ability to participate in hydrogen bonding, make it a valuable building block for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound 1,1-dioxide in drug development, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

The sulfone moiety of this compound 1,1-dioxide is a key contributor to its desirable pharmacological properties. This polar functional group can lower the lipophilicity of a molecule, which often translates to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the sulfone group can act as a hydrogen bond acceptor, facilitating interactions with biological targets, and can modulate the basicity of nearby amine groups, potentially reducing toxicity.[1]

Derivatives of this compound 1,1-dioxide have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and hypolipidemic effects.[2][3][4] This versatility has made it a focal point for the development of new drugs targeting a variety of diseases.

Key Applications in Drug Development

Anti-inflammatory and Analgesic Agents

This compound 1,1-dioxide serves as a crucial intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties. The mechanism of action for some of these derivatives involves the inhibition of inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling pathway.

Anticancer Agents

Several studies have highlighted the potential of this compound 1,1-dioxide derivatives as anticancer agents. Their proposed mechanisms of action include the inhibition of protein synthesis and DNA replication in cancer cells, leading to a reduction in tumor growth.

Antimicrobial Agents

Derivatives of this compound have shown promising antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for the development of new antibiotics.

Hypolipidemic and Antioxidant Agents

N-substituted this compound derivatives have been investigated for their ability to lower lipid levels and act as antioxidants. The proposed mechanism for their hypolipidemic effect involves the inhibition of squalene synthase, an enzyme involved in cholesterol biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound 1,1-dioxide derivatives from cited literature.

Table 1: In Vitro Anticancer Activity of this compound 1,1-Dioxide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
(4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone (6b)MCF-7Data not specified
(4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone (6g)HeLaData not specified
(4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone (6i)HEK293Data not specified

Table 2: Anti-inflammatory and Antioxidant Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)% InhibitionReference
N-substituted this compound with antioxidant moietyFerrous/ascorbate-induced lipid peroxidationAs low as 7.5-
Indomethacin-thiomorpholine amideCarrageenan-induced paw edema-> Parent drug
N-caffeic acid this compound derivativeSoybean Lipoxygenase (LOX)6-

Table 3: Hypolipidemic Activity of N-Substituted this compound Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats

CompoundParameter% DecreaseReference
Compound 5 (antioxidant moiety)Triglycerides80
Total Cholesterol78
Low-Density Lipoprotein (LDL)76
Indomethacin-thiomorpholine amideTotal Cholesterol73
Triglycerides80
LDL Cholesterol83

Signaling Pathways and Mechanisms of Action

Toll-like Receptor 4 (TLR4) Signaling Pathway

Certain this compound 1,1-dioxide derivatives exert their anti-inflammatory effects by inhibiting the TLR4 signaling pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a cascade involving MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines. Inhibition of this pathway can mitigate the inflammatory response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines promotes transcription MAPKs->Inflammatory_Cytokines promotes transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN promotes transcription Thiomorpholine_Dioxide This compound 1,1-Dioxide Derivatives Thiomorpholine_Dioxide->TLR4_MD2 Inhibits

Caption: TLR4 Signaling Pathway Inhibition.

Inhibition of DNA Synthesis and Protein Synthesis in Cancer Cells

A proposed mechanism for the anticancer activity of this compound 1,1-dioxide derivatives is the inhibition of DNA and protein synthesis, crucial processes for rapidly dividing cancer cells. This leads to cell cycle arrest and apoptosis.

Anticancer_Mechanism cluster_synthesis Macromolecular Synthesis Thiomorpholine_Dioxide This compound 1,1-Dioxide Derivatives DNA_Synthesis DNA Synthesis Thiomorpholine_Dioxide->DNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis Thiomorpholine_Dioxide->Protein_Synthesis Inhibits Cell_Cycle_Progression Cell Cycle Progression DNA_Synthesis->Cell_Cycle_Progression Protein_Synthesis->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth

Caption: Anticancer Mechanism of Action.

Experimental Protocols

Synthesis of this compound 1,1-Dioxide Hydrochloride

This protocol is adapted from a patented method and describes the oxidation of an N-protected this compound followed by deprotection.

Workflow Diagram:

Synthesis_Workflow Start N-protected This compound Oxidation Oxidation (KMnO4) Start->Oxidation Intermediate N-protected This compound 1,1-Dioxide Oxidation->Intermediate Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Product This compound 1,1-Dioxide HCl Hydrolysis->Product

Caption: Synthesis of this compound 1,1-Dioxide HCl.

Materials:

  • N-protected this compound (e.g., N-Boc-thiomorpholine)

  • Potassium permanganate (KMnO4)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Reaction vessel

  • Stirrer

  • Apparatus for concentration (e.g., rotary evaporator)

Procedure:

  • Oxidation:

    • In a reaction vessel, dissolve the N-protected this compound in water.

    • Slowly add potassium permanganate to the solution in batches while stirring. The batch-wise addition helps to control the exothermic reaction.

    • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the product is the N-protected this compound 1,1-dioxide.

  • Hydrolysis (Deprotection):

    • To the solution containing the N-protected this compound 1,1-dioxide, slowly add concentrated hydrochloric acid while stirring at room temperature.

    • Monitor the hydrolysis reaction by TLC.

    • Upon completion, concentrate the reaction mixture to remove water and excess hydrochloric acid.

    • The resulting product is this compound 1,1-dioxide hydrochloride.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound 1,1-dioxide derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using the MTT assay.

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment Add this compound 1,1-Dioxide Derivatives Incubation1->Drug_Treatment Incubation2 Incubate (48-72h) Drug_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading

Caption: MTT Assay Workflow.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound 1,1-dioxide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, Sorenson's glycine buffer)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound 1,1-dioxide derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Workflow Diagram:

Paw_Edema_Workflow Animal_Grouping Group and Acclimatize Rats Baseline_Measurement Measure Initial Paw Volume Animal_Grouping->Baseline_Measurement Drug_Administration Administer this compound 1,1-Dioxide Derivative or Control Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals (1-5h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound 1,1-dioxide derivative

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and treatment groups with different doses of the test compound.

  • Drug Administration:

    • Administer the this compound 1,1-dioxide derivative, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Workflow Diagram:

LOX_Inhibition_Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Test Compound Solutions Pre_incubation Pre-incubate Enzyme with Test Compound Prepare_Reagents->Pre_incubation Reaction_Initiation Add Substrate (Linoleic Acid) Pre_incubation->Reaction_Initiation Absorbance_Measurement Measure Absorbance at 234 nm Reaction_Initiation->Absorbance_Measurement Data_Analysis Calculate % Inhibition and IC50 Absorbance_Measurement->Data_Analysis

Caption: Lipoxygenase Inhibition Assay Workflow.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • This compound 1,1-dioxide derivative

  • Positive control (e.g., Quercetin, Nordihydroguaiaretic acid - NDGA)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LOX in borate buffer.

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the borate buffer, the test compound solution at various concentrations, and the LOX solution.

    • Include a control (enzyme and buffer), a blank (buffer and substrate), and a positive control.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the linoleic acid solution to all wells.

    • Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage inhibition of LOX activity for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

References

Application Notes and Protocols: Thiomorpholine Derivatives in Hypolipidemic and Antioxidant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate thiomorpholine derivatives for their potential as hypolipidemic and antioxidant agents. The following sections detail experimental protocols, present collated data from relevant studies, and illustrate the underlying biological pathways and experimental workflows.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. Of particular interest is their potential to modulate lipid levels and combat oxidative stress, both of which are key factors in the pathogenesis of cardiovascular diseases such as atherosclerosis. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of novel this compound derivatives.

Data Presentation: Summary of Activities

The following tables summarize the quantitative data on the hypolipidemic and antioxidant activities of various this compound derivatives as reported in the literature.

Table 1: In Vivo Hypolipidemic Activity of this compound Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats

Compound/DerivativeDose% Reduction in Total Cholesterol (TC)% Reduction in Triglycerides (TG)% Reduction in LDL-CholesterolReference
Compound 5 56 mmol/kg (i.p.)78%80%76%[1]
Indomethacin Derivative Not Specified73%80%83%[2]
Caffeic Acid Derivative (6) 150 µmol/kg (i.p.)67%70%73%[3]
Compound 15 Not Specified78%80%76%[4][5]

Note: The Triton WR-1339-induced hyperlipidemia model is a widely used acute model for screening potential lipid-lowering agents.

Table 2: In Vitro Antioxidant and Anti-Lipid Peroxidation Activity of this compound Derivatives

Compound/DerivativeAssayIC50 ValueReference
Various Derivatives Ferrous/Ascorbate-induced microsomal lipid peroxidationAs low as 7.5 µM
Compound 3 DPPH Radical Scavenging31 µM
Compound 10 DPPH Radical Scavenging78 µM
Compound 1 DPPH Radical Scavenging166 µM
Caffeic Acid Derivative Microsomal lipid peroxidationAs low as 1.4 µM
Compound 10 Microsomal lipid peroxidation4 µM
Compound 1 Microsomal lipid peroxidation6 µM
Compound 3 Microsomal lipid peroxidation8 µM

Note: IC50 represents the concentration of the compound required to inhibit 50% of the activity. Lower IC50 values indicate higher potency.

Experimental Protocols

This section provides detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Substituted this compound Derivatives

Objective: To synthesize novel this compound derivatives for biological evaluation.

General Procedure:

A common method for synthesizing N-substituted this compound derivatives involves the nucleophilic substitution reaction between this compound and a suitable electrophile (e.g., an alkyl or acyl halide).

Materials:

  • This compound

  • Appropriate alkyl or acyl halide (e.g., 4-fluoronitrobenzene)

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and triethylamine (5 equivalents) in acetonitrile.

  • Add a solution of the desired alkyl or acyl halide (1 equivalent) in acetonitrile to the reaction mixture.

  • Heat the mixture to reflux (e.g., 85°C) and stir for a specified period (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

  • Characterize the final compound using techniques like NMR and mass spectrometry to confirm its structure and purity.

In Vivo Hypolipidemic Activity: Triton WR-1339-Induced Hyperlipidemia in Rats

Objective: To evaluate the in vivo lipid-lowering effects of this compound derivatives in an acute hyperlipidemia model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Triton WR-1339 (Tyloxapol)

  • Test this compound derivative

  • Standard hypolipidemic drug (e.g., Bezafibrate, Fenofibrate)

  • Normal saline (0.9% NaCl)

  • Animal caging and handling equipment

  • Apparatus for blood collection (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Biochemical analyzer or commercial kits for measuring total cholesterol (TC), triglycerides (TG), and HDL-cholesterol.

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment, with free access to standard pellet chow and water.

  • Fasting: Fast the animals overnight (12-18 hours) before the induction of hyperlipidemia, with free access to water.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Normal Control (NC): Receives only the vehicle (e.g., normal saline).

    • Hyperlipidemic Control (HC): Receives Triton WR-1339.

    • Test Group(s): Receives Triton WR-1339 and the test this compound derivative at different doses.

    • Standard Group: Receives Triton WR-1339 and the standard drug.

  • Induction of Hyperlipidemia: Prepare a solution of Triton WR-1339 in normal saline. Induce hyperlipidemia by a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 200-300 mg/kg body weight) to all groups except the Normal Control group.

  • Drug Administration: Approximately 1-2 hours after Triton WR-1339 injection, administer the test this compound derivative and the standard drug to their respective groups, typically via i.p. injection or oral gavage. The Normal Control and Hyperlipidemic Control groups receive the vehicle.

  • Blood Collection: After a specified time (e.g., 18-24 hours) post-Triton injection, collect blood samples from the retro-orbital plexus or by cardiac puncture under light anesthesia.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes) to separate the plasma.

  • Biochemical Analysis: Analyze the plasma samples for TC, TG, and HDL-C levels using a biochemical analyzer or commercially available enzymatic kits.

  • LDL-C Calculation: Calculate the LDL-C concentration using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).

  • Data Analysis: Compare the lipid profiles of the test and standard groups with the Hyperlipidemic Control group to determine the percentage reduction in lipid levels. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess the significance of the results.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test this compound derivative

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of the test this compound derivative and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH working solution to each well.

    • Add different concentrations of the test sample and standard to the respective wells.

    • For the control (blank), add the solvent used for the samples instead of the sample solution.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

In Vitro Antioxidant Activity: ABTS Radical Cation Decolorization Assay

Objective: To further assess the radical scavenging ability of this compound derivatives using a different radical species.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • Test this compound derivative

  • Standard antioxidant (e.g., Trolox)

  • UV-Vis spectrophotometer or microplate reader

  • Pipettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of the test this compound derivative and the standard antioxidant in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the test sample or standard at different concentrations to a fixed volume of the ABTS•+ working solution.

    • For the control, add the solvent instead of the sample.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the ABTS•+ solution with the test sample.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test sample.

In Vitro Anti-Lipid Peroxidation Assay: Microsomal Lipid Peroxidation

Objective: To evaluate the ability of this compound derivatives to inhibit lipid peroxidation in a biological membrane system.

Materials:

  • Rat liver microsomes (can be prepared from fresh liver tissue or purchased commercially)

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid

  • Tris-HCl buffer (pH 7.4)

  • Test this compound derivative

  • Standard antioxidant (e.g., Trolox)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Water bath

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Microsomes: Prepare liver microsomes from rats by differential centrifugation. The final microsomal pellet should be resuspended in a suitable buffer (e.g., Tris-HCl) and the protein concentration determined.

  • Induction of Lipid Peroxidation:

    • In a reaction tube, prepare a mixture containing Tris-HCl buffer, microsomal suspension, and the test compound at various concentrations.

    • Initiate lipid peroxidation by adding a freshly prepared solution of FeSO4 and ascorbic acid.

  • Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of TCA and BHT.

  • TBARS Assay:

    • Add TBA reagent to the reaction mixture.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the pink-colored chromogen.

    • Cool the tubes and centrifuge to pellet the precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Calculation of Inhibition: Calculate the percentage inhibition of lipid peroxidation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (with induced peroxidation but without the test compound).

    • A_sample is the absorbance of the reaction mixture with the test compound.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound that inhibits lipid peroxidation by 50%.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis and Potential Inhibition

The hypolipidemic effect of some this compound derivatives is postulated to involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Rate-limiting step HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps HMG_CoA_Reductase->Mevalonate Squalene_Synthase->Squalene This compound This compound Derivatives This compound->Squalene_Synthase Inhibition

Caption: Cholesterol biosynthesis pathway with the potential inhibition of squalene synthase by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound derivatives with hypolipidemic and antioxidant activities.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) Purification->In_Vitro_Antioxidant In_Vitro_Lipid_Peroxidation In Vitro Anti-Lipid Peroxidation Assay Purification->In_Vitro_Lipid_Peroxidation Lead_Selection Lead Compound Selection In_Vitro_Antioxidant->Lead_Selection In_Vitro_Lipid_Peroxidation->Lead_Selection In_Vivo_Hypolipidemic In Vivo Hypolipidemic Study (Triton WR-1339 Model) Lead_Selection->In_Vivo_Hypolipidemic Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) In_Vivo_Hypolipidemic->Data_Analysis Data_Analysis->Synthesis SAR-guided optimization Further_Development Further Development Data_Analysis->Further_Development

Caption: General experimental workflow for the evaluation of this compound derivatives.

Logical Relationship: Dual Activity

This diagram illustrates the dual therapeutic potential of this compound derivatives in addressing factors related to atherosclerosis.

Dual_Activity This compound This compound Derivatives Hypolipidemic Hypolipidemic Activity This compound->Hypolipidemic Antioxidant Antioxidant Activity This compound->Antioxidant Squalene_Synthase_Inhibition Squalene Synthase Inhibition Hypolipidemic->Squalene_Synthase_Inhibition Radical_Scavenging Radical Scavenging (DPPH, ABTS) Antioxidant->Radical_Scavenging Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation Antioxidant->Lipid_Peroxidation_Inhibition Lipid_Lowering Lowering of TC, TG, LDL Squalene_Synthase_Inhibition->Lipid_Lowering Atherosclerosis Potential Anti-Atherosclerotic Agent Lipid_Lowering->Atherosclerosis Lipid_Peroxidation_Inhibition->Atherosclerosis

Caption: Dual hypolipidemic and antioxidant potential of this compound derivatives.

References

Application Notes and Protocols: Incorporating the Thiomorpholine Moiety into Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the thiomorpholine moiety into active pharmaceutical ingredients (APIs). The unique physicochemical properties of the this compound ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, have made it a privileged scaffold in medicinal chemistry. Its ability to modulate lipophilicity, metabolic stability, and receptor interactions has led to its inclusion in a diverse range of therapeutic agents.[1][2][3]

This document outlines the synthesis of this compound-containing compounds and details the experimental protocols for evaluating their biological activities in key therapeutic areas, including as antibacterial agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, and as hypolipidemic and antioxidant agents.

Synthesis of this compound-Containing Scaffolds

The synthesis of this compound and its derivatives can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of an activated aryl halide with this compound.

General Protocol for N-Arylation of this compound

This protocol describes the synthesis of 4-(4-nitrophenyl)this compound, a versatile intermediate for further functionalization.[2]

Reaction Scheme:

synthesis_of_4_4_nitrophenyl_this compound 4-fluoronitrobenzene 4-Fluoronitrobenzene acetonitrile Acetonitrile, TEA, 85°C 4-fluoronitrobenzene->acetonitrile This compound This compound This compound->acetonitrile product 4-(4-Nitrophenyl)this compound acetonitrile->product

Caption: Synthesis of 4-(4-nitrophenyl)this compound.

Materials:

  • 4-Fluoronitrobenzene

  • This compound

  • Triethylamine (TEA)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol) and triethylamine (50 mmol).

  • Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.

  • Stir the reaction mixture and heat to 85°C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.[2]

This compound in Antibacterial Agents

The replacement of the morpholine ring with a this compound moiety in oxazolidinone antibiotics has led to the development of potent new drugs, such as sutezolid, which is effective against multidrug-resistant tuberculosis.

Synthesis of Sutezolid (Illustrative Final Step)

The final step in the synthesis of Sutezolid involves the acylation of the primary amine of the oxazolidinone core.

synthesis_of_sutezolid_final_step amine_intermediate (S)-5-(aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one acetic_anhydride Acetic Anhydride, Dichloromethane amine_intermediate->acetic_anhydride sutezolid Sutezolid acetic_anhydride->sutezolid

Caption: Final step in the synthesis of Sutezolid.

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Synthesized this compound-containing compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Control antibiotic (e.g., Linezolid)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and control antibiotic in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis MIC (µg/mL)S. pneumoniae MIC (µg/mL)
Linezolid1-41-41-40.5-2
This compound Derivative 1 DataDataDataData
This compound Derivative 2 DataDataDataData

This compound in DPP-IV Inhibitors for Type 2 Diabetes

This compound-containing compounds have been investigated as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition Food_Intake Food Intake Incretin_Release Incretin (GLP-1, GIP) Release Food_Intake->Incretin_Release DPP_IV DPP-IV Incretin_Release->DPP_IV Degradation Pancreas Pancreas Incretin_Release->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Suppression of hepatic glucose production Thiomorpholine_Inhibitor This compound DPP-IV Inhibitor Thiomorpholine_Inhibitor->DPP_IV Inhibition

Caption: DPP-IV inhibition by this compound-based compounds.

Protocol for In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • Synthesized this compound-containing compounds

  • DMSO for compound dissolution

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • IC50 Calculation: Calculate the percent inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundDPP-IV IC50 (µM)
Reference Inhibitor (e.g., Sitagliptin) Data
This compound Derivative 16a 6.93
This compound Derivative 16b 6.29
This compound Derivative 16c 3.40

This compound in Hypolipidemic and Antioxidant Agents

This compound derivatives have shown promise in lowering lipid levels and combating oxidative stress, which are key factors in cardiovascular diseases.

Protocol for Induction of Hyperlipidemia in Rats (Triton WR-1339 Model)

This in vivo model is used to screen for potential hypolipidemic agents.

Materials:

  • Male Wistar rats

  • Triton WR-1339 solution

  • Test compounds

  • Vehicle for compound administration (e.g., saline, PBS)

  • Blood collection supplies

  • Commercial kits for measuring plasma triglycerides, total cholesterol, and LDL-cholesterol

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight (12-18 hours) before the experiment.

  • Induction of Hyperlipidemia: Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 200-300 mg/kg body weight).

  • Compound Administration: After a set time (e.g., 1 hour) post-Triton injection, administer the test compound or vehicle to the respective groups of rats.

  • Blood Collection: At a specified time point (e.g., 18-24 hours) after Triton injection, collect blood samples.

  • Biochemical Analysis: Analyze the plasma for triglyceride, total cholesterol, and LDL-cholesterol levels using commercial kits.

Data Presentation:

Treatment GroupTotal Cholesterol (% reduction)Triglycerides (% reduction)LDL-Cholesterol (% reduction)
Hyperlipidemic Control 000
Reference Drug (e.g., Fenofibrate) DataDataData
This compound Derivative 5 788076
Indomethacin-Thiomorpholine Amide 738083
Protocol for In Vitro Antioxidant Activity (Ferrous/Ascorbate-Induced Lipid Peroxidation)

This assay measures the ability of a compound to inhibit lipid peroxidation in rat liver microsomes, a marker of antioxidant activity. The formation of thiobarbituric acid reactive substances (TBARS) is a common method for quantification.

Antioxidant_Assay_Workflow Microsome_Prep Prepare Rat Liver Microsomes Incubation Incubate Microsomes with FeSO4/Ascorbate and Test Compound Microsome_Prep->Incubation Reaction_Stop Stop Reaction (e.g., with TCA) Incubation->Reaction_Stop TBA_Addition Add Thiobarbituric Acid (TBA) Reaction_Stop->TBA_Addition Heating Heat at 95-100°C TBA_Addition->Heating Measurement Measure Absorbance (e.g., at 532 nm) Heating->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Caption: Workflow for TBARS antioxidant assay.

Materials:

  • Rat liver microsomes

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Tris-HCl buffer

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Synthesized this compound-containing compounds

  • Spectrophotometer

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation methods.

  • Reaction Mixture: In a test tube, combine the microsomal suspension, Tris-HCl buffer, and the test compound at various concentrations.

  • Initiation of Peroxidation: Add ferrous sulfate and ascorbic acid to initiate lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • TBARS Formation: Add TBA reagent and heat the mixture in a boiling water bath for a set time (e.g., 10-15 minutes) to develop the colored product.

  • Quantification: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

  • IC50 Calculation: Determine the concentration of the compound that inhibits TBARS formation by 50%.

Data Presentation:

CompoundLipid Peroxidation Inhibition IC50 (µM)
Reference Antioxidant (e.g., Trolox) Data
This compound Derivative As low as 7.5

Conclusion

The this compound moiety is a valuable building block in drug discovery, imparting favorable pharmacological properties to a wide range of molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate novel this compound-containing compounds for various therapeutic applications. The versatility of this heterocycle ensures its continued importance in the development of new and improved active pharmaceutical ingredients.

References

Synthesis of Sutezolid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutezolid, an oxazolidinone antibiotic, is a promising therapeutic agent in development for the treatment of tuberculosis, including multidrug-resistant strains.[1] Its structure is analogous to linezolid, with the notable substitution of a thiomorpholine core for the morpholine ring, a modification that enhances its antimycobacterial activity.[2] Sutezolid functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] This document provides a comprehensive overview of a synthetic route to sutezolid, detailing the necessary protocols and summarizing key reaction data. The synthesis involves the initial coupling of this compound to a fluoronitrobenzene core, followed by reduction, formation of the chiral oxazolidinone ring, and subsequent functional group manipulations to yield the final product.

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the development of novel antibiotics. Sutezolid has demonstrated potent activity against susceptible and resistant strains of tuberculosis. The this compound moiety is a critical component of its pharmacophore. This application note outlines a detailed synthetic protocol for sutezolid, focusing on a route that utilizes a this compound core structure.

Signaling Pathway and Mechanism of Action

Sutezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA. This action blocks the assembly of the 70S ribosome and halts the translation process, ultimately leading to bacterial cell death.

sutezolid_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Forms Protein_Synthesis_Blocked Protein Synthesis Blocked 70S_complex->Protein_Synthesis_Blocked Leads to Sutezolid Sutezolid Sutezolid->50S_subunit Binds to P site Sutezolid->70S_complex Prevents formation mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Binds sutezolid_synthesis_workflow Start Starting Materials: 1,2-Difluoro-4-nitrobenzene This compound Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate 1: 4-(2-Fluoro-4-nitrophenyl)this compound Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Intermediate 2: 3-Fluoro-4-thiomorpholinylaniline Step2->Intermediate2 Step3 Step 3: Carbamate Formation Intermediate2->Step3 Intermediate3 Intermediate 3: Benzyl (3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate Step3->Intermediate3 Step4 Step 4: Oxazolidinone Ring Formation Intermediate3->Step4 Intermediate5 Intermediate 5: (R)-((3-(3-Fluoro-4-(thiomorpholino)phenyl)-2-oxooxazolidin-5-yl)methyl)azide Step4->Intermediate5 Intermediate4 Intermediate 4: (R)-5-(Hydroxymethyl)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)oxazolidin-2-one Step5 Step 5: Activation of Hydroxyl Group Step6 Step 6: Reduction of Azide Intermediate5->Step6 Intermediate7 Intermediate7 Step6->Intermediate7 Intermediate6 Intermediate 6: (S)-5-(Aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one Step7 Step 7: Acetylation Final_Product Sutezolid: N-{[(5S)-3-(3-Fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide Intermediate7->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Thiomorpholine Synthesis Scalability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scalability of thiomorpholine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent Yields in Continuous Flow Synthesis

Question: We are attempting a continuous flow synthesis of this compound using a photochemical thiol-ene reaction, but our yields are significantly lower than reported in the literature and vary between runs. What are the potential causes and solutions?

Answer: Low and inconsistent yields in continuous flow photochemical syntheses of this compound can stem from several factors. Here is a breakdown of common causes and troubleshooting steps:

  • Inadequate Mixing: Poor mixing of the reactant streams can lead to localized concentration gradients and incomplete reactions.

    • Solution: Ensure your reactor setup includes an efficient mixing unit. A simple T-mixer may not be sufficient. Consider using a packed-bed reactor or a static mixer to enhance mass transfer between the liquid and gas phases.

  • Reactor Clogging: Precipitation of intermediates or byproducts can lead to blockages in the narrow channels of flow reactors, disrupting flow rates and reaction stoichiometry.[1][2]

    • Solution: Immersing the reactor coil in an ultrasonic bath can effectively prevent clogging by breaking up any forming precipitates.[1][2] If clogging persists, you may need to adjust solvent, temperature, or concentration.

  • Photocatalyst Degradation or Insufficient Concentration: The photocatalyst is crucial for the thiol-ene reaction. Its degradation or use at a suboptimal concentration will directly impact the reaction rate and overall yield.

    • Solution: For extended runs, consider increasing the photocatalyst concentration (e.g., from 0.1 mol% to 0.5 mol% of 9-fluorenone) to ensure stable performance.[3] Also, ensure your starting materials are free of impurities that could quench the photocatalyst.

  • Gas Dosing Inaccuracy: In reactions involving gaseous reagents like vinyl chloride, precise dosing is critical.

    • Solution: Utilize a calibrated mass flow controller (MFC) for accurate and consistent delivery of the gaseous reagent. This is superior to simply sparging the solution, which can lead to inconsistencies.

Issue 2: Safety Concerns with Hazardous Intermediates

Question: Our planned synthesis route generates a mustard intermediate, and we have concerns about handling this hazardous material on a larger scale. How can we mitigate these risks?

Answer: The generation of nitrogen or half-mustard intermediates is a significant safety challenge in several this compound synthesis routes. A continuous flow setup is an excellent strategy to mitigate these risks.

  • Minimized Reaction Volume: Continuous flow reactors have a very small internal volume, meaning only a small amount of the hazardous intermediate is present at any given time. This significantly reduces the risk associated with handling large quantities of toxic materials.

  • Telescoped Reactions: A "telescoped" or "one-pot" continuous flow process allows for the generation of the hazardous intermediate and its immediate conversion to the final product without isolation. This minimizes exposure and handling of the hazardous substance.

  • Contained System: The enclosed nature of a flow reactor system reduces the risk of releasing toxic gases or aerosols into the laboratory environment.

Issue 3: Prolonged Reaction Times in Traditional Synthesis

Question: We are using a traditional batch synthesis method starting from diethanolamine, and the reaction requires a very long heating time (over 24 hours). Is there a way to improve the reaction rate?

Answer: Long reaction times are a common issue with some traditional this compound syntheses, which can range from 2 to 54 hours. To address this, consider the following:

  • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. For the dehydration of diethanolamine, temperatures around 200-210°C are often required. A drop of just 10-15°C can significantly slow down the reaction.

  • Catalyst/Reagent Choice: The choice of acid or dehydrating agent is critical. While concentrated sulfuric or hydrochloric acid is often used, oleum (fuming sulfuric acid) can sometimes lead to faster reaction times.

  • Alternative Routes: If long reaction times remain a bottleneck, exploring alternative, more modern synthetic routes may be beneficial. For example, the photochemical thiol-ene reaction followed by cyclization can have a total residence time of under an hour.

Issue 4: Product Loss During Purification

Question: We are observing a significant difference between our crude yield (by NMR) and our final isolated yield after distillation. What is causing this product loss and how can we minimize it?

Answer: Loss of this compound during purification, particularly distillation, is a common problem that can impact the scalability of a synthesis.

  • Azeotropic Distillation: this compound can be volatile and may co-distill with solvents or water. Careful control of the distillation pressure and temperature is crucial.

  • Extraction Inefficiencies: this compound has some water solubility. During aqueous workups, ensure the aqueous phase is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane) to maximize recovery. Monitoring the aqueous phase by LC-MS can confirm complete extraction.

  • pH Adjustment: During the workup, ensure the pH of the aqueous solution is sufficiently basic (e.g., pH > 12) to ensure the this compound is in its free base form, which is more readily extracted into organic solvents.

  • Alternative Purification: If distillation losses remain high, consider alternative purification methods such as crystallization of a salt (e.g., the HCl salt), which can sometimes lead to higher recovery and purity.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Synthesis RouteStarting MaterialsKey IntermediatesReaction TimeOverall YieldKey Challenges
Photochemical Thiol-Ene/Cyclization (Continuous Flow) Cysteamine hydrochloride, Vinyl chlorideHalf-mustard~40 minutes (residence time)54% (isolated), 84% (NMR)Reactor clogging, gas dosing, safety of vinyl chloride
Diethanolamine Route Diethanolamine, Sodium sulfideAmino-mustard2 - 54 hours44 - 81%Long reaction times, hazardous intermediates
Mercaptoethanol/Aziridine Route 2-Mercaptoethanol, Aziridine2-(2-chloroethylthio)ethylamine2 - 54 hours44 - 81%Long reaction times, hazardous intermediates

Experimental Protocols

Key Experiment: Telescoped Photochemical Thiol-Ene/Cyclization of Cysteamine Hydrochloride and Vinyl Chloride in Continuous Flow

This protocol is based on a published procedure and is intended for researchers with experience in continuous flow chemistry.

Materials:

  • Cysteamine hydrochloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Vinyl chloride (gaseous reagent)

  • Diisopropylethylamine (DIPEA) (base for cyclization)

  • Diphenyl ether (internal standard for NMR)

Equipment:

  • Flow photoreactor (e.g., Corning AFR)

  • Syringe pumps

  • Mass flow controller (for vinyl chloride)

  • T-mixer

  • Residence time unit (e.g., PFA coil)

  • Ultrasonic bath

  • Back pressure regulator

Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1-0.5 mol% of 9-fluorenone as the photocatalyst and an appropriate amount of diphenyl ether as an internal standard.

  • Thiol-Ene Reaction:

    • Pump the liquid feed solution through the flow photoreactor at a defined flow rate.

    • Simultaneously, introduce vinyl chloride gas into the reactor system using a mass flow controller.

    • Irradiate the reaction mixture within the photoreactor using an appropriate light source (e.g., 365 nm LEDs).

    • The output of this step is the half-mustard intermediate in solution.

  • Cyclization:

    • The stream containing the intermediate is then mixed with a stream of neat diisopropylethylamine (2 equivalents) using a T-mixer.

    • This mixture is passed through a heated residence time unit (e.g., a PFA coil at 100°C) to facilitate the cyclization to this compound.

    • To prevent clogging during this step, the residence time unit can be placed in an ultrasonic bath.

  • Workup and Purification:

    • The output stream is collected. The solvent is removed by evaporation.

    • The residue is taken up in water and the pH is adjusted to >12 with NaOH.

    • The aqueous phase is extracted multiple times with dichloromethane.

    • The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed.

    • The crude this compound is purified by vacuum distillation.

Visualizations

Thiomorpholine_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Continuous Flow Reaction cluster_thiol_ene Step 1: Photochemical Thiol-Ene cluster_cyclization Step 2: Cyclization cluster_workup Workup & Purification A Prepare 4M Cysteamine HCl in MeOH with 0.5 mol% 9-Fluorenone B Pump Liquid Feed A->B D Flow Photoreactor (365 nm) B->D C Dose Vinyl Chloride (MFC) C->D E Mix with DIPEA (T-mixer) D->E Half-mustard intermediate F Heated Coil (100°C) in Ultrasonic Bath E->F G Solvent Evaporation F->G Crude this compound Solution H Aqueous Workup (pH > 12) G->H I DCM Extraction H->I J Drying & Concentration I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for the telescoped continuous flow synthesis of this compound.

Troubleshooting_Thiomorpholine_Synthesis cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Inconsistent Results Q1 Is the reaction running to completion? (Check by TLC, GC, or NMR) Start->Q1 Q2 Are you using a continuous flow setup? Q1->Q2 Yes S1 Optimize Reaction Conditions: - Increase temperature - Check catalyst/reagent activity - Increase reaction time Q1->S1 No Q3 Is there a significant loss during workup/purification? Q2->Q3 No S2 Troubleshoot Flow Reactor: - Check for clogs (use ultrasonic bath) - Verify gas dosing (use MFC) - Ensure proper mixing Q2->S2 Yes S3 Optimize Purification: - Adjust pH during extraction - Perform multiple extractions - Consider crystallization over distillation Q3->S3 Yes S4 Consider alternative synthetic routes Q3->S4 No S1->S4 S2->S4 S3->S4

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Photochemical Synthesis of Thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the photochemical synthesis of thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the photochemical synthesis of this compound described in recent literature?

A1: The synthesis is typically a two-step process. It begins with a photochemical thiol-ene reaction between cysteamine hydrochloride and an alkene like vinyl chloride, which proceeds via a free-radical mechanism. This is followed by a base-mediated cyclization of the resulting intermediate to form this compound.[1][2]

Q2: What type of photocatalyst is effective for this synthesis?

A2: An inexpensive organic photocatalyst, such as 9-fluorenone (9-FL), has been shown to be highly effective for the thiol-ene reaction step.[1][2][3] Other photocatalysts like Ru(bpy)3Cl2 have also been used in related thiol-ene reactions.

Q3: What is a typical wavelength for the photochemical reaction?

A3: The reaction can be effectively initiated using UV irradiation, for instance, with a 365 nm LED. It has been noted that 9-fluorenone can also be excited at longer wavelengths, such as 405 nm.

Q4: Can this reaction be performed in a continuous flow setup?

A4: Yes, a continuous flow process has been successfully developed for this synthesis. This setup is particularly advantageous for handling hazardous intermediates and precisely controlling reaction parameters.

Q5: What overall yield can be expected for the synthesis of this compound using this photochemical method?

A5: In a continuous flow setup, an overall isolated yield of 54% has been reported after distillation, with NMR yields being as high as 84%. The photochemical thiol-ene step can achieve quantitative yields under optimized conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Photochemical Step Low Substrate Concentration: At lower concentrations (e.g., 1 M), the reaction may be inefficient.Increase the concentration of the cysteamine hydrochloride solution. A concentration of 4 M has been shown to give quantitative yields.
Absence of Photocatalyst: Without a photocatalyst, the reaction yield can be significantly lower, especially at longer wavelengths.Add a photocatalyst such as 9-fluorenone (0.1–0.5 mol %).
Inadequate Degassing: Dissolved oxygen can interfere with free-radical reactions.Degas the substrate solution by sparging with an inert gas like Argon (Ar).
Low Temperature: Lowering the reaction temperature can negatively impact the yield.Maintain the reaction temperature at around 20 °C.
Insufficient Light Exposure: A short residence time in the photoreactor may lead to incomplete conversion.Optimize the residence time by adjusting the flow rates. A 20-minute residence time has been shown to be effective.
Low Yield in Cyclization Step Inefficient Mixing: Poor mixing of the intermediate with the base can result in lower yields of this compound.Use a static mixer (e.g., a coil filled with glass beads) to ensure efficient mixing of the reaction streams.
Precipitation of Base: Some bases, like triethylamine (Et3N), may cause precipitation, which is unsuitable for a flow protocol.Use a base that does not cause precipitation, such as N,N-diisopropylethylamine (DIPEA).
Reactor Clogging Precipitation/Solid Formation: Highly concentrated solutions may crystallize at lower temperatures or clogging can occur during multi-hour runs.For the photochemical step, ensure the temperature is maintained at room temperature to prevent crystallization. For the cyclization step, using an ultrasonic bath for the residence time unit can prevent clogging.

Quantitative Data Summary

The following table summarizes the optimization of the photochemical thiol-ene reaction between cysteamine hydrochloride (2) and vinyl chloride (VC) in a continuous flow system.

EntryConc. of 2 (M)9-FL (mol %)Temp. (°C)Equiv. VCNMR Yield (%)
11-201.153
21-201.058
31-61.018
415201.087
525201.093
645201.0>99
741201.0>99
840.1201.0>99
94-201.098

Visualizations

Reaction_Mechanism Start Cysteamine Hydrochloride Photo_Step Photochemical Thiol-Ene Reaction Start->Photo_Step VC Vinyl Chloride VC->Photo_Step Intermediate 2-(2-chloroethylthio)ethylamine hydrochloride (Half-Mustard Intermediate) Photo_Step->Intermediate Cyclization_Step Base-Mediated Cyclization Intermediate->Cyclization_Step Product This compound Cyclization_Step->Product Catalyst 9-Fluorenone (Photocatalyst) Catalyst->Photo_Step Light hv (365 nm) Light->Photo_Step Base Base (e.g., DIPEA) Base->Cyclization_Step

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow Feed_Prep Feed Preparation Dissolve Cysteamine HCl and 9-Fluorenone in MeOH. Degas with Argon. Pumps Syringe Pumps Feed_Prep->Pumps Photoreactor Photoreactor Irradiation at 365 nm (e.g., 20 min residence time) Pumps->Photoreactor Mixing Mixing Tee & Coil Mix with Base (DIPEA) Photoreactor->Mixing Cyclization_Reactor Residence Time Unit e.g., 5 min at 100°C Mixing->Cyclization_Reactor Collection Product Collection Cyclization_Reactor->Collection VC_Source Vinyl Chloride (Gas Cylinder) VC_Source->Photoreactor Base_Source Base (Neat DIPEA) Base_Source->Mixing

Caption: Continuous flow experimental workflow.

Troubleshooting_Tree Start Low Yield? Check_Conc Is Substrate Concentration High? (e.g., 4 M) Start->Check_Conc Yes Increase_Conc ACTION: Increase Concentration Check_Conc->Increase_Conc No Check_Catalyst Is Photocatalyst Present? Check_Conc->Check_Catalyst Yes Yield_OK Yield Should Improve Increase_Conc->Yield_OK Add_Catalyst ACTION: Add 9-Fluorenone (0.1-0.5 mol%) Check_Catalyst->Add_Catalyst No Check_Degas Is Solution Degassed? Check_Catalyst->Check_Degas Yes Add_Catalyst->Yield_OK Check_Mixing Is Cyclization Mixing Efficient? Improve_Mixing ACTION: Use a Static Mixer Check_Mixing->Improve_Mixing No Check_Mixing->Yield_OK Yes Improve_Mixing->Yield_OK Check_Degas->Check_Mixing Yes Degas_Solution ACTION: Sparge with Argon Check_Degas->Degas_Solution No Degas_Solution->Yield_OK

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Continuous Flow Photochemical Thiol-Ene Reaction
  • Feed Solution Preparation: Prepare a 4 M solution by dissolving cysteamine hydrochloride and 9-fluorenone (0.1–0.5 mol %) in methanol (MeOH). Dissolution can be aided by sonication.

  • Degassing: Degas the liquid feed solution by sparging with Argon (Ar) using a balloon and needle.

  • System Setup: Use a continuous flow photoreactor system. Set the photoreactor temperature to 20 °C and the LED cooling to 15 °C.

  • Reagent Delivery: Pump the degassed liquid feed solution into the photoreactor. Simultaneously, introduce vinyl chloride gas from a cylinder, controlling the flow rate to achieve the desired stoichiometry (e.g., 1.0 equivalent).

  • Photoreaction: Irradiate the reaction mixture in the photoreactor using a 365 nm LED. Adjust the flow rates of the liquid and gas feeds to achieve a residence time of approximately 20 minutes.

  • Output: The output stream from the reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is then directed to the next step (cyclization).

Telescoped Continuous Flow Cyclization
  • System Setup: The output from the photoreactor is directed to a holding vessel, which also acts as a gas separator.

  • Base Introduction: From the holding vessel, the intermediate solution is pumped to a T-mixer. A separate pump delivers neat N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the T-mixer.

  • Mixing and Reaction: The combined streams pass through a mixing unit (e.g., a coil filled with glass beads) which also functions as the reaction unit.

  • Heating: The mixing/reaction coil is heated to 100 °C to facilitate the cyclization. A back-pressure regulator (set to 3 bar) is installed to handle temperatures above the solvent's boiling point.

  • Residence Time: The flow rates are adjusted to provide a residence time of approximately 5 minutes in the heated coil.

  • Collection and Purification: The output stream containing this compound is collected. The final product can be isolated and purified via distillation.

References

Troubleshooting low conversion rates in thiomorpholine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiomorpholine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates and other experimental challenges.

Overview of Common Synthetic Routes

Several synthetic strategies are employed for the synthesis of this compound. Understanding the fundamentals of each route is key to effective troubleshooting. The three most common approaches are:

  • From Diethanolamine: This route involves the conversion of diethanolamine into a bis(2-haloethyl)amine intermediate, followed by cyclization with a sulfur nucleophile.

  • From Cysteamine: This approach utilizes the reaction of cysteamine or its salt with a two-carbon electrophile to form an intermediate that is subsequently cyclized.

  • From Bis(2-chloroethyl)amine: This method involves the direct cyclization of commercially available or synthesized bis(2-chloroethyl)amine with a sulfide source.

Below are detailed troubleshooting guides for each of these synthetic pathways.

Route 1: Synthesis from Diethanolamine

This is a widely used method due to the low cost of the starting material. The general scheme involves two main steps: the formation of a bis(2-haloethyl)amine intermediate (often in situ) and the subsequent cyclization.

Troubleshooting Guide & FAQs

Question 1: My reaction mixture turns dark brown or black during the chlorination of diethanolamine with thionyl chloride (SOCl₂), and the yield of the intermediate is very low. What is happening?

Answer: Dark coloration during this step is a common issue and usually indicates decomposition and the formation of side products.[1] The primary causes are:

  • Poor Temperature Control: The reaction of diethanolamine with thionyl chloride is highly exothermic. Uncontrolled addition of SOCl₂ can lead to a rapid temperature increase, causing charring and degradation of the starting material and product.[1]

  • Reagent Quality: The presence of impurities in diethanolamine or the use of old/decomposed thionyl chloride can catalyze side reactions.[1] Thionyl chloride should be colorless or pale yellow; a darker color indicates decomposition.

  • Reaction with Solvent: Certain solvents can react with thionyl chloride at elevated temperatures.

Troubleshooting Steps:

  • Control the Temperature: Add thionyl chloride dropwise to a cooled solution (0-5 °C) of diethanolamine. Use an ice bath to maintain a low temperature throughout the addition.

  • Use High-Purity Reagents: Ensure your diethanolamine is pure and dry. Use a fresh bottle of thionyl chloride.

  • Choose an Appropriate Solvent: Dichloroethane or chloroform are commonly used and are relatively stable under the reaction conditions.[1]

Question 2: The cyclization of the bis(2-chloroethyl)amine intermediate with sodium sulfide gives a low yield of this compound. What are the potential reasons?

Answer: Low yields in the cyclization step can be attributed to several factors:

  • Incomplete Chlorination: If the previous step did not go to completion, you will have unreacted diethanolamine or mono-chlorinated species, which will not cyclize to form this compound.

  • Side Reactions: The bis(2-chloroethyl)amine intermediate is reactive and can undergo elimination or polymerization reactions, especially under harsh basic conditions or at high temperatures.

  • Quality of Sodium Sulfide: Anhydrous sodium sulfide is hygroscopic and can absorb water, which can affect its reactivity. The presence of impurities can also lead to side reactions.

  • Reaction Conditions: The concentration of the reactants, reaction temperature, and reaction time are all critical parameters that need to be optimized.

Troubleshooting Steps:

  • Confirm Intermediate Formation: Before proceeding with the cyclization, try to confirm the formation of the bis(2-chloroethyl)amine intermediate by a suitable analytical method (e.g., NMR, GC-MS) on a small aliquot.

  • Optimize Reaction Conditions:

    • Temperature: The cyclization is typically carried out at elevated temperatures. A systematic study to find the optimal temperature is recommended.

    • Concentration: Running the reaction under too dilute or too concentrated conditions can favor side reactions.

    • pH Control: Maintain the appropriate pH during the workup to ensure the product is in its free base form for extraction.

  • Use High-Quality Sodium Sulfide: Use anhydrous sodium sulfide from a freshly opened container or dry it before use.

Experimental Protocol: Synthesis of this compound from Diethanolamine

Step 1: Formation of Bis(2-chloroethyl)amine Hydrochloride

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add diethanolamine (1.0 eq) and 1,2-dichloroethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. A solid suspension may form.

  • After the addition is complete, warm the mixture to 50 °C. The solid should dissolve. Then, heat the mixture to reflux and stir for 3 hours. A crystalline solid will reappear during reflux.

  • Cool the reaction mixture and carefully add methanol to quench any remaining thionyl chloride.

  • Remove the solvents under reduced pressure to obtain the crude bis(2-chloroethyl)amine hydrochloride as a white crystalline material.

Step 2: Cyclization to this compound

  • Dissolve the crude bis(2-chloroethyl)amine hydrochloride in water.

  • In a separate flask, dissolve sodium sulfide nonahydrate (1.1 eq) in water.

  • Add the sodium sulfide solution to the bis(2-chloroethyl)amine hydrochloride solution and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Logical Workflow for Troubleshooting Route 1

G start Low this compound Yield check_intermediate Analyze Intermediate Formation (e.g., NMR, GC-MS) start->check_intermediate intermediate_ok Intermediate Formation is Successful check_intermediate->intermediate_ok chlorination_issue Issue with Chlorination Step intermediate_ok->chlorination_issue Yes cyclization_issue Issue with Cyclization Step intermediate_ok->cyclization_issue No optimize_chlorination Troubleshoot Chlorination: - Check Reagent Quality - Control Temperature - Verify Stoichiometry chlorination_issue->optimize_chlorination optimize_cyclization Troubleshoot Cyclization: - Check Sodium Sulfide Quality - Optimize Temperature and Time - Adjust Reactant Concentration cyclization_issue->optimize_cyclization

Troubleshooting workflow for the diethanolamine route.

Route 2: Synthesis from Cysteamine

This route often involves a photochemical thiol-ene reaction between cysteamine hydrochloride and an alkene, followed by a base-mediated cyclization.[2] This method can provide high yields but requires specific equipment for the photochemical step.

Troubleshooting Guide & FAQs

Question 3: My thiol-ene reaction between cysteamine and an alkene is giving a low yield of the adduct. What could be the problem?

Answer: Low yields in the thiol-ene addition can be due to several factors:

  • Use of Cysteamine Free Base: When cysteamine is used as a free base, a common side product is 2-methyl-1,3-thiazolidine, which forms from the reaction of the amine with any aldehyde impurities or from rearrangement. Using cysteamine hydrochloride is crucial to prevent this side reaction.

  • Oxygen Inhibition: Although thiol-ene reactions are relatively tolerant to oxygen, high concentrations of dissolved oxygen can quench the radical intermediates and inhibit the reaction.

  • Insufficient UV Irradiation: The photochemical reaction requires a sufficient dose of UV light to initiate the radical chain reaction. An old or weak UV lamp, or a reaction setup that blocks UV light, will result in low conversion.

  • Poor Solubility: Cysteamine hydrochloride has poor solubility in many organic solvents. Methanol is often the solvent of choice.

Troubleshooting Steps:

  • Use Cysteamine Hydrochloride: Ensure you are using the hydrochloride salt of cysteamine.

  • Degas the Solvent: While not always necessary, if you suspect oxygen inhibition, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before the reaction can be beneficial.

  • Check Your Photoreactor Setup: Ensure your UV lamp is functioning correctly and that the reaction vessel is made of a material that is transparent to the wavelength of your lamp (e.g., quartz or borosilicate glass).

  • Ensure Complete Dissolution: Use a solvent in which cysteamine hydrochloride is soluble, such as methanol. Sonication can aid in dissolution.

Question 4: The base-mediated cyclization of the 2-(2-chloroethylthio)ethylamine intermediate is not going to completion. How can I improve the yield?

Answer: The efficiency of the cyclization step is highly dependent on the choice of base and the reaction conditions.

  • Base Strength and Steric Hindrance: A variety of bases can be used, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU). The choice of base can influence the reaction rate and the formation of byproducts.

  • Temperature: The cyclization is often performed at elevated temperatures (e.g., 100 °C) to increase the reaction rate.

  • Mixing: Inefficient mixing can lead to localized high concentrations of reactants and lower yields.

  • Precipitation: Some bases, like triethylamine, can form insoluble salts that may coat the reactants and hinder the reaction.

Troubleshooting Steps:

  • Screen Different Bases: If one base is not effective, try others. DIPEA and DBU are strong, non-nucleophilic bases that are often effective for this type of cyclization.

  • Optimize the Temperature: A systematic increase in temperature may improve the conversion rate. Monitor for the formation of degradation products at higher temperatures.

  • Ensure Efficient Mixing: Use vigorous stirring to ensure the reaction mixture is homogeneous.

  • Choose a Suitable Base for Your System: If precipitation is an issue, consider a base that forms a soluble salt in your reaction medium.

Data Presentation: Optimization of Photochemical Thiol-Ene Reaction

The following table summarizes the effect of various reaction parameters on the yield of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

EntryConcentration of Cysteamine HCl (M)Photocatalyst (mol%)Temperature (°C)Residence Time (min)NMR Yield (%)
115201058
21561018
3452020>99
440.12020>99
540202098

Data adapted from a study on the continuous flow synthesis of this compound.

Experimental Protocol: Photochemical Synthesis of this compound

Step 1: Photochemical Thiol-Ene Reaction

  • Prepare a solution of cysteamine hydrochloride (1.0 eq) in methanol. If using a photocatalyst like 9-fluorenone, add it at this stage (0.1-5 mol%).

  • Place the solution in a photoreactor equipped with a UV lamp (e.g., 365 nm).

  • Introduce the alkene (e.g., vinyl chloride, 1.0 eq) into the reaction mixture.

  • Irradiate the mixture for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain the crude 2-(2-chloroethylthio)ethylamine hydrochloride.

Step 2: Base-Mediated Cyclization

  • Dissolve the crude intermediate in a suitable solvent.

  • Add the base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by vacuum distillation.

Signaling Pathway: Thiol-Ene Radical Reaction

G initiator Photoinitiator + hv radicals Initiator Radicals (I•) initiator->radicals Initiation thiyl_radical Thiyl Radical (RS•) radicals->thiyl_radical H-abstraction thiol R-SH (Cysteamine) thiol->thiyl_radical adduct Thiol-Ene Adduct thiol->adduct carbon_radical Carbon-centered Radical thiyl_radical->carbon_radical Addition alkene Alkene alkene->carbon_radical carbon_radical->adduct Chain Transfer

Simplified mechanism of the photoinitiated thiol-ene reaction.

Route 3: Synthesis from Bis(2-chloroethyl)amine

This method is straightforward if the starting material is readily available. It involves a one-step cyclization with a sulfide source.

Troubleshooting Guide & FAQs

Question 5: My cyclization of bis(2-chloroethyl)amine with sodium sulfide is giving a low yield. What are the common pitfalls?

Answer: Similar to the cyclization step in the diethanolamine route, several factors can lead to low yields:

  • Quality of Starting Material: Bis(2-chloroethyl)amine is a reactive compound and can degrade upon storage. It is also a potent vesicant and should be handled with extreme care. Use of impure starting material will result in lower yields.

  • Side Reactions: Polymerization of the starting material or the product can occur, especially at high concentrations and temperatures.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. The reaction is often performed in an aqueous or alcoholic solvent.

  • Workup and Purification: this compound is water-soluble, so care must be taken during the aqueous workup to avoid loss of product. Multiple extractions may be necessary. Purification by distillation can also lead to losses if not performed carefully.

Troubleshooting Steps:

  • Verify Starting Material Purity: If possible, analyze the purity of the bis(2-chloroethyl)amine before use.

  • Optimize Reaction Conditions:

    • Solvent: Experiment with different solvents (e.g., water, ethanol, or a mixture) to find the optimal medium for the reaction.

    • Temperature: A temperature optimization study is recommended. Start with milder conditions and gradually increase the temperature.

  • Improve Workup Procedure:

    • Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of this compound and improve extraction efficiency.

    • Perform multiple extractions with a suitable organic solvent.

  • Careful Purification: Use a well-controlled vacuum distillation setup to minimize product loss.

Experimental Protocol: Synthesis from Bis(2-chloroethyl)amine
  • In a round-bottom flask, dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq) in water.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.1 eq) in water.

  • Slowly add the sodium sulfide solution to the bis(2-chloroethyl)amine solution with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and extract several times with dichloromethane or another suitable solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Logical Relationship: Factors Affecting this compound Synthesis

G yield This compound Yield reagent_quality Reagent Quality reagent_quality->yield sub_reagent1 Purity of Amine/Thiol reagent_quality->sub_reagent1 sub_reagent2 Purity of Electrophile/Chlorinating Agent reagent_quality->sub_reagent2 reaction_conditions Reaction Conditions reaction_conditions->yield sub_conditions1 Temperature reaction_conditions->sub_conditions1 sub_conditions2 Solvent reaction_conditions->sub_conditions2 sub_conditions3 Concentration reaction_conditions->sub_conditions3 sub_conditions4 Reaction Time reaction_conditions->sub_conditions4 side_reactions Side Reactions side_reactions->yield sub_side1 Polymerization side_reactions->sub_side1 sub_side2 Decomposition side_reactions->sub_side2 sub_side3 Byproduct Formation side_reactions->sub_side3 workup Workup & Purification workup->yield sub_workup1 Extraction Efficiency workup->sub_workup1 sub_workup2 Distillation Losses workup->sub_workup2

Key factors influencing the overall yield of this compound.

References

Avoiding hazardous intermediates in thiomorpholine synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiomorpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safer synthesis routes that avoid hazardous intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on modern, safer methodologies.

Issue: Low or No Product Yield in Continuous Flow Thiol-Ene Synthesis

Potential Cause Troubleshooting Step
Inactive Photocatalyst Ensure the photocatalyst (e.g., 9-fluorenone) is of high purity and has been stored correctly, protected from light. Prepare a fresh solution if necessary.
Insufficient Light Exposure Check that the light source (e.g., 365 nm LEDs) is functioning at the correct intensity. Ensure the reactor tubing is not shielded and is receiving uniform irradiation.
Incorrect Reagent Stoichiometry Verify the molar ratios of cysteamine hydrochloride and vinyl chloride. Ensure accurate and consistent flow rates for all reagent feeds.
Incomplete Cyclization The base-mediated cyclization of the intermediate may be inefficient. Screen different bases (e.g., DIPEA, DBU) and optimize the temperature and residence time for this step. Note that some bases like Et3N may cause precipitation in a flow setup.[1][2]
Oxygen Inhibition The radical-mediated thiol-ene reaction can be sensitive to oxygen. Ensure all solutions are properly degassed before entering the flow reactor.[1]

Issue: Clogging in the Continuous Flow Reactor

Potential Cause Troubleshooting Step
Precipitation of Reagents or Product Cysteamine hydrochloride has limited solubility in some organic solvents. Ensure it is fully dissolved before pumping. Sonication can aid dissolution.[2] The use of certain bases, such as triethylamine (Et3N), can lead to the precipitation of salts during the cyclization step.[1] Consider using a base like DIPEA which is less likely to cause precipitation in a flow protocol.
Particulate Matter in Reagent Streams Filter all solutions before introducing them into the flow system to remove any particulate matter that could cause blockages.
Reactor Temperature Profile In some cases, localized cooling or heating can cause solutes to precipitate. Ensure a consistent temperature is maintained throughout the reactor. For the cyclization step, which can be run at elevated temperatures (e.g., 76-78 °C), immersion in an ultrasonic bath can help prevent clogging.

Issue: Formation of Side Products

Potential Cause Troubleshooting Step
Thermal vs. Photochemical Initiation Thermal initiation of the thiol-ene reaction may lead to more side products compared to the more selective photochemical route. Utilize a photochemical setup for cleaner reaction profiles.
Incorrect Wavelength of Light Ensure the wavelength of the light source is appropriate for the chosen photocatalyst to avoid degradation of reactants or products.
Impure Starting Materials Use high-purity starting materials to avoid side reactions from contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous intermediates to avoid in traditional this compound synthesis?

Traditional routes often involve the use of highly toxic and hazardous intermediates such as sulfur mustards or nitrogen mustards, which are potent blistering agents. Another route involves the generation of an amino-mustard species from diethanolamine, which is also a significant safety concern.

Q2: What is a safer, modern alternative for this compound synthesis?

A well-documented safer alternative is the continuous flow photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride. This method, followed by a base-mediated cyclization, avoids the direct handling of sulfur mustards. The reaction is highly efficient and scalable.

Q3: Is vinyl chloride not also a hazardous material?

Yes, vinyl chloride is a highly toxic, flammable, and carcinogenic gas. However, in a continuous flow setup, the handling of vinyl chloride can be more controlled and contained compared to batch processes, enhancing safety. It is crucial to work in a well-ventilated fume hood and follow all safety protocols for handling compressed gases.

Q4: What are the main advantages of using a continuous flow process for this synthesis?

The continuous flow process offers several advantages:

  • Enhanced Safety: Better control over reaction conditions and containment of hazardous reagents like vinyl chloride.

  • Improved Efficiency: High reaction rates and yields due to efficient mixing and light penetration.

  • Scalability: The process can be scaled up by extending the operation time or by using larger reactors.

  • Atom Economy: This route is atom-efficient, utilizing readily available bulk starting materials.

Q5: My final product is difficult to purify. What are some common issues and solutions?

This compound can be challenging to isolate due to its physical properties.

  • Work-up: After basification, this compound can be extracted with a suitable organic solvent like dichloromethane (DCM). Multiple extractions may be necessary.

  • Distillation: The final product is often purified by vacuum distillation. Losses can occur during this step, especially at a smaller scale.

  • Salt Formation: If the product is protonated, it will be water-soluble. Ensure the aqueous phase is sufficiently basic (pH >13) during extraction.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Synthesis Route Starting Materials Key Intermediates Typical Overall Yield Reaction Time Key Hazards
Traditional Route 1 Diethanolamine, Sodium SulfideAmino-mustard species44-81%2-54 hoursNitrogen mustards, sulfur mustards
Traditional Route 2 2-Mercaptoethanol, Aziridine2-(2-chloroethylthio)ethylamine44-81%2-54 hoursHalf-mustards, aziridine (toxic)
Photochemical Flow Route Cysteamine HCl, Vinyl Chloride2-(2-chloroethylthio)ethylamine HCl54% (isolated), 84% (NMR)~40 minutes residence timeVinyl chloride (carcinogen, flammable gas)

Experimental Protocols

Key Experiment: Continuous Flow Synthesis of this compound via Photochemical Thiol-Ene Reaction and Cyclization

Part 1: Photochemical Thiol-Ene Reaction

  • Reagent Preparation: Prepare a liquid feed solution by dissolving cysteamine hydrochloride (e.g., 4 M), a photocatalyst (e.g., 0.1-0.5 mol% 9-fluorenone), and an internal standard in methanol. Sonicate to aid dissolution.

  • System Setup: Use a continuous flow reactor setup equipped with a pump for the liquid feed, a mass flow controller for vinyl chloride gas, a photoreactor with a suitable light source (e.g., 365 nm LEDs), and a back-pressure regulator.

  • Reaction Execution: Pump the liquid feed and vinyl chloride gas into the photoreactor at controlled flow rates. Irradiate the mixture as it flows through the reactor. The reaction is typically performed at room temperature.

  • Intermediate Formation: The reaction produces 2-(2-chloroethylthio)ethylamine hydrochloride in high yield.

Part 2: Base-Mediated Cyclization

  • Telescoped Setup: The output from the photoreactor, containing the intermediate, is directly mixed with a stream of a suitable base (e.g., diisopropylethylamine - DIPEA).

  • Thermal Cyclization: This mixture is then passed through a heated coil (e.g., at 76-78 °C) to facilitate the cyclization to this compound. An ultrasonic bath can be used to prevent clogging in the heated coil.

  • Work-up and Purification: The output from the cyclization reactor is collected. The mixture is basified to pH >13 and extracted with an organic solvent (e.g., DCM). The combined organic layers are dried and the solvent is removed. The crude product is then purified by vacuum distillation.

Visualizations

G cluster_synthesis Safer this compound Synthesis Workflow reagents Cysteamine HCl + Vinyl Chloride + Photocatalyst photoreactor Continuous Flow Photoreactor (365 nm) reagents->photoreactor intermediate Intermediate: 2-(2-chloroethylthio)ethylamine HCl photoreactor->intermediate base_addition Base Addition (e.g., DIPEA) intermediate->base_addition cyclization Heated Flow Reactor (Cyclization) base_addition->cyclization product Crude this compound cyclization->product purification Work-up & Distillation product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the continuous synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic: Low Yield start Low Product Yield check_light Check Light Source & Photocatalyst Activity start->check_light check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_cyclization Optimize Cyclization (Base, Temp, Time) start->check_cyclization check_oxygen Ensure Proper Degassing start->check_oxygen solution Yield Improved check_light->solution check_reagents->solution check_cyclization->solution check_oxygen->solution

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Purification of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of thiomorpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is streaking badly on the silica gel TLC plate. What can I do?

A1: Streaking of basic compounds like this compound derivatives on acidic silica gel is a common issue. This is due to strong acid-base interactions between the amine and the silica surface. To resolve this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to your chromatography eluent.[1] This will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.

Q2: I am having trouble purifying my highly polar this compound derivative. It either doesn't move from the baseline or elutes too quickly in normal-phase chromatography.

A2: For very polar compounds, standard normal-phase chromatography (silica gel with non-polar eluents) can be challenging. Consider these alternatives:

  • Use a more polar mobile phase: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol.[1]

  • Switch to a different stationary phase: Basic or neutral alumina can be a good alternative to acidic silica gel for purifying basic compounds.[1]

  • Employ Reversed-Phase Chromatography: In reversed-phase flash chromatography, a non-polar stationary phase (like C18 silica) is used with polar solvents (e.g., water/acetonitrile or water/methanol). This technique is often very effective for purifying polar and ionizable compounds.

Q3: My this compound derivative seems to be decomposing during column chromatography. How can I prevent this?

A3: Degradation on the column can occur, especially with sensitive molecules on acidic silica.

  • Neutralize the Stationary Phase: You can create a slurry of your silica gel in the eluent containing 1% triethylamine, and then pack the column. This pre-neutralization can protect acid-sensitive compounds.[1]

  • Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can prevent degradation.

  • Consider Oxidation: The sulfur atom in the this compound ring can be susceptible to oxidation, forming the corresponding this compound S-oxide, especially if exposed to oxidizing agents or even air over a prolonged period on an active surface.[2] Using fresh solvents and minimizing purification time can help.

Q4: My liquid this compound derivative has a high boiling point and seems to decompose with heat. How can I purify it?

A4: For high-boiling, thermally sensitive liquids, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition. For example, this compound itself can be purified by vacuum distillation.

Q5: My solid this compound derivative won't crystallize from any common solvents. What should I try?

A5: If the free base is difficult to crystallize (as many amines are), converting it to a salt is a highly effective strategy. Reacting your this compound derivative with an acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) will form the corresponding ammonium salt, which is often a well-defined, crystalline solid. These salts can then be purified by recrystallization from polar solvents like ethanol, isopropanol, or water-alcohol mixtures.

Troubleshooting Guides

This section provides a systematic approach to resolving common purification issues.

Guide 1: Flash Column Chromatography Problems
Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Impurities Incorrect mobile phase polarity.Systematically test different solvent systems using TLC. Aim for an Rf value of ~0.3 for your target compound. For basic compounds, consider adding 0.1-1% triethylamine to the eluent.
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica gel weight.
Compound Stuck on Column (No Elution) Compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).
Strong interaction with acidic silica.Switch to a neutral stationary phase like alumina, or use amine-functionalized silica.
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate system).
Cracked or Channeled Column Bed Improper packing of the stationary phase.Repack the column carefully. Using a slurry packing method is generally preferred over dry packing to ensure a homogenous column bed.
Guide 2: Liquid-Liquid Extraction Problems
Problem Possible Cause(s) Solution(s)
Emulsion Formation Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously.
High concentration of surfactant-like impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion ("salting out").
Allow the funnel to stand for a longer period. Gentle stirring of the emulsion layer with a glass rod can also be effective.
Poor Recovery of Basic Compound Incorrect pH of the aqueous layer.To extract a basic compound into the organic layer, ensure the aqueous layer is basic (pH > 9). To extract it into the aqueous layer, ensure it is acidic (pH < 2) to form the protonated, water-soluble salt.
Compound has some solubility in the aqueous phase.Perform multiple extractions (e.g., 3 times) with the organic solvent and combine the organic layers to maximize recovery.
Guide 3: Recrystallization Problems
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration and try cooling again.
Solution is not saturated.If you have some pure seed crystals, add one to induce crystallization. Alternatively, gently scratch the inside of the flask with a glass rod at the liquid's surface.
Oiling Out (Product separates as a liquid) Solution is supersaturated, or the melting point of the solid is lower than the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery of Crystals Crystals are significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a heated or insulated funnel and pre-heat it with hot solvent before filtering the solution.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of N-(4-methoxyphenyl)this compound

This protocol provides a representative example for the purification of a moderately polar, solid this compound derivative.

Methodology:

  • TLC Analysis: Determine the optimal eluent by testing solvent systems. For this example, a system of 20% ethyl acetate in hexanes provides an Rf of ~0.3. The addition of 0.5% triethylamine sharpens the spot.

  • Column Packing: A 40g silica gel column is packed using a slurry of silica in 10% ethyl acetate/hexanes.

  • Sample Loading: The crude product (1.5 g) is dissolved in a minimal amount of dichloromethane and adsorbed onto ~3 g of silica gel. The solvent is carefully removed under reduced pressure to yield a dry, free-flowing powder ("dry loading"). This powder is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent gradient, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate. Fractions (20 mL) are collected and monitored by TLC.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Quantitative Data (Example):

ParameterValue
Crude Sample Weight1.50 g
Silica Gel Weight40 g
Elution SolventGradient: 10% to 30% Ethyl Acetate in Hexanes (+0.5% TEA)
Yield of Purified Product1.23 g (82%)
Purity (by HPLC)>98%
Physical AppearanceWhite Solid
Protocol 2: Recrystallization of N-(4-methoxyphenyl)this compound Hydrochloride

This protocol describes the purification of a this compound derivative via its hydrochloride salt.

Methodology:

  • Salt Formation: The purified free base from Protocol 1 (1.23 g) is dissolved in diethyl ether (50 mL). A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete and the solution is acidic.

  • Solvent Selection: The crude hydrochloride salt is tested for solubility. Isopropanol is found to be a suitable solvent (high solubility when hot, low solubility when cold).

  • Dissolution: The crude salt is added to a flask with a minimal amount of hot isopropanol until it just dissolves.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, during which crystals form. The flask is then placed in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation & Drying: The crystals are collected by vacuum filtration, washed with a small amount of ice-cold isopropanol, and dried in a vacuum oven.

Quantitative Data (Example):

ParameterValue
Starting Material1.23 g (N-(4-methoxyphenyl)this compound)
Recrystallization SolventIsopropanol (~25 mL)
Yield of Purified Salt1.31 g (91%)
Purity (by HPLC)>99.5%
Melting Point215-217 °C

Visualizations

G cluster_start Start: Crude Product cluster_troubleshoot Purification Troubleshooting cluster_solutions Potential Solutions cluster_end Goal start Crude this compound Derivative issue Purification Issue Identified (e.g., Streaking, Low Yield, Impurity) start->issue chrom Chromatography Problem? (Tailing, Co-elution) issue->chrom Yes extract Extraction Problem? (Emulsion, Poor Recovery) issue->extract No sol_chrom Adjust Eluent (add TEA) Change Stationary Phase Adjust Gradient chrom->sol_chrom recryst Recrystallization Problem? (Oiling out, No Crystals) extract->recryst No sol_extract Add Brine Adjust pH Gentle Mixing extract->sol_extract sol_recryst Change Solvent Form a Salt Use Seed Crystal recryst->sol_recryst end Pure Compound (>98%) sol_chrom->end sol_extract->end sol_recryst->end

Caption: A logical workflow for troubleshooting common purification problems.

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water wash) start->extraction dry Dry Organic Layer (e.g., Na2SO4) extraction->dry concentrate1 Concentrate under Reduced Pressure dry->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography combine Combine Pure Fractions (TLC/HPLC Analysis) chromatography->combine concentrate2 Concentrate Pure Fractions combine->concentrate2 analysis Purity & Identity Check (HPLC, NMR, MS) concentrate2->analysis final_product Pure this compound Derivative analysis->final_product Purity OK recrystallization Recrystallization / Salt Formation (Optional Final Polishing) analysis->recrystallization Further Purification Needed recrystallization->analysis

Caption: A typical experimental workflow for purifying this compound derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits Inhibitor This compound-Based PI3K Inhibitor Inhibitor->PI3K PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

References

Managing reaction byproducts in multi-component thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-component synthesis of thiomorpholine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during multi-component this compound synthesis, with a focus on managing reaction byproducts.

Question: My reaction is producing a significant amount of polymeric or tar-like byproducts. What are the likely causes and how can I resolve this?

Answer:

The formation of polymeric or tar-like byproducts in multi-component reactions for this compound synthesis is often attributed to several factors, primarily related to reaction concentration and temperature.

Potential Causes:

  • High Reactant Concentration: Highly concentrated reaction mixtures can accelerate side reactions, leading to polymerization, especially with reactive intermediates.

  • Elevated Temperatures: Excessive heat can promote undesired side reactions and decomposition of reactants or products.

  • Presence of Impurities: Impurities in starting materials or solvents can act as initiators for polymerization.

Troubleshooting Steps:

  • Optimize Reactant Concentration: Systematically decrease the concentration of your reactants. A lower concentration can disfavor intermolecular side reactions that lead to polymers.

  • Control Reaction Temperature: Maintain a consistent and optimal temperature. If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Ensure Purity of Reagents: Use high-purity starting materials and solvents. Purifying reagents before use can significantly reduce byproduct formation.

  • Slow Addition of Reagents: Instead of adding all reactants at once, consider the slow, dropwise addition of one or more components. This can help to maintain a low concentration of reactive intermediates and control the reaction rate.

Question: I am observing the formation of multiple, difficult-to-separate byproducts. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity in multi-component reactions can be a significant challenge. Optimizing various reaction parameters is crucial to favor the desired reaction pathway.

Potential Causes:

  • Suboptimal Solvent Choice: The solvent can significantly influence the reaction pathway and the stability of intermediates.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of various side products.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can result in localized high concentrations of reactants, promoting side reactions.

  • Inappropriate Catalyst or Base: The choice and amount of catalyst or base can dramatically affect the selectivity of the reaction.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with different polarities and properties. The choice of solvent can influence reaction rates and selectivity.

  • Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.

  • Improve Mixing: Ensure efficient stirring or agitation, especially for heterogeneous reaction mixtures.

  • Catalyst/Base Optimization: If the reaction is catalyzed, screen different catalysts and optimize the catalyst loading. Similarly, if a base is used, screen different bases and their equivalents.

Question: My desired this compound product seems to be degrading during workup or purification. What steps can I take to minimize this?

Answer:

Product degradation during post-reaction processing is a common issue, particularly with sensitive heterocyclic compounds.

Potential Causes:

  • Harsh pH Conditions: Thiomorpholines can be sensitive to strongly acidic or basic conditions during aqueous workup.

  • Elevated Temperatures during Purification: Prolonged exposure to high temperatures during distillation or chromatography can lead to decomposition.

  • Oxidation: The sulfur atom in the this compound ring can be susceptible to oxidation, especially in the presence of air and certain reagents.

Troubleshooting Steps:

  • Milder Workup Procedures: Use milder acidic or basic solutions for extraction and washing. Consider using a buffered aqueous solution.

  • Optimize Purification Method:

    • Distillation: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

    • Chromatography: Use a suitable stationary phase and eluent system for column chromatography and avoid prolonged exposure of the product to the silica gel.

    • Crystallization: If the product is a solid, crystallization is often a milder purification method.

  • Inert Atmosphere: During workup and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common multi-component reactions used for this compound synthesis?

A1: The Asinger reaction and its variations are prominent multi-component reactions for the synthesis of thiazolines, which can be precursors to thiomorpholines.[1][2] The Ugi reaction can also be adapted for the synthesis of complex molecules containing the this compound scaffold.[1]

Q2: How can I effectively remove unreacted starting materials from my final product?

A2: The method for removing unreacted starting materials depends on their physical properties.

  • Extraction: If the starting materials have different solubility properties than the product, liquid-liquid extraction can be effective.

  • Chromatography: Flash column chromatography is a common method for separating products from starting materials with different polarities.

  • Distillation: If there is a significant difference in boiling points, fractional distillation under reduced pressure can be used.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

Q3: Are there any "green" or more environmentally friendly approaches to this compound synthesis?

A3: Yes, optimizing reaction conditions to improve atom economy and reduce waste is a key aspect of green chemistry.[3] This includes using catalytic rather than stoichiometric reagents, choosing greener solvents, and minimizing energy consumption by running reactions at lower temperatures.[3] Continuous flow synthesis is also being explored as a safer and more efficient method.

Q4: What analytical techniques are most suitable for identifying byproducts in my reaction mixture?

A4: A combination of techniques is often most effective:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the different components, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of both the desired product and any significant byproducts.

Data Summary

Table 1: Effect of Reaction Conditions on this compound Synthesis Yield

EntryReactant ConcentrationTemperature (°C)Reaction Time (min)Yield (%)Reference
11 M202053-58
21 M62018
34 M202098

Note: The yields reported are for the intermediate in a continuous flow synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Nitrophenyl)this compound

This protocol is adapted from a reported synthesis.

Materials:

  • This compound

  • 4-Fluoronitrobenzene

  • Triethylamine (TEA)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL flask equipped with a reflux condenser, combine this compound (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.

  • Stir the reaction mixture and heat it to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield / High Byproducts check_purity Check Purity of Starting Materials start->check_purity end_success Resolution: Improved Yield & Purity purify_reagents Purify Starting Materials check_purity->purify_reagents Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_reagents->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp Temperature Issue adjust_conc Adjust Concentration optimize_conditions->adjust_conc Concentration Issue change_solvent Screen Solvents optimize_conditions->change_solvent Solvent Issue analyze_byproducts Analyze Byproduct Structure adjust_temp->analyze_byproducts adjust_conc->analyze_byproducts change_solvent->analyze_byproducts modify_workup Modify Workup/Purification analyze_byproducts->modify_workup mild_workup Use Milder Workup Conditions modify_workup->mild_workup Degradation during workup change_purification Change Purification Method modify_workup->change_purification Degradation during purification mild_workup->end_success change_purification->end_success

Caption: Troubleshooting workflow for low yield and high byproduct formation.

Byproduct_Management_Strategy reaction Step 1: Reaction Setup - High Purity Reagents - Optimized Stoichiometry - Inert Atmosphere (if needed) monitoring Step 2: In-Process Monitoring - TLC - LC-MS - Monitor Temperature & Time reaction->monitoring Execute workup Step 3: Quenching & Workup - Controlled Temperature - Mild pH Conditions - Minimize Emulsions monitoring->workup Reaction Complete purification Step 4: Purification - Method Selection (Distillation, Chromatography, Crystallization) - Optimize Conditions workup->purification Crude Product

Caption: A strategic workflow for managing reaction byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of substituted thiomorpholines. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted thiomorpholines?

A1: Substituted thiomorpholines can be synthesized through various routes, including:

  • Photocatalytic coupling reactions: These methods often utilize silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions, offering a scalable approach.[1]

  • Intramolecular hydroalkoxylation/hydrothioalkoxylation: This strategy involves the cyclization of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate.

  • Telescoped photochemical thiol-ene/cyclization: This two-step, one-pot procedure can be performed in a continuous flow setup and is an efficient method for producing the thiomorpholine core.[1][2][3][4]

  • Multi-component reactions: For instance, copper-catalyzed reactions between terminal alkynes, isothiocyanates, and aziridines can yield highly substituted thiomorpholines.

  • Cyclization of functionalized precursors: This can involve the reaction of 2-mercaptoethanol with aziridine followed by cyclization, or the reduction of a thiomorpholin-3-one intermediate.

Q2: What are the critical parameters to consider when optimizing the synthesis of substituted thiomorpholines?

A2: Several parameters significantly influence the outcome of this compound synthesis and should be carefully optimized:

  • Reaction Temperature: Temperature can affect reaction rate and selectivity. For example, in some photochemical reactions, lowering the temperature can drastically reduce the yield.

  • Concentration of Reactants: Higher concentrations can sometimes lead to improved yields, as seen in certain continuous flow photochemical syntheses.

  • Choice of Catalyst and Ligands: The catalyst system is crucial, especially in metal-catalyzed reactions. The choice of metal salt and ligands can impact yield and selectivity.

  • Solvent: The polarity and properties of the solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.

  • Base: In reactions involving a cyclization step, the choice and stoichiometry of the base are critical for achieving high conversion.

  • Light Source and Photocatalyst: For photochemical reactions, the wavelength of the light source and the type and concentration of the photocatalyst are key parameters to optimize.

Q3: What are the main advantages of using photocatalytic methods for synthesizing thiomorpholines?

A3: Photocatalytic methods offer several benefits:

  • Mild Reaction Conditions: These reactions can often be carried out at or near room temperature, which helps to prevent the degradation of sensitive functional groups.

  • High Selectivity: Photochemical routes can be highly selective, leading to cleaner reaction profiles and higher yields of the desired product.

  • Scalability: Many photocatalytic reactions, especially when coupled with continuous flow technology, are highly scalable.

  • Green Chemistry: These methods often align with the principles of green chemistry by using light as a reagent and potentially reducing the need for harsh reagents.

Q4: How can substituents be introduced at different positions on the this compound ring?

A4: Substituents can be introduced through the careful selection of starting materials. For instance, to obtain a 3-substituted this compound, one can start with a substituted aldehyde in a reaction with a suitable amino-thiol precursor. N-substitution is typically achieved by reacting a pre-formed this compound with an appropriate electrophile, such as an alkyl or aryl halide.

Q5: What are some common challenges associated with the purification of substituted thiomorpholines?

A5: Purification can be challenging due to the physical properties of this compound derivatives. Their basic nitrogen atom can cause tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Some derivatives may also be highly water-soluble, making extraction from aqueous media difficult. In such cases, repeated extractions or the use of a continuous liquid-liquid extractor may be necessary.

Troubleshooting Guides

Low or No Product Yield

Q: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Check Starting Material Quality: Ensure the purity and reactivity of your starting materials, reagents, and catalysts. Impurities can inhibit the reaction or lead to unwanted side reactions.

  • Optimize Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition. For example, in some photochemical thiol-ene reactions, a decrease in temperature from 20°C to 6°C led to a significant drop in yield.

  • Adjust Reactant Concentrations: In some cases, particularly in flow chemistry, increasing the concentration of the reactants can dramatically improve the yield.

  • Verify Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Degas the Reaction Mixture: For oxygen-sensitive reactions, ensure that the solvent and reaction mixture are properly degassed to prevent quenching of radical intermediates or oxidation of sensitive species. However, it's worth noting that in some thiol-ene reactions, degassing was found to have no significant impact on reactivity.

  • Extend Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR to determine if the reaction is proceeding to completion.

Formation of Side Products

Q: My reaction is producing a significant amount of side products. How can I enhance the selectivity towards the desired substituted this compound?

A: The formation of side products is a common issue. To improve selectivity:

  • Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

  • Choose a More Selective Catalyst: The choice of catalyst can have a profound impact on selectivity. Screen different catalysts and ligands to identify a system that favors the formation of the desired product.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of undesired byproducts.

  • Change the Solvent: The solvent can influence the relative rates of competing reaction pathways. Experiment with solvents of different polarities.

  • Investigate Reaction Mechanism: Understanding the mechanism of both the desired reaction and the side reactions can provide insights into how to suppress the formation of byproducts. For example, in the synthesis of some thiomorpholinone-tethered alkenoic acids, N-aryl-substituted starting materials reacted faster and more cleanly than their N-alkyl counterparts.

Poor Stereoselectivity or Regioselectivity

Q: I am obtaining a mixture of stereoisomers or regioisomers. How can I improve the stereochemical or regiochemical control of the reaction?

A: Achieving high stereoselectivity and regioselectivity is a common challenge in the synthesis of complex molecules.

  • Use Chiral Catalysts or Auxiliaries: For stereocontrol, employ chiral catalysts or introduce a chiral auxiliary onto one of the starting materials to direct the stereochemical outcome of the reaction.

  • Substrate Control: The inherent stereochemistry of the starting materials can be used to control the stereochemistry of the product, as demonstrated in the diastereoselective synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine.

  • Optimize Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence stereoselectivity and regioselectivity. A systematic optimization of these parameters is often necessary.

  • Steric Hindrance: The steric bulk of substituents on the starting materials can direct the approach of reagents, leading to a preference for one regioisomer or stereoisomer.

  • Protecting Groups: The use of appropriate protecting groups can block certain reactive sites and direct the reaction to the desired position, thus controlling regioselectivity.

Purification Difficulties

Q: I am struggling to isolate my pure substituted this compound from the crude reaction mixture. What purification strategies should I consider?

A: Purification of substituted thiomorpholines can be challenging due to their basicity and polarity.

  • Modified Column Chromatography: To prevent peak tailing on silica gel, add a small amount of a base like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the eluent.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions for crystallization.

  • Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be an excellent purification technique.

  • Acid-Base Extraction: The basic nature of the this compound nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous phase can then be basified and the pure product re-extracted into an organic solvent.

Detailed Experimental Protocol: Synthesis of 4-(Furan-3-carbonyl)this compound

This protocol describes the synthesis of an N-substituted this compound via an amide coupling reaction.

Materials and Equipment:

  • Furan-3-carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask, add furan-3-carboxylic acid (560 mg, 5.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) to the flask and stir the mixture at room temperature until the carboxylic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol).

  • Amine Addition: Add this compound (0.62 mL, 6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (1.74 mL, 10.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (2x), and 50 mL of brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(furan-3-carbonyl)this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

MethodStarting MaterialsKey Reagents/CatalystConditionsYield (%)
Photochemical Thiol-Ene/CyclizationCysteamine hydrochloride, Vinyl chloride9-Fluorenone (photocatalyst)Continuous flow, 365 nm LED, 100°C84-89
Intramolecular CyclizationN-tethered thioalkenolsBromineOne-pot, metal-freeGood
Coupling Reaction2-(Thiophen-2-yl)dihydroquinoline bromide, this compoundPBr₃-Very good

Table 2: Optimization of Photochemical Thiol-Ene Reaction for this compound Synthesis

Entry[Cysteamine HCl] (M)Photocatalyst (mol%)Temperature (°C)Residence Time (min)Yield (%)
11None201053-58
21None61018
319-Fluorenone (5)201087
449-Fluorenone (5)2010>99
549-Fluorenone (0.1)2020>99
64None202098

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer. This compound and morpholine scaffolds are found in several small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1->TSC Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound-based PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Experimental Workflow for Optimizing Aza-Michael Addition

The aza-Michael addition is a key step in many synthetic routes to nitrogen-containing heterocycles. Optimizing this reaction is crucial for achieving high yields and purity. The following workflow provides a logical approach to this optimization process.

Aza_Michael_Optimization Start Start: Aza-Michael Addition (Amine + α,β-unsaturated carbonyl) Solvent_Screen 1. Solvent Screening (e.g., Toluene, MeCN, EtOH, THF) Start->Solvent_Screen Base_Screen 2. Base Screening (e.g., K₂CO₃, Et₃N, DBU) Solvent_Screen->Base_Screen Temp_Optimization 3. Temperature Optimization (e.g., 25°C, 50°C, 80°C) Base_Screen->Temp_Optimization Concentration_Optimization 4. Concentration Optimization (e.g., 0.1 M, 0.5 M, 1.0 M) Temp_Optimization->Concentration_Optimization Analysis Analyze Yield and Purity (TLC, LC-MS, NMR) Concentration_Optimization->Analysis Optimal_Conditions Optimal Conditions Found Analysis->Optimal_Conditions High Yield & Purity Sub_Optimal Sub-optimal Results Analysis->Sub_Optimal Low Yield or Side Products Troubleshoot Troubleshoot: - Catalyst addition? - Water removal needed? - Different starting materials? Sub_Optimal->Troubleshoot Troubleshoot->Solvent_Screen Re-optimize

Caption: Workflow for aza-Michael addition optimization.

References

Selecting the optimal catalyst for copper-mediated thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the copper-mediated synthesis of thiomorpholine.

Frequently Asked Questions (FAQs)

Q1: Which copper catalyst is optimal for this compound synthesis?

The choice of the copper catalyst is critical and can significantly impact reaction yield and efficiency. While various Cu(I) and Cu(II) salts can be employed, copper(I) iodide (CuI) is frequently reported as a highly effective catalyst for C-S bond formation in Ullmann-type couplings, a key step in many this compound synthesis routes.[1] In some cases, copper nanoparticles have also been shown to be efficient catalysts.[1] It is important to note that certain copper salts, such as copper(I) chloride (CuCl), have been reported to be ineffective in similar heterocyclic syntheses.[2]

Q2: What is the role of a ligand in the reaction, and which one should I choose?

Ligands are often crucial for stabilizing the copper catalyst, improving its solubility, and facilitating the catalytic cycle, leading to milder reaction conditions and better yields.[3] For copper-catalyzed C-N and C-S couplings, common and effective ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and β-diketones (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione).[4] The optimal ligand is substrate-dependent, and screening of a small library of ligands is recommended for a new transformation.

Q3: My reaction is not proceeding to completion or showing low conversion. What are the possible causes?

Low conversion can be attributed to several factors:

  • Catalyst Inactivity: The copper catalyst may be of poor quality or may have oxidized. Using freshly purchased, high-purity CuI is recommended.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.

  • Insufficient Temperature: While high temperatures can be detrimental, the reaction may require a certain activation energy. Optimization of the reaction temperature is crucial.

  • Poor Solvent Choice: The solvent plays a significant role in catalyst solubility and reactivity. Polar aprotic solvents like DMF, DMSO, or dioxane are often used. Solvents like acetonitrile (MeCN) have been shown to be detrimental in some copper-catalyzed syntheses.

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

Common side products in Ullmann-type couplings include:

  • Dehalogenated Starting Material: This is a common side reaction where the aryl halide is reduced. This can be minimized by ensuring strictly anaerobic conditions and using purified reagents.

  • Homocoupling of Starting Materials: This can occur, especially at higher temperatures.

  • Formation of Alternative Heterocycles: Depending on the starting materials, alternative cyclization pathways may be favored. For instance, in a three-component reaction intended for this compound, the formation of a thiazolidine adduct has been observed as the sole product. Adjusting the stoichiometry and reaction conditions can help favor the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (e.g., oxidized CuI).2. Inappropriate solvent or temperature.3. Unsuitable ligand or absence of a ligand.4. Poor quality of reagents or solvent.5. Low nucleophilicity of the amine or thiol.1. Use fresh, high-purity CuI. Consider in-situ generation of the active catalyst, though pre-formed catalysts are often better.2. Screen different polar aprotic solvents (DMF, DMSO, dioxane). Optimize the temperature; avoid excessively high temperatures which can lead to catalyst decomposition.3. Screen a panel of ligands (e.g., 1,10-phenanthroline, L-proline, acetylacetonate-based ligands).4. Use freshly distilled solvents and purified reagents.5. Increase the concentration of the nucleophile or use a stronger base to deprotonate it.
Formation of Dehalogenated Byproduct 1. Presence of trace amounts of water or oxygen.2. Reaction temperature is too high.1. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.2. Lower the reaction temperature and extend the reaction time.
Formation of Thiazolidine Adduct (in three-component synthesis) The condensation of the amino-thiol with the aldehyde to form the thiazolidine is faster than the desired reaction pathway.1. Modify the reaction conditions (temperature, solvent, catalyst) to disfavor the thiazolidine formation.2. Consider a two-step approach where one of the components is added sequentially.
Reaction Stalls 1. Catalyst decomposition.2. Product inhibition.1. Add a fresh portion of the catalyst and ligand.2. Dilute the reaction mixture.

Data Presentation

Table 1: Comparison of Copper Catalyst Systems for Ullmann-Type C-S Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (10)NoneK₃PO₄Dioxane11012Moderate
CuI (5)1,10-Phenanthroline (10)K₃PO₄Dioxane11012Good
CuI (10)L-Proline (20)K₂CO₃DMSO902475-90
Cu₂O (5)2,2,6,6-tetramethyl-3,5-heptanedione (10)Cs₂CO₃Toluene1102480-95
Cu Nanoparticles (10)2-isobutyrylcyclohexanone (20)Cs₂CO₃DMSO11012High

Note: Yields are generalized from the referenced literature for analogous C-S bond formations and may vary for specific this compound syntheses.

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular C-S Coupling for this compound Synthesis

This protocol is a general guideline for the cyclization of a suitable precursor like N-substituted bis(2-haloethyl)sulfide.

  • Reagent Preparation: To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Addition of Reactants: Under a positive pressure of argon, add the N-substituted bis(2-haloethyl)sulfide (1.0 equiv.) and anhydrous dioxane (0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add CuI, Ligand, and Base to Schlenk Tube prep_inert 2. Evacuate and Backfill with Argon prep_reagents->prep_inert prep_add 3. Add Substrate and Solvent prep_inert->prep_add react 4. Heat at 110°C for 12-24h prep_add->react workup_cool 5. Cool to Room Temperature react->workup_cool workup_filter 6. Dilute and Filter workup_cool->workup_filter workup_purify 7. Purify by Chromatography workup_filter->workup_purify product Isolated this compound workup_purify->product

Caption: Experimental workflow for copper-catalyzed this compound synthesis.

troubleshooting_flowchart start Low Yield in this compound Synthesis check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes optimize_catalyst Screen Cu Source (e.g., CuI, Cu2O) and Ligand (e.g., Phen, L-Proline) check_catalyst->optimize_catalyst No check_reagents Are Reagents and Solvents Pure? check_conditions->check_reagents Yes optimize_conditions Optimize Temperature, Solvent, and Concentration check_conditions->optimize_conditions No side_reactions Are Side Reactions Occurring? check_reagents->side_reactions Yes purify_reagents Use Fresh Catalyst and Anhydrous Solvents check_reagents->purify_reagents No analyze_byproducts Identify Byproducts (e.g., GC-MS) Adjust Stoichiometry or Conditions side_reactions->analyze_byproducts Yes success Improved Yield optimize_catalyst->success optimize_conditions->success purify_reagents->success analyze_byproducts->success

Caption: Troubleshooting flowchart for low-yield this compound synthesis.

References

Strategies to reduce reaction time in thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiomorpholine synthesis, with a focus on strategies to reduce reaction time.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is taking a very long time (over 24 hours). Is this normal?

A1: Traditional synthesis routes for this compound can indeed be very time-consuming. Common methods, such as those starting from diethanolamine derivatives or the reaction of 2-mercaptoethanol with aziridine, can have reaction times ranging from 2 to 54 hours.[1][2] These prolonged reaction times are often due to slow cyclization steps or the need for harsh reaction conditions. If you are using one of these classical methods, a long reaction time is not unusual, but there are modern strategies to significantly accelerate the synthesis.

Q2: What are the primary strategies to dramatically reduce the reaction time for this compound synthesis?

A2: To significantly cut down on reaction time, consider moving from traditional batch synthesis to more modern techniques. The most effective strategies include:

  • Continuous Flow Photochemistry: This modern approach utilizes a photochemical thiol-ene reaction in a continuous flow reactor. It allows for rapid and efficient conversion of starting materials into the this compound precursor, followed by a quick in-line cyclization. This method can reduce the overall synthesis time to under an hour.[1][2][3]

  • Microwave-Assisted Synthesis: While specific protocols for this compound itself are less common in the literature, microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating reactions. It can be particularly effective for the cyclization step. By applying microwave irradiation, it is often possible to reduce reaction times from many hours to mere minutes.

  • Catalyst Optimization: For certain synthetic routes, the choice of catalyst can be critical. For example, in copper-catalyzed reactions for synthesizing this compound derivatives, optimizing the copper salt and ligands can lead to faster reaction rates.

Q3: Can I simply increase the temperature to speed up my traditional synthesis?

A3: While increasing the temperature can sometimes increase the reaction rate, it must be done with caution. Excessively high temperatures can lead to the formation of unwanted side products and decomposition of the desired product or intermediates. It is crucial to find the optimal temperature that maximizes the reaction rate without compromising the yield and purity. For instance, in the dehydration of diethanolamine analogs, a specific high-temperature range must be maintained, as a drop of just 10-15°C can significantly reduce the yield.

Troubleshooting Guides

Guide 1: Slow or Inefficient Reaction in Traditional Synthesis

This guide focuses on common issues encountered in classical batch syntheses of this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or impure starting materials.Verify the purity of your reagents (e.g., diethanolamine derivatives, 2-mercaptoethanol, aziridine) using appropriate analytical techniques.
Incorrect reaction temperature.Carefully optimize the reaction temperature. Monitor the reaction progress at different temperatures using TLC or GC to find the optimal balance between reaction rate and side product formation.
Insufficient reaction time for the specific method.Continue to monitor the reaction until completion. Traditional methods can take up to 54 hours.
Formation of Multiple Side Products Reaction conditions are too harsh (e.g., temperature is too high).Attempt the reaction under milder conditions, such as a lower temperature or by using a weaker base for cyclization.
Presence of impurities in starting materials.Purify all starting materials before use.
Slow Cyclization Step Inefficient base for cyclization.Screen different bases for the cyclization step. For the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, bases like triethylamine (Et3N), DIPEA, or DBU have been shown to be effective.
Suboptimal solvent.The choice of solvent can influence the reaction rate. Ensure you are using a suitable solvent for your specific reaction.
Guide 2: Optimizing High-Speed Continuous Flow Synthesis

This guide addresses potential issues in the modern photochemical continuous flow synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low Yield of Intermediate Inefficient mixing of gaseous and liquid reagents (e.g., vinyl chloride and cysteamine solution).Ensure your reactor setup provides efficient mixing. A simple T-mixer may not be sufficient.
Low concentration of starting materials.The reaction proceeds more efficiently at higher concentrations. A 4 M solution of cysteamine hydrochloride has been shown to give quantitative yield of the intermediate.
Suboptimal photocatalyst concentration.While the reaction can proceed without a photocatalyst at high substrate concentrations, using 0.1–0.5 mol % of a photocatalyst like 9-fluorenone can ensure quantitative conversion.
Reactor Clogging Precipitation of reagents or intermediates.Using an ultrasonic bath around the reactor coil can help prevent clogging, especially during long runs.
Incomplete Cyclization Inefficient mixing of the intermediate with the base.Use a mixing unit (e.g., a coil filled with glass beads) after the introduction of the base to ensure efficient mixing and reaction.
Insufficient residence time or temperature for cyclization.Optimize the residence time and temperature in the cyclization part of the reactor. A temperature of 100°C with a 5-minute residence time has been shown to be effective.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Method Starting Materials Reaction Time Overall Yield Reference
Traditional Batch (Route 1) Diethanolamine -> Amino-mustard -> Cyclization with Na2S2–54 hours44–81%
Traditional Batch (Route 2) 2-Mercaptoethanol + Aziridine -> Intermediate -> Cyclization with Et3N2–54 hours44–81%
Continuous Flow Photochemistry Cysteamine hydrochloride + Vinyl Chloride40 minutes (overall residence time)54% (isolated)

Experimental Protocols

Protocol 1: High-Speed Synthesis of this compound via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow

This protocol is adapted from the work of Steiner et al. (2022) in Organic Process Research & Development.

Materials:

  • Cysteamine hydrochloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (MeOH)

  • Vinyl chloride (VC) gas

  • N,N-Diisopropylethylamine (DIPEA)

  • Continuous flow reactor setup with a photochemical reactor module, pumps, a gas mass flow controller (MFC), a T-mixer, a back-pressure regulator (BPR), and a residence time unit (coil).

Procedure:

  • Preparation of the Liquid Feed: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst. Dissolution can be aided by sonication.

  • Thiol-Ene Reaction (First Step):

    • Set up the continuous flow reactor with the photochemical module (e.g., using 365 nm LEDs).

    • Pump the liquid feed solution into the reactor at a determined flow rate.

    • Simultaneously, introduce vinyl chloride gas into the reactor using a mass flow controller. The flow rates should be set to achieve the desired residence time (e.g., 20 minutes) for this step.

    • The output of this first reactor is the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

  • Cyclization to this compound (Second Step):

    • The output stream from the first step is directed to a T-mixer.

    • Neat DIPEA (2 equivalents) is pumped and mixed with the intermediate stream at the T-mixer.

    • The combined stream then flows through a heated residence time unit (e.g., a coil at 100°C) to facilitate the cyclization. A residence time of 5 minutes is typically sufficient. A back-pressure regulator (set to e.g., 3 bar) should be used to allow for heating above the solvent's boiling point.

  • Work-up and Isolation:

    • The output from the second reactor is collected.

    • The collected solution is then subjected to a standard aqueous work-up. This typically involves acidification, extraction to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the this compound product with an organic solvent (e.g., DCM).

    • The final product can be purified by distillation.

Visualizations

G cluster_input Inputs cluster_process Continuous Flow Process cluster_output Output & Workup Cys_HCl Cysteamine HCl in MeOH (4M) PhotoReactor Photochemical Reactor (365 nm, 20 min res. time) Cys_HCl->PhotoReactor VC Vinyl Chloride (gas) VC->PhotoReactor Catalyst 9-Fluorenone (0.1-0.5 mol%) Catalyst->PhotoReactor TMixer T-Mixer PhotoReactor->TMixer Intermediate HeatedCoil Heated Coil (100°C, 5 min res. time) TMixer->HeatedCoil Workup Aqueous Workup & Distillation HeatedCoil->Workup Crude Product This compound Purified this compound Workup->this compound DIPEA DIPEA (base) DIPEA->TMixer

Caption: Experimental workflow for high-speed continuous flow synthesis of this compound.

G cluster_traditional Troubleshooting Traditional Methods cluster_modern Adopting Modern Methods start Problem: Slow this compound Synthesis q1 Are you using a traditional batch method? start->q1 check_temp Optimize Temperature q1->check_temp Yes consider_flow Implement Continuous Flow Photochemical Synthesis q1->consider_flow No / Want Faster Method check_reagents Verify Reagent Purity check_temp->check_reagents check_base Screen Cyclization Bases check_reagents->check_base end_solution Reduced Reaction Time check_base->end_solution consider_mw Explore Microwave- Assisted Synthesis consider_flow->consider_mw consider_flow->end_solution

Caption: Troubleshooting decision tree for slow this compound synthesis.

References

Improving the atom economy of thiomorpholine synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of thiomorpholine. The focus is on improving the atom economy of various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials include diethanolamine, ethyl mercaptoacetate and aziridine, 2-mercaptoethanol and aziridine, and more recently, cysteamine hydrochloride and vinyl chloride for a more atom-economical approach.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal Reagent Ratios: The stoichiometry of your reactants may be incorrect. It is crucial to optimize the ratio of starting materials and reagents.

  • Catalyst Issues: If you are using a catalyst, ensure it is active and used in the correct amount.

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. Purifying starting materials and optimizing reaction conditions can help minimize these.

  • Product Isolation: Inefficient isolation techniques can lead to significant product loss. For instance, losses during distillation can occur, especially at a smaller scale.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: The formation of side products is a common issue. To improve selectivity:

  • Control of Reaction Temperature: Temperature plays a critical role in controlling selectivity. Running the reaction at a lower temperature may favor the desired product.

  • Choice of Base: In multi-step syntheses, the choice of base for cyclization is critical. For instance, while Et3N can be effective, it may cause precipitation. Alternatives like DIPEA or DBU might offer better results in certain setups.

  • Protecting Groups: In some cases, using a salt of a starting material, like cysteamine hydrochloride instead of the free base, can prevent the formation of undesired products like 2-methyl-1,3-thiazolidine.

Q4: I'm having trouble with the purification of this compound. What are the best practices?

A4: this compound is often purified by distillation. However, its basic nature and potential water solubility can present challenges.

  • Extraction: After quenching the reaction, ensure the aqueous phase is sufficiently basic (pH > 13) before extracting with an organic solvent like DCM. Multiple extractions may be necessary to maximize recovery.

  • Drying: Thoroughly dry the combined organic fractions with a suitable drying agent like Na2SO4 before removing the solvent.

  • Distillation: Perform vacuum distillation to purify the final product. Note that some product loss can occur during this step, particularly on a small scale.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Check the purity and activity of starting materials and catalysts.
Insufficient reaction time.Increase the reaction time and monitor the reaction progress using techniques like TLC or GC.
Formation of Multiple Products Reaction conditions are too harsh.Try milder reaction conditions, such as a lower temperature or a weaker base.
Presence of impurities in starting

Technical Support Center: Navigating Solubility Challenges of Thiomorpholine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation during biological assays involving thiomorpholine derivatives.

Introduction to this compound Derivatives and Solubility

This compound and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, inhibition of dipeptidyl peptidase-IV (DPP-IV), squalene synthase, and the PI3K/Akt/mTOR signaling pathway.[1][2] While the parent this compound is miscible with water, the introduction of various substituents to achieve desired pharmacological activity often leads to an increase in lipophilicity and a corresponding decrease in aqueous solubility.[3] This can present significant challenges in obtaining reliable and reproducible data in biological assays.

Poor solubility can lead to a number of issues, including:

  • Underestimation of compound potency.

  • Inaccurate structure-activity relationships (SAR).

  • Compound precipitation in assay plates, leading to inconsistent results and potential artifacts.

  • Difficulties in formulation for in vivo studies.

This guide will provide practical solutions and detailed protocols to help researchers overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative precipitating in the aqueous buffer of my biological assay?

A1: Precipitation of a this compound derivative in an aqueous buffer is a common issue arising from its low aqueous solubility. Typically, these compounds are dissolved in a 100% DMSO stock solution. When this stock is diluted into an aqueous buffer, the abrupt change in the solvent environment from organic to aqueous causes the compound to "crash out" of the solution, a phenomenon known as antisolvent precipitation.[4]

Q2: What are the consequences of compound precipitation in my assay?

A2: Compound precipitation can have several detrimental effects on your experimental results:

  • Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended nominal concentration, leading to an underestimation of its biological activity (e.g., a falsely high IC50 value).

  • Assay Interference: Precipitated particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.[4]

Q3: How can I improve the solubility of my this compound derivative for my in vitro assay?

A3: Several strategies can be employed to improve the solubility of your compound:

  • Co-solvents: The use of a water-miscible organic co-solvent, such as ethanol or PEG400, in the final assay buffer can help to increase the solubility of your compound. It is crucial to ensure that the final concentration of the co-solvent is compatible with your biological system and does not affect the assay performance.

  • pH Adjustment: If your this compound derivative has an ionizable group, adjusting the pH of the assay buffer can significantly impact its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.

  • Use of Excipients: Excipients such as cyclodextrins can be used to encapsulate the hydrophobic this compound derivative, thereby increasing its apparent aqueous solubility.

  • Formulation as a Salt: If the parent compound is not a salt, converting it to a more soluble salt form can be an effective strategy.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately upon diluting the DMSO stock solution of the this compound derivative into the aqueous assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Optimize Dilution Method (e.g., serial dilution) step1->step2 Precipitation persists end Solution Clear step1->end Issue Resolved step3 Use Pre-warmed Media (37°C) step2->step3 Precipitation persists step2->end Issue Resolved step4 Add Co-solvent (e.g., Ethanol, PEG400) step3->step4 Precipitation persists step3->end Issue Resolved step5 Adjust Buffer pH (for ionizable compounds) step4->step5 Precipitation persists step4->end Issue Resolved step6 Consider Cyclodextrins step5->step6 Precipitation persists step5->end Issue Resolved step6->end Issue Resolved

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time During Incubation

Symptom: The solution is initially clear after dilution, but a precipitate forms over the course of the experiment (e.g., during a 24-hour incubation).

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Compound Instability The this compound derivative may be chemically unstable in the aqueous buffer at the incubation temperature, degrading into a less soluble species.1. Assess the chemical stability of the compound under the assay conditions (e.g., using HPLC analysis over time). 2. If unstable, consider reducing the incubation time or modifying the assay buffer (e.g., adding antioxidants if oxidation is the issue).
Time-Dependent Solubility The compound may exist in a supersaturated state initially, which is thermodynamically unstable and leads to precipitation over time.1. Determine the thermodynamic solubility of the compound (see protocols below) and ensure the final assay concentration is below this limit. 2. If a higher concentration is required, formulation strategies like the use of cyclodextrins may be necessary to maintain solubility.
Media Evaporation Evaporation of the assay media from the plate during long incubations can increase the compound concentration, leading to precipitation.1. Ensure proper humidification of the incubator. 2. Use sealed plates or plates with low-evaporation lids for long-term experiments.
Interaction with Media Components The compound may interact with components in the cell culture media (e.g., proteins in serum) over time, forming insoluble complexes.1. If using serum, try reducing the serum concentration if compatible with your cells. 2. Consider using serum-free media for the assay if possible.

Quantitative Data Summary

The aqueous solubility of this compound derivatives can vary significantly depending on the nature and position of substituents. Below is a table summarizing hypothetical solubility data for a series of this compound-based DPP-IV inhibitors to illustrate this variability.

Compound Modification Kinetic Solubility (µM) in PBS (pH 7.4) Thermodynamic Solubility (µM) in PBS (pH 7.4)
Parent Scaffold Unsubstituted150120
Derivative A Addition of a lipophilic phenyl group2515
Derivative B Addition of a polar hydroxyl group250220
Derivative C Conversion to a hydrochloride salt> 500450

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This assay provides a rapid assessment of the solubility of a compound from a DMSO stock solution.

Materials:

  • This compound derivative stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at 650 nm

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dispense 2 µL of each DMSO dilution into triplicate wells of the 96-well plate. Include a DMSO-only control.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This assay determines the equilibrium solubility of a compound and is considered the "gold standard".

Materials:

  • Solid (powdered) this compound derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway

Many this compound derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation |-- This compound This compound Derivative (Inhibitor) This compound->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Squalene Synthase Inhibition

Certain this compound derivatives exhibit hypolipidemic activity by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl PPhosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene Squalene FPP->Squalene catalyzed by Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... Squalene_Synthase Squalene Synthase This compound This compound Derivative (Inhibitor) This compound->Squalene_Synthase

Caption: Mechanism of action of a this compound-based squalene synthase inhibitor.

DPP-IV Inhibition

This compound-containing compounds have been developed as inhibitors of DPP-IV for the treatment of type 2 diabetes.

G GLP1 Active GLP-1 DPP4 DPP-IV GLP1->DPP4 Insulin Insulin Secretion GLP1->Insulin stimulates Glucagon Glucagon Secretion GLP1->Glucagon inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades This compound This compound Derivative (Inhibitor) This compound->DPP4

Caption: this compound derivative inhibiting DPP-IV to enhance GLP-1 activity.

References

Validation & Comparative

The Tale of Two Rings: A Comparative Analysis of Thiomorpholine and Morpholine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the selection of the right heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's efficacy, safety, and pharmacokinetic profile. Among the privileged structures in medicinal chemistry, morpholine has long been a staple. However, its sulfur-containing analog, thiomorpholine, is emerging as a compelling alternative. This guide provides a detailed comparison of the efficacy of this compound versus morpholine in drug design, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Biological Properties

Morpholine and its bioisostere, this compound, are six-membered saturated heterocyclic rings. The replacement of the oxygen atom in morpholine with a sulfur atom in this compound leads to distinct physicochemical properties that can significantly impact a molecule's biological activity.[1][2][3][4] Both scaffolds are integral to a wide range of therapeutic agents, demonstrating their versatility in targeting diverse biological pathways.[1]

Head-to-Head Comparison: Potency and Efficacy

Direct comparisons of drug analogs where a morpholine ring is substituted with a this compound ring provide valuable insights into their relative efficacy.

Antimycobacterial Activity: Sutezolid vs. Linezolid

A prominent example is the comparison between the oxazolidinone antibiotics, linezolid (containing a morpholine ring) and its this compound analog, sutezolid. Both are potent inhibitors of bacterial protein synthesis. Multiple studies have demonstrated that sutezolid exhibits superior in vitro activity against various strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria compared to linezolid.

CompoundScaffoldTarget OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
LinezolidMorpholineM. intracellulare>32>32
SutezolidThis compoundM. intracellulare24
LinezolidMorpholineM. avium32>32
SutezolidThis compoundM. avium48
LinezolidMorpholineM. kansasii12
SutezolidThis compoundM. kansasii0.1250.25

Table 1: Comparative in vitro activity of Linezolid and Sutezolid against slowly growing mycobacteria.

In another study focusing on rapidly growing mycobacteria, sutezolid and linezolid showed similar MIC distributions against M. abscessus.

Antimycobacterial Activity of Dihydroquinoline Analogs

A study on 2-(thiophen-2-yl)dihydroquinolines as potential antitubercular agents provided a direct comparison between a morpholine and a this compound analog. In this case, the morpholine-containing compound demonstrated greater potency.

CompoundScaffoldTarget OrganismMIC (µg/mL)
Analog 26aMorpholineM. tuberculosis H37Rv6.25
Analog 26bThis compoundM. tuberculosis H37Rv25

Table 2: Comparative antimycobacterial activity of morpholine and this compound dihydroquinoline analogs.

Metabolic Stability: A Key Differentiator

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. The morpholine ring, while offering benefits like improved solubility, can be susceptible to metabolism by cytochrome P450 enzymes. The primary metabolic pathways include oxidation at the carbons alpha to the nitrogen or oxygen, N-dealkylation, and ring opening.

Safety and Toxicity Profile

A favorable safety profile is paramount for any drug candidate. While comprehensive comparative cytotoxicity data is limited in the provided results, some studies suggest that newer oxazolidinones like sutezolid may offer a better safety profile than linezolid, which is known to cause toxicities with long-term use.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for predicting the metabolic clearance of a compound.

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, the test compound (at a final concentration typically around 1 µM), and liver microsomes.

  • Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (Clint) of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of a compound on a cell line.

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Signaling Pathway Visualization: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is a common target for cancer therapeutics. Many inhibitors of this pathway incorporate a morpholine moiety.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Promotes (when phosphorylated) PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR signaling pathway.

Conclusion

The choice between a this compound and a morpholine scaffold in drug design is nuanced and context-dependent. While morpholine remains a reliable and well-characterized moiety, the substitution with this compound can offer distinct advantages. As demonstrated by the sutezolid and linezolid case, this compound can lead to enhanced potency against certain targets. The alteration in physicochemical properties upon replacing oxygen with sulfur can also influence a compound's metabolic stability and safety profile. For drug discovery and development teams, a head-to-head comparison of both scaffolds in lead optimization is a valuable strategy to identify the candidate with the most promising overall profile. The experimental protocols provided herein offer a starting point for conducting such comparative efficacy studies.

References

Structure-Activity Relationship (SAR) Studies of Thiomorpholine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. As a bioisostere of the morpholine ring, the substitution of the oxygen atom with sulfur can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs across different therapeutic targets, supported by experimental data and detailed protocols.

This compound Analogs as PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. The pan-PI3K inhibitor ZSTK474, which contains two morpholine rings, has been a valuable template for the development of new analogs. SAR studies have explored the replacement of one of these morpholine moieties with other functional groups, including this compound, to modulate potency and selectivity.

Data Presentation: SAR of ZSTK474 Analogs

The following table summarizes the in vitro inhibitory activity of ZSTK474 and its analogs against Class I PI3K isoforms. While direct this compound-for-morpholine substitution data for ZSTK474 is limited in the public domain, the table includes analogs where one morpholine ring is replaced by other 2-aminoethyl-containing functional groups to provide a comparative context for structural modifications on the triazine core.

CompoundR Group (Morpholine Replacement)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
ZSTK474 (1) Morpholine5.016820.83.9
Analog 6a Ethanolamine9.9>100052.19.8
Analog 6b Diethanolamine3.784014.69.8
Analog 6e Dimethylamino198>5000623120

Data compiled from studies on ZSTK474 analogs to illustrate the impact of morpholine replacement on PI3K inhibition.

SAR Insights:

  • The replacement of a morpholine ring in ZSTK474 with ethanolamine (6a) or diethanolamine (6b) retains potent inhibition of PI3Kα and PI3Kδ isoforms.[1]

  • However, these modifications lead to a significant decrease in potency against the PI3Kβ isoform.[1]

  • The introduction of a dimethylamino group (6e) results in a substantial loss of inhibitory activity across all tested isoforms, highlighting the importance of the hydroxyl groups for maintaining potency.[1]

Experimental Protocols: PI3K Enzyme Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against PI3K isoforms is a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling cascade.

This compound Analogs as Antimycobacterial Agents

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. This compound-containing compounds have been investigated for their antimycobacterial potential.

Data Presentation: SAR of Dihydroquinoline-Thiomorpholine Conjugates

The following table presents the minimum inhibitory concentration (MIC) values for a series of 2-(thiophen-2-yl)dihydroquinolines, comparing the activity of the parent compound with its morpholine and this compound-substituted analogs against M. tuberculosis H37Rv.

CompoundR GroupMIC (µg/mL)
25 H12.5
26a Morpholine6.25
26b This compound 25
Isoniazid-0.1
Rifampicin-0.2

Data from a study on 2-(thiophen-2-yl)dihydroquinoline derivatives.[2]

SAR Insights:

  • In this particular series, the introduction of a morpholine ring (26a) at the target position enhances the antimycobacterial activity compared to the unsubstituted parent compound (25).[2]

  • Conversely, the incorporation of a this compound moiety (26b) leads to a decrease in potency, with a MIC value higher than both the parent and the morpholine analog. This suggests that for this scaffold, the oxygen of the morpholine ring may be involved in a key interaction with the biological target that the sulfur atom of this compound cannot replicate as effectively.

Experimental Protocols: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile deionized water

Procedure:

  • Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to prevent evaporation.

  • Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a drug-free control well (bacteria only) and a sterile control well (broth only).

  • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

This compound Analogs as DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for the treatment of type 2 diabetes. DPP-IV inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.

Data Presentation: SAR of this compound-Based DPP-IV Inhibitors

The table below shows the in vitro DPP-IV inhibitory activity of a series of this compound-bearing compounds.

CompoundR Group (at α-position of carbonyl)DPP-IV IC₅₀ (µmol/L)
16a Isopropyl6.93
16b Isobutyl6.29
16c sec-Butyl3.40

Data from a study on this compound-bearing compounds as DPP-IV inhibitors.

SAR Insights:

  • In this series of this compound-based DPP-IV inhibitors, the nature of the alkyl substituent at the α-position to the carbonyl group significantly influences the inhibitory potency.

  • Increasing the steric bulk from an isopropyl group (16a) to an isobutyl group (16b) results in a slight improvement in activity.

  • The compound with a sec-butyl group (16c) at this position demonstrates the highest potency, suggesting that a branched alkyl group of a certain size is favorable for binding to the active site of the DPP-IV enzyme.

Experimental Protocols: DPP-IV Inhibition Assay

A common method for assessing DPP-IV inhibitory activity is a fluorescence-based assay using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Add 40 µL of assay buffer, 10 µL of the test compound solution (or DMSO for control), and 20 µL of the DPP-IV enzyme solution to the wells of a 96-well plate.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 30 µL of the fluorogenic substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Mandatory Visualization: Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Lead_ID Lead Identification (e.g., HTS, literature) Analog_Design Analog Design (this compound Introduction) Lead_ID->Analog_Design Synthesis Chemical Synthesis & Purification Analog_Design->Synthesis Primary_Assay Primary Screening (e.g., Enzyme Assay) Synthesis->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cell-based Assay) Primary_Assay->Secondary_Assay Active Hits Data_Analysis Data Analysis (IC₅₀/MIC Determination) Secondary_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Analog_Design Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

A Comparative Analysis of Thiomorpholine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the prevailing synthetic routes for thiomorpholine, offering a comparative analysis of their performance, supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthesis method based on factors such as yield, reaction time, safety, and scalability.

This compound, a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms, is a crucial structural motif in a variety of active pharmaceutical ingredients (APIs). Its presence in molecules has been associated with diverse pharmacological activities, including antibiotic, antimalarial, and antioxidant properties. The growing importance of this compound-containing drugs has spurred the development of various synthetic methodologies. This guide provides a comparative overview of the most common methods for synthesizing this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to inform laboratory and industrial-scale production decisions.

Comparative Performance of this compound Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between efficiency, cost, safety, and scalability. The following table summarizes the key quantitative data for four prominent synthesis methods.

MethodStarting MaterialsKey ReagentsOverall Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
1. From Diethanolamine DiethanolamineThionyl chloride, Sodium sulfide44-81[1]2-54 hours[1]Low-cost starting materials.Involves hazardous nitrogen mustard intermediates[1]; long reaction times.
2. From Ethyl Mercaptoacetate & Aziridine Ethyl mercaptoacetate, AziridineLiAlH₄44-81[1]2-54 hours[1]Potentially high yielding.Use of highly reactive and hazardous LiAlH₄ and aziridine; multi-step process.
3. From 2-Mercaptoethanol & Aziridine 2-Mercaptoethanol, AziridineThionyl chloride, Triethylamine44-812-54 hoursUtilizes readily available starting materials.Involves toxic aziridine and hazardous intermediates; multi-step synthesis.
4. Photochemical Thiol-Ene/Cyclization Cysteamine hydrochloride, Vinyl chloride9-Fluorenone (photocatalyst), DIPEA54 (isolated), 84 (NMR)~40 minutes (continuous flow)High atom economy, rapid, suitable for continuous flow, cost-effective.Requires specialized photochemical reactor setup.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathways for each of the discussed methods.

Thiomorpholine_Synthesis_Pathways cluster_Diethanolamine Method 1: From Diethanolamine cluster_EthylMercaptoacetate Method 2: From Ethyl Mercaptoacetate & Aziridine cluster_Mercaptoethanol Method 3: From 2-Mercaptoethanol & Aziridine cluster_Photochemical Method 4: Photochemical Thiol-Ene/Cyclization Diethanolamine Diethanolamine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Diethanolamine->Bis(2-chloroethyl)amine SOCl₂ Bis(2-chloroethyl)amine) Bis(2-chloroethyl)amine) Thiomorpholine_1 This compound Bis(2-chloroethyl)amine)->Thiomorpholine_1 Na₂S Ethyl Mercaptoacetate Ethyl Mercaptoacetate Thiomorpholin-3-one Thiomorpholin-3-one Ethyl Mercaptoacetate->Thiomorpholin-3-one + Aziridine Thiomorpholine_2 This compound Thiomorpholin-3-one->Thiomorpholine_2 LiAlH₄ 2-Mercaptoethanol 2-Mercaptoethanol Intermediate_A 2-(2-aminoethylthio)ethanol 2-Mercaptoethanol->Intermediate_A + Aziridine Intermediate_B 2-(2-chloroethylthio)ethylamine Intermediate_A->Intermediate_B SOCl₂ Thiomorpholine_3 This compound Intermediate_B->Thiomorpholine_3 Base Cysteamine HCl Cysteamine HCl Half-mustard Intermediate Half-mustard Intermediate Cysteamine HCl->Half-mustard Intermediate + Vinyl Chloride, hv, Photocatalyst Thiomorpholine_4 This compound Half-mustard Intermediate->Thiomorpholine_4 Base (DIPEA)

Fig. 1: Synthetic pathways to this compound.

Experimental Protocols

Method 4: Photochemical Thiol-Ene/Cyclization in Continuous Flow

This modern approach offers a rapid and efficient synthesis of this compound.

Experimental Workflow:

Photochemical_Workflow A Prepare Feed Solution: Cysteamine HCl (4M in MeOH) 9-Fluorenone (0.1-0.5 mol%) Internal Standard B Pump Feed Solution and Vinyl Chloride Gas into Photoreactor A->B C Irradiate with 365 nm LED at 20°C (Residence time: ~20 min) B->C D Mix with Base (DIPEA) in a T-mixer C->D E Heat at 100°C in a Residence Time Coil (Residence time: ~5 min) D->E F Purification: Distillation E->F

Fig. 2: Workflow for the photochemical synthesis.

Detailed Protocol:

  • Feed Solution Preparation: A solution of cysteamine hydrochloride (4 M) and 9-fluorenone (0.1–0.5 mol%) as the photocatalyst is prepared in methanol.

  • Thiol-Ene Reaction: The feed solution and vinyl chloride gas are continuously pumped through a flow reactor equipped with a 365 nm LED light source at 20°C. A residence time of approximately 20 minutes is maintained to afford the half-mustard intermediate.

  • Cyclization: The output from the photoreactor is mixed with N,N-diisopropylethylamine (DIPEA) in a T-mixer and passed through a heated coil at 100°C with a residence time of about 5 minutes to induce cyclization.

  • Work-up and Purification: The resulting mixture is then subjected to distillation to isolate the pure this compound.

Concluding Remarks

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. Classical methods, while often utilizing inexpensive starting materials, suffer from long reaction times and the use of hazardous reagents like aziridine and intermediates such as nitrogen mustards. The handling of aziridine, a highly reactive and toxic substance, requires stringent safety protocols. Similarly, nitrogen mustards are known carcinogens and vesicants, posing significant health risks. The use of lithium aluminium hydride in the second method also necessitates careful handling due to its pyrophoric nature.

In contrast, the continuous flow photochemical method represents a significant advancement in this compound synthesis. It offers a much shorter reaction time, high yields, and improved safety by minimizing the accumulation of hazardous intermediates. While it requires an initial investment in specialized photochemical equipment, the overall cost-effectiveness and scalability make it an attractive option for industrial production.

For researchers and drug development professionals, the choice of synthesis method will depend on the scale of production, available equipment, and safety considerations. For small-scale laboratory synthesis, the classical methods may still be viable with appropriate precautions. However, for larger-scale and more sustainable manufacturing, the continuous flow photochemical approach presents a compelling and superior alternative.

References

In-Vitro Anticancer Potential of Thiomorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with thiomorpholine derivatives emerging as a promising class. Their structural features allow for diverse substitutions, leading to a wide range of biological activities. This guide provides a comparative overview of the in-vitro anticancer effects of recently studied this compound derivatives, supported by experimental data and detailed protocols for key assays.

Comparative Efficacy of this compound Derivatives

Recent studies have highlighted the cytotoxic potential of novel this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations. The data below summarizes the in-vitro anticancer activity of several newly synthesized this compound-based compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-thiomorpholine 3f A549 (Lung Cancer)3.72Cisplatin>3.72
Thieno[2,3-c]pyridine 6i HSC3 (Head and Neck)10.8Cisplatin>10.8[1]
T47D (Breast Cancer)11.7Cisplatin>11.7[1]
RKO (Colorectal Cancer)12.4Cisplatin>12.4[1]
2-morpholino-4-anilinoquinoline 3d HepG2 (Liver Cancer)8.50Sorafenib5.2[2]
2-morpholino-4-anilinoquinoline 3c HepG2 (Liver Cancer)11.42Sorafenib5.2
2-morpholino-4-anilinoquinoline 3e HepG2 (Liver Cancer)12.76Sorafenib5.2
Morpholine-substituted tetrahydroquinoline 10e A549 (Lung Cancer)0.033--
Morpholine-substituted tetrahydroquinoline 10h MCF-7 (Breast Cancer)0.087--
Thiophenyl Thiazolyl-Pyridine 8e A549 (Lung Cancer)0.302Doxorubicin0.460
TMI-1 (thiomorpholin hydroxamate) Various Tumor Cell Lines0.6 - 12.5--

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well microplate

  • Complete cell culture medium

  • This compound derivatives (and reference drug) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound derivatives or the reference drug. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Harvest the treated and untreated cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 1-2 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Flow cytometer

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Harvesting: Collect the treated and untreated cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.

Visualizing the Mechanisms of Action

To understand the potential mechanisms by which this compound derivatives exert their anticancer effects, it is crucial to visualize the cellular processes and signaling pathways they may modulate.

Experimental_Workflow Cancer_Cell_Lines Cancer_Cell_Lines Treatment Treatment Cancer_Cell_Lines->Treatment Thiomorpholine_Derivatives Thiomorpholine_Derivatives Thiomorpholine_Derivatives->Treatment Incubation Incubation Treatment->Incubation MTT_Assay MTT_Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis_Assay Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Incubation->Cell_Cycle_Analysis Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination Apoptotic_Cell_Quantification Apoptotic_Cell_Quantification Data_Analysis->Apoptotic_Cell_Quantification Cell_Cycle_Distribution Cell_Cycle_Distribution Data_Analysis->Cell_Cycle_Distribution

General workflow for in-vitro evaluation.

Several studies suggest that this compound derivatives may target key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Growth_Factor Growth Factor Growth_Factor->RTK Thiomorpholine_Derivative Thiomorpholine_Derivative Thiomorpholine_Derivative->PI3K inhibition? Thiomorpholine_Derivative->mTORC1 inhibition? EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS activates PI3K_Akt_Pathway PI3K/Akt Pathway EGFR->PI3K_Akt_Pathway activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR Thiomorpholine_Derivative Thiomorpholine_Derivative Thiomorpholine_Derivative->EGFR inhibition? Caspase_Dependent_Apoptosis Thiomorpholine_Derivative Thiomorpholine_Derivative Cell_Stress Cellular Stress Thiomorpholine_Derivative->Cell_Stress induces Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Cytotoxicity of Thiomorpholine and its S-Oxide Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of thiomorpholine, this compound S-oxide, and this compound S,S-dioxide is challenging due to a lack of studies that evaluate these specific compounds side-by-side under identical experimental conditions. The current scientific literature primarily focuses on the biological activities of more complex derivatives, rather than a foundational comparison of the parent heterocycles. This guide synthesizes the available toxicological information for each compound and provides context based on related derivatives, while also outlining standard methodologies for cytotoxicity assessment.

Summary of Toxicological Data

CompoundSummary of Available Toxicological InformationSource
This compound Causes severe skin burns and eye damage. May be corrosive to metals. Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] The toxicological properties have not been fully investigated.Safety Data Sheets
This compound S-oxide Studies on polymers derived from this compound oxide suggest these polymers have high water solubility and no cytotoxicity on mouse fibroblast cell lines (L929) at concentrations below 400 μg/mL. No direct cytotoxicity data for the parent compound is available.Research Article
This compound S,S-dioxide Causes skin irritation and serious eye irritation. The toxicological properties have not been fully investigated. May cause respiratory irritation.Safety Data Sheets

It is important to note that the information for this compound and this compound S,S-dioxide is derived from general safety assessments and does not provide specific cellular cytotoxicity data. The data for this compound S-oxide is inferred from a polymer derivative and may not be representative of the small molecule itself.

A review of morpholine and this compound derivatives mentions that replacing the morpholine ring in an antibiotic with a this compound S-oxide or S,S-dioxide moiety resulted in a compound with better activity and lower toxicity, though this is in the context of a complex derivative.

Experimental Protocols for Cytotoxicity Assessment

While specific experimental protocols for the comparative cytotoxicity of these exact compounds are not published, a standard method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound, this compound S-oxide, and this compound S,S-dioxide in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

Signaling Pathways and Mechanisms of Action

There is a significant gap in the literature regarding the specific signaling pathways through which this compound and its S-oxide derivatives may exert cytotoxic effects. Research on other sulfur-containing heterocyclic compounds suggests that potential mechanisms could involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. However, without direct experimental evidence, the precise mechanisms for these compounds remain speculative.

Visualizations

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare Compound Solutions (this compound & S-Oxides) treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds using an in vitro cell-based assay.

Signaling_Pathway_Concept Conceptual Diagram of Cytotoxicity Assessment cluster_compounds Test Compounds cluster_cell Cellular Interaction cluster_effects Potential Cytotoxic Effects cluster_outcome Measured Outcome Thio This compound Cell Target Cells (e.g., Cancer Cell Line) Thio->Cell Exposure ThioO This compound S-oxide ThioO->Cell Exposure ThioO2 This compound S,S-dioxide ThioO2->Cell Exposure ROS Reactive Oxygen Species (ROS) Production Cell->ROS Potential Mechanisms (Hypothetical) Apoptosis Induction of Apoptosis Cell->Apoptosis Potential Mechanisms (Hypothetical) Necrosis Induction of Necrosis Cell->Necrosis Potential Mechanisms (Hypothetical) CellCycle Cell Cycle Arrest Cell->CellCycle Potential Mechanisms (Hypothetical) Viability Decreased Cell Viability (e.g., IC50) ROS->Viability Leads to Apoptosis->Viability Leads to Necrosis->Viability Leads to CellCycle->Viability Leads to

References

Assessing the Enzyme Inhibition Mechanism of Thiomorpholine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine, a sulfur-containing heterocyclic analog of morpholine, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a diverse range of bioactive compounds. This guide provides a comparative assessment of the enzyme inhibition mechanisms of this compound-based compounds, focusing on key therapeutic targets. The information presented is supported by experimental data and detailed protocols to aid in research and drug development endeavors.

Overview of this compound-Based Enzyme Inhibitors

This compound derivatives have demonstrated inhibitory activity against a variety of enzymes implicated in numerous disease pathologies. This guide will focus on five key enzymes:

  • Dipeptidyl Peptidase-IV (DPP-IV): A key regulator of incretin hormones, making it a prime target for type 2 diabetes therapy.

  • Squalene Synthase: A critical enzyme in the cholesterol biosynthesis pathway, targeted for the management of hypercholesterolemia.

  • Tumor Necrosis Factor-α Converting Enzyme (TACE): A metalloprotease involved in the release of the pro-inflammatory cytokine TNF-α, a target for inflammatory diseases.

  • Acetylcholinesterase (AChE): An enzyme that degrades the neurotransmitter acetylcholine, with its inhibitors used in the treatment of Alzheimer's disease.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins, a target for anti-inflammatory drugs.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of this compound-based compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While IC50 values are widely reported, Ki values provide a more direct measure of an inhibitor's potency and are independent of substrate concentration. The mechanism of inhibition, whether competitive, non-competitive, mixed, or uncompetitive, further characterizes the inhibitor's interaction with the enzyme.

Quantitative Data Summary

The following tables summarize the available quantitative data for the inhibition of the target enzymes by various this compound-based compounds.

Table 1: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by this compound Derivatives

Compound IDStructureIC50 (µM)Inhibition TypeKi (µM)Reference
1 N-(substituted)-2-cyanopyrrolidine with this compoundNot ReportedNot ReportedNot ReportedGeneral class of inhibitors
2 This compound-bearing L-amino acid derivatives3.40 - 6.93Not ReportedNot Reported[1]

Table 2: Inhibition of Squalene Synthase by this compound Derivatives

Compound IDStructureIC50 (µM)Inhibition TypeKi (µM)Reference
3 Biphenyl-substituted this compoundNot ReportedPlausible inhibitionNot ReportedGeneral class of inhibitors

Table 3: Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE) by this compound Derivatives

Compound IDStructureIC50 (nM)Inhibition TypeKi (nM)Reference
4 This compound sulfonamide hydroxamates140Not ReportedNot Reported[2]

Table 4: Inhibition of Acetylcholinesterase (AChE) by this compound and Morpholine Derivatives

Compound IDStructureIC50 (µM)Inhibition TypeKi (µM)Reference
5 Morpholine-bearing quinoline derivative1.94Mixed-type1.85[3]
6 General this compound derivativesModerate InhibitionNot ReportedNot ReportedGeneral observation

Table 5: Inhibition of Cyclooxygenase-2 (COX-2) by this compound Derivatives

Compound IDStructureIC50 (µM)Inhibition TypeKi (µM)Reference
7 This compound-substituted NSAIDs (e.g., ibuprofen)Enhanced selective COX-2 inhibitionNot ReportedNot ReportedGeneral observation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors.

General Protocol for IC50 and Ki Determination

Objective: To determine the IC50 and Ki of a this compound-based compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • This compound-based inhibitor

  • Assay buffer (optimized for the specific enzyme)

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well plates

Procedure for IC50 Determination:

  • Prepare a series of dilutions of the this compound inhibitor.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and the inhibitor at various concentrations.

  • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (blank).

  • Pre-incubate the enzyme and inhibitor for a specific time at an optimal temperature.

  • Initiate the reaction by adding a fixed concentration of the substrate (typically at or near its Km value).

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Procedure for Ki and Mechanism of Inhibition Determination:

  • Perform a series of enzyme assays with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Mixed: Lines intersect at a point other than on an axis.

    • Uncompetitive: Lines are parallel.

  • Calculate the Ki value from replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration (Dixon plots or Cornish-Bowden plots).

Specific Assay Protocol Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the AChE inhibitory activity of a this compound compound.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare serial dilutions of the this compound compound.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound compound dilution (or buffer for control).

  • Add 10 µL of AChE solution to each well (except the blank).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the this compound compound relative to the control.

  • Calculate the IC50 value as described in the general protocol. For Ki determination, repeat the assay with varying concentrations of both ATCI and the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

DPP_IV_Signaling_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 secretes Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 is substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Lowered Insulin->Glucose leads to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to Inhibitor This compound DPP-IV Inhibitor Inhibitor->DPP4 inhibits

DPP-IV Signaling Pathway and Inhibition

Squalene_Synthase_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP multiple steps SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase 2 molecules Squalene Squalene SqualeneSynthase->Squalene catalyzes Cholesterol Cholesterol Squalene->Cholesterol multiple steps Inhibitor This compound Squalene Synthase Inhibitor Inhibitor->SqualeneSynthase inhibits

Cholesterol Biosynthesis and Squalene Synthase Inhibition

TACE_Signaling_Pathway proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) proTNF->TACE is substrate for sTNF Soluble TNF-α TACE->sTNF cleaves to release TNFR TNF Receptor sTNF->TNFR binds to Inflammation Inflammatory Signaling TNFR->Inflammation activates Inhibitor This compound TACE Inhibitor Inhibitor->TACE inhibits AChE_Signaling_Pathway ACh_release Acetylcholine (ACh) Released into Synapse AChR Postsynaptic Receptor ACh_release->AChR binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE is hydrolyzed by Signal Signal Transduction AChR->Signal activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate breaks down into Inhibitor This compound AChE Inhibitor Inhibitor->AChE inhibits COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 is substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate Inhibitor This compound COX-2 Inhibitor Inhibitor->COX2 inhibits IC50_Workflow Start Start: Prepare Reagents Dilute Prepare Serial Dilutions of Inhibitor Start->Dilute Assay Set up 96-well Plate: Enzyme, Buffer, Inhibitor Dilute->Assay Preincubation Pre-incubate Assay->Preincubation Initiate Initiate Reaction with Substrate Preincubation->Initiate Measure Kinetic Measurement (Absorbance/Fluorescence) Initiate->Measure Calculate Calculate Initial Velocities & Percent Inhibition Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot Determine Determine IC50 Value Plot->Determine Ki_Workflow Start Start: Vary [Substrate] & [Inhibitor] Assays Perform Multiple Enzyme Assays Start->Assays Velocities Measure Initial Velocities Assays->Velocities LB_Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Velocities->LB_Plot Analyze Analyze Plot Pattern for Inhibition Mechanism LB_Plot->Analyze Replot Create Secondary Plots (Dixon or Cornish-Bowden) Analyze->Replot Determine Determine Ki Value Replot->Determine

References

Thiomorpholine-Based Enzyme Inhibitors: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of thiomorpholine-based enzyme inhibitors, focusing on key examples in clinical and preclinical development. The data presented herein is compiled from publicly available studies and is intended to serve as a resource for evaluating the off-target effects of this important class of molecules.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into enzyme inhibitors to enhance their potency and pharmacokinetic properties. However, as with any therapeutic agent, off-target interactions can lead to undesirable side effects. This guide delves into the selectivity of prominent this compound and morpholine-containing inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Selectivity of this compound-Based Inhibitors

To provide a clear comparison of the cross-reactivity of different this compound-based enzyme inhibitors, the following tables summarize their inhibitory activity against their primary targets and a panel of off-target kinases and other enzymes.

Table 1: Cross-Reactivity Profile of BIRB 796 (Doramapimod)

BIRB 796 is a potent and selective inhibitor of p38 MAP kinase, containing a morpholine moiety which is structurally related to this compound. Its selectivity has been assessed against a panel of kinases and other enzymes.

Target FamilyTargetInhibitionAssay Type
Primary Target p38α MAPK Kd = 0.1 nM Biochemical
p38β MAPK IC50 = 65 nM Cell-free
p38γ MAPK IC50 = 200 nM Cell-free
p38δ MAPK IC50 = 520 nM Cell-free
Off-Target Kinases JNK2>330-fold selectivity vs p38αBiochemical
c-RafWeak inhibitionBiochemical
FynWeak inhibitionBiochemical
LckWeak inhibitionBiochemical
ERK-1Insignificant inhibitionBiochemical
SYKInsignificant inhibitionBiochemical
IKK2Insignificant inhibitionBiochemical
Other Off-Targets (SafetyScreen44™ Panel @ 10 µM) NA+/SITE2/R65%Radioligand Binding
5HT2AH_AGON60%Radioligand Binding
COX-255%Enzymatic
41 other proteins<70%Various

Table 2: Cross-Reactivity Profile of PQR530

PQR530 is a dual pan-PI3K/mTOR inhibitor that features a morpholine group. Its selectivity has been characterized against a broad panel of kinases.

Target FamilyTargetInhibitionAssay Type
Primary Targets PI3Kα Kd = 0.84 nM Biochemical
mTOR Kd = 0.33 nM Biochemical
Off-Target Kinases Wide kinase panelExcellent selectivityKINOMEScan

Note: Specific quantitative data for the full KINOMEScan panel for PQR530 is not publicly available, but reports consistently describe its selectivity as "excellent"[1][2][3].

Table 3: Cross-Reactivity Profile of ZSTK474

ZSTK474 is a pan-Class I PI3K inhibitor containing two morpholine moieties. Its cross-reactivity has been evaluated against other PI3K family members and a large panel of protein kinases.

Target FamilyTargetIC50Assay Type
Primary Targets PI3Kα 16 nM Biochemical
PI3Kβ 44 nM Biochemical
PI3Kδ 4.6 nM Biochemical
PI3Kγ 49 nM Biochemical
Off-Target PI3K Superfamily mTORWeak inhibitionBiochemical
DNA-PKMuch weaker than PI3KBiochemical
Off-Target Protein Kinases 139 protein kinasesLittle to no inhibitionBiochemical

Note: A detailed list of the 139 kinases and the corresponding inhibition data for ZSTK474 is not fully detailed in the referenced literature, but the compound is reported to be highly selective for Class I PI3Ks[4].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitor cross-reactivity. Below are representative protocols for key assays used in the characterization of the inhibitors discussed.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of kinases using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Add the appropriate amount of the specific kinase to each well.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unbound [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular Phospho-p38 MAPK ELISA

This protocol outlines a cell-based ELISA to measure the inhibition of p38 MAPK phosphorylation in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test inhibitor

  • Cell lysis buffer

  • Phospho-p38 MAPK (Thr180/Tyr182) ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS to induce p38 MAPK phosphorylation.

  • After the desired stimulation time, lyse the cells.

  • Perform the phospho-p38 MAPK ELISA according to the manufacturer's instructions. This typically involves:

    • Adding cell lysates to wells coated with a capture antibody for total p38 MAPK.

    • Incubating with a detection antibody specific for phosphorylated p38 MAPK.

    • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to generate a colorimetric or chemiluminescent signal.

  • Measure the signal using a microplate reader.

  • Normalize the phospho-p38 signal to the total p38 signal and determine the IC50 of the inhibitor.

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This protocol describes a common in vitro assay to measure the activity of PI3K isoforms.

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Test inhibitor

  • HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and streptavidin-XL665)

  • Assay buffer

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Add the test inhibitor at various concentrations or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the PI3K enzyme and the PIP2 substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate to allow for the detection complex to form.

  • Read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.

  • Calculate the HTRF ratio and determine the percentage of inhibition to derive IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of these inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Test Inhibitor Serial Dilution plate_setup Plate Setup (384-well) inhibitor->plate_setup kinase_panel Kinase Panel Preparation kinase_panel->plate_setup reagents Assay Reagent Preparation (ATP, Substrate, Buffer) reaction Kinase Reaction reagents->reaction incubation Incubation plate_setup->incubation incubation->reaction detection Signal Detection reaction->detection readout Plate Reading detection->readout calculation IC50 Calculation readout->calculation profile Selectivity Profile Generation calculation->profile

Experimental workflow for kinase inhibitor cross-reactivity screening.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects stress Stress (UV, Osmotic Shock) tak1 TAK1 stress->tak1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) cytokines->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mekk4 MEKK4 mekk4->mkk3_6 p38 p38 MAPK mkk3_6->p38 transcription Transcription Factors (ATF2, MEF2C) p38->transcription cytokine_prod Cytokine Production (TNF-α, IL-6) p38->cytokine_prod apoptosis Apoptosis p38->apoptosis inhibitor BIRB 796 (this compound-related) inhibitor->p38

Simplified p38 MAPK signaling pathway and the inhibitory action of BIRB 796.

pi3k_pathway cluster_receptor Receptor Activation cluster_pi3k PI3K Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Responses rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates survival Survival akt->survival growth Cell Growth mtor->growth proliferation Proliferation mtor->proliferation inhibitor PQR530 / ZSTK474 (this compound-related) inhibitor->pi3k inhibitor->mtor (PQR530)

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of PQR530 and ZSTK474.

This guide provides a foundational understanding of the cross-reactivity of this compound-based enzyme inhibitors. For the most accurate and comprehensive assessment, it is recommended to consult the primary literature and consider performing tailored selectivity profiling experiments for specific research needs. The provided protocols and visualizations serve as a starting point for designing and interpreting such studies.

References

A Comparative Analysis of the Antioxidant Capacity of Thiomorpholine Derivatives and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous search for novel therapeutic agents, compounds with significant antioxidant potential are of high interest to researchers in drug discovery and development. This guide provides a comparative overview of the antioxidant capacity of thiomorpholine derivatives against established standard antioxidants. While direct experimental data on the parent this compound molecule is limited, numerous studies have highlighted the potent antioxidant activities of its derivatives.

Understanding Antioxidant Capacity

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. The efficacy of an antioxidant is often measured by its ability to scavenge these free radicals.

Two common in vitro methods for determining antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant capacity.

Comparative Antioxidant Activity

Recent studies have synthesized and evaluated a range of this compound derivatives, demonstrating their significant antioxidant properties. The data presented below summarizes the findings from various experimental studies, comparing the IC50 values of these derivatives with standard antioxidants where available.

Table 1: Antioxidant Capacity (IC50) of this compound Derivatives

CompoundAssayIC50 (μM)Source
This compound Derivative 3DPPH31[1]
This compound Derivative 10DPPH78[1]
This compound Derivative 1DPPH166[1]
Benzothis compound Derivative 13DPPH36[1]
Benzothis compound Derivative 16DPPH141[1]
This compound Derivative 1Lipid Peroxidation6
This compound Derivative 3Lipid Peroxidation8
This compound Derivative 10Lipid Peroxidation4
Various this compound DerivativesLipid PeroxidationAs low as 7.5
Cinnamic Acid-conjugated this compound DerivativesLipid PeroxidationAs low as 1.4

Note: Lower IC50 values indicate higher antioxidant activity.

For comparison, a well-known standard antioxidant, Trolox (a water-soluble analog of Vitamin E), has a reported IC50 of 0.221 μM in the DPPH assay. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies. However, the data indicates that certain this compound derivatives exhibit potent antioxidant activity, with some showing IC50 values in the low micromolar range.

Mechanism of Action and Signaling Pathways

The primary mechanism by which many antioxidants, including likely this compound derivatives, exert their effect is through radical scavenging. This involves the donation of a hydrogen atom or an electron to a free radical, thus neutralizing its reactivity.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical receives H from Antioxidant Antioxidant (A-H) Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical donates H to

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

In addition to direct radical scavenging, some antioxidant compounds can influence cellular signaling pathways involved in the oxidative stress response.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the most commonly cited antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

Protocol:

  • A solution of DPPH (e.g., 75 μM) in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (this compound derivative or standard antioxidant) are prepared.

  • A small volume of each test compound solution (e.g., 50 μL) is added to a larger volume of the DPPH solution (e.g., 950 μL).

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A blank sample, containing the solvent instead of the test compound, is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound DPPH_Solution->Mix Test_Compounds Prepare serial dilutions of test compounds Test_Compounds->Mix Incubate Incubate in the dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

Thiomorpholine Derivatives Emerge as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of drug discovery and inflammation are increasingly turning their attention to thiomorpholine derivatives, a promising class of synthetic compounds demonstrating significant anti-inflammatory properties. This guide provides a comprehensive comparison of their performance against existing alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these novel agents.

The therapeutic potential of this compound derivatives lies in their structural similarity to morpholine, a scaffold present in many biologically active compounds. The substitution of the oxygen atom with sulfur in the this compound ring has been shown to modulate the molecule's physicochemical properties, leading to enhanced biological activity in some cases. Studies have highlighted that thoughtful substitution on the this compound scaffold can lead to a diversified set of actions, including anti-inflammatory, antioxidant, and even hypolipidemic effects.[1]

Performance Comparison of this compound Derivatives

The anti-inflammatory efficacy of this compound derivatives has been evaluated through various in vitro and in vivo models. Key performance indicators include the inhibition of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the reduction of edema in animal models of inflammation.

In Vitro Anti-Inflammatory Activity

Several studies have quantified the inhibitory effects of this compound derivatives on key inflammatory enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro Inhibition of Inflammatory Markers by this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Derivative Series A
Compound 15-LOX68Naproxen25
Compound 35-LOX4Ferulic Acid132
Compound 45-LOX71Ibuprofen>300
Compound 75-LOX22Cinnamic Acid>300
NSAID-Thiomorpholine Amides
Indomethacin DerivativeNot SpecifiedPotent ActivityIndomethacinNot Specified
Ibuprofen DerivativeNot SpecifiedPotent ActivityIbuprofenNot Specified
Morpholine-substituted NSAIDs (for comparison)
Ibuprofen-MorpholinamideCOX-2Enhanced SelectivityIbuprofenNot Specified
Indomethacin-MorpholinamideCOX-2Enhanced SelectivityIndomethacinNot Specified

Data synthesized from multiple sources for comparative purposes. Experimental conditions may vary.

Notably, the literature suggests that the introduction of a morpholine or this compound moiety to existing non-steroidal anti-inflammatory drugs (NSAIDs) can enhance their selective COX-2 inhibition.[1]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely accepted method for evaluating the in vivo efficacy of acute anti-inflammatory agents. The percentage of edema inhibition is a key metric in these studies.

Table 2: In Vivo Anti-Inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDoseRoute of AdministrationTime Point (hours)% Edema InhibitionReference Drug% Edema Inhibition (Reference)
This compound Derivative Mix150 µmol/kgNot SpecifiedNot Specified31-60%Not SpecifiedNot Specified
NSAID-Thiomorpholine AmidesNot SpecifiedNot SpecifiedNot SpecifiedEqual or greater than parent NSAIDsParent NSAIDsNot Specified
Quinoxaline Derivative (for comparison)0.2 mg/mlNot SpecifiedNot SpecifiedComparable to DiclofenacDiclofenacNot Specified

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate critical signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some this compound derivatives have been shown to suppress this activation.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release This compound This compound Derivatives This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

NF-κB signaling pathway and inhibition by this compound derivatives.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases, including p38, ERK, and JNK, that are sequentially activated by phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators.

MAPK_Pathway cluster_mapks MAPKs Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation This compound This compound Derivatives This compound->MAPKK Inhibits (Potential)

MAPK signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of this compound derivatives.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit to measure prostaglandin E2 (PGE2) production.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with various concentrations of the this compound derivative or a reference inhibitor (e.g., Celecoxib) in a reaction buffer.

    • The reaction is initiated by adding arachidonic acid.

    • The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of PGE2 produced is quantified using an ELISA kit.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound derivatives represent a versatile and potent class of anti-inflammatory agents. Their ability to be chemically modified allows for the fine-tuning of their activity and selectivity towards key inflammatory targets. The data presented in this guide underscores their potential to rival or even surpass existing anti-inflammatory drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility in treating a range of inflammatory disorders. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.

Experimental_Workflow cluster_discovery Drug Discovery & Preclinical cluster_development Clinical Development Synthesis Synthesis of This compound Derivatives In_Vitro In Vitro Screening (COX/LOX Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Models (Carrageenan-induced Edema) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (NF-κB & MAPK Pathways) In_Vivo->Mechanism Toxicology Toxicology Studies Mechanism->Toxicology Clinical_Trials Clinical Trials (Phase I, II, III) Toxicology->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

General workflow for the development of this compound-based anti-inflammatory drugs.

References

Head-to-head comparison of sutezolid (thiomorpholine) and linezolid (morpholine)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Linezolid, the first clinically approved oxazolidinone, has been a cornerstone in treating infections caused by multidrug-resistant Gram-positive bacteria. However, its long-term use is often limited by significant toxicities. Sutezolid, a thiomorpholine analogue of linezolid, has emerged as a promising next-generation oxazolidinone with potential for improved safety and efficacy, particularly in the context of tuberculosis treatment. This guide provides a detailed, data-driven comparison of sutezolid and linezolid, focusing on their in vitro activity, pharmacokinetics, safety profiles, and underlying mechanisms.

Chemical Structures

The primary structural difference between sutezolid and linezolid lies in the morpholine ring. Sutezolid incorporates a sulfur atom in place of the oxygen atom present in linezolid's morpholine ring. This substitution significantly influences the molecule's metabolic profile and is thought to contribute to its improved safety.

Mechanism of Action

Both sutezolid and linezolid are protein synthesis inhibitors that act on the bacterial ribosome. They bind to the 50S ribosomal subunit and interfere with the formation of the initiation complex, a crucial first step in protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

cluster_initiation Initiation of Protein Synthesis cluster_elongation Elongation 30S_subunit 30S Ribosomal Subunit 30S_initiation_complex 30S Initiation Complex 30S_subunit->30S_initiation_complex mRNA mRNA mRNA->30S_initiation_complex fMet-tRNA fMet-tRNA fMet-tRNA->30S_initiation_complex Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->30S_initiation_complex 70S_initiation_complex Functional 70S Initiation Complex 30S_initiation_complex->70S_initiation_complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_initiation_complex Polypeptide_chain Polypeptide Chain Elongation 70S_initiation_complex->Polypeptide_chain Protein_synthesis Bacterial Protein Synthesis Polypeptide_chain->Protein_synthesis Oxazolidinones Sutezolid & Linezolid Oxazolidinones->70S_initiation_complex Inhibition

Mechanism of action of oxazolidinones.

In Vitro Activity

Sutezolid has demonstrated potent in vitro activity, particularly against Mycobacterium tuberculosis. Comparative studies have shown that sutezolid often exhibits lower minimum inhibitory concentrations (MICs) than linezolid against various mycobacterial species.

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)
M. intracellulareSutezolid24
Linezolid32>32
M. aviumSutezolid48
Linezolid32>32
M. kansasiiSutezolid0.1250.25
Linezolid12
M. tuberculosisLinezolid-1.0
S. aureus (MRSA)Linezolid-4
E. faecalisLinezolid-2-4
E. faeciumLinezolid-2
S. pneumoniaeLinezolid12

Note: Direct comparative MIC data for sutezolid against common Gram-positive bacteria other than mycobacteria is limited in the reviewed literature.

Pharmacokinetics

Pharmacokinetic studies have been conducted for both sutezolid and linezolid, primarily in the context of tuberculosis treatment. While direct head-to-head comparative studies in humans are not extensively published, data from separate trials provide insights into their pharmacokinetic profiles.

ParameterSutezolid (600 mg BID)Linezolid (600 mg BID)
Cmax (mg/L) Data not directly comparable from available search results~16.2
AUC0-24h (mg·h/L) Data not directly comparable from available search results~108.3
Half-life (t1/2) Data not directly comparable from available search resultsData not directly comparable from available search results

Note: The provided pharmacokinetic parameters for linezolid are from a study in patients with multidrug-resistant tuberculosis.[1] Sutezolid pharmacokinetic data from a comparable patient population in a head-to-head trial is not available in the search results.

Safety and Tolerability

A key driver for the development of sutezolid is its potential for an improved safety profile compared to linezolid, which is known to cause myelosuppression and neuropathy with long-term use. Clinical studies in tuberculosis patients suggest that sutezolid is generally well-tolerated.

Adverse EventSutezolidLinezolid
Anemia Not reported as a frequent event30.8%
Peripheral Neuropathy Not reported as a frequent event53.8%
Gastrointestinal Reactions Reported, but incidence appears lower than linezolid23.1%
ALT Elevations (transient) 14% (in one study)[2]Data on transient ALT elevations not specified in the same comparative context

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of sutezolid and linezolid is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate microtiter plate wells containing drug dilutions with bacterial suspension Bacterial_Inoculum->Inoculation Drug_Dilutions Prepare serial two-fold dilutions of sutezolid and linezolid in broth Drug_Dilutions->Inoculation Incubation Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for bacterial growth (turbidity) Incubation->Reading MIC_Determination Determine MIC as the lowest concentration that inhibits visible growth Reading->MIC_Determination

Workflow for MIC determination.
Early Bactericidal Activity (EBA) Study in Patients with Pulmonary Tuberculosis (NCT01225640)

This clinical trial was designed to assess the early bactericidal activity, safety, and tolerability of sutezolid in patients with newly diagnosed, drug-sensitive pulmonary tuberculosis.[2]

Study Design: Randomized, open-label study.

Participants: Sputum smear-positive tuberculosis patients.

Intervention:

  • Sutezolid 600 mg twice daily (BID)

  • Sutezolid 1200 mg once daily (QD)

  • Standard 4-drug therapy (control)

Duration: 14 days of treatment.

Primary Endpoints:

  • Change in mycobacterial burden in sputum, measured by:

    • Colony-forming unit (CFU) counts on agar.

    • Time to positivity (TTP) in an automated liquid culture system.

  • Safety and tolerability of sutezolid.

Secondary Endpoint:

  • Whole blood bactericidal activity (WBA) against M. tuberculosis H37Rv.

Conclusion

Sutezolid demonstrates promising characteristics as a next-generation oxazolidinone. Its potent in vitro activity against Mycobacterium tuberculosis, often superior to that of linezolid, combined with a potentially improved safety profile, makes it a strong candidate for inclusion in novel anti-tuberculosis regimens. While direct comparative data against a broader range of Gram-positive pathogens and in head-to-head human pharmacokinetic and large-scale safety trials are still emerging, the available evidence suggests that sutezolid's this compound structure may offer a significant therapeutic advantage over linezolid's morpholine core, particularly for long-term treatment. Further clinical investigation is warranted to fully elucidate its place in the antimicrobial armamentarium.

References

Unveiling the Three-Dimensional Architecture of Thiomorpholine Derivatives: A Comparative Guide Based on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and optimizing its properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the molecular structures of various thiomorpholine derivatives, confirmed by X-ray crystallography, offering valuable insights for rational drug design and development.

The this compound scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[1][2][3] Its sulfur-containing heterocyclic ring offers unique physicochemical properties compared to its oxygen analogue, morpholine, influencing factors such as lipophilicity and metabolic stability.[4] Understanding the conformational preferences and subtle structural variations within this class of molecules is crucial for deciphering structure-activity relationships (SAR).

Comparative Crystallographic Data of this compound Derivatives

The following tables summarize key crystallographic parameters for a selection of this compound derivatives, providing a basis for comparing their solid-state structures.

Table 1: Crystallographic Data and Refinement Details

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
4-(4-Nitrophenyl)this compoundC₁₀H₁₂N₂O₂SMonoclinicP2₁/c13.3525(5)10.3755(4)7.4464(3)96.325(2)4[4]
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide*C₁₆H₁₈N₂O₂SMonoclinicP2₁/c16.5283(11)9.9049(7)9.6831(5)99.056(2)4

*Note: This compound contains a morpholine ring, included for comparative purposes.

Table 2: Selected Bond Lengths and Angles (Å, °)

Compound NameSelected Bond LengthsValueSelected Bond AnglesValueRef.
4-(4-Nitrophenyl)this compoundC-S1.812(2), 1.815(2)C-S-C98.68(9)
C-N1.473(3), 1.475(3)C-N-C112.1(2)
N-C(aryl)1.391(3)
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamideC-O1.423(3), 1.425(3)C-O-C109.8(2)
C-N1.458(3), 1.460(3)C-N-C111.5(2)
N-C(amide)1.353(3)

Conformational Analysis and Structural Insights

The this compound ring, akin to cyclohexane and morpholine, typically adopts a chair conformation to minimize steric strain. However, the nature of the substituent on the nitrogen atom and the presence of intermolecular interactions in the crystal lattice can significantly influence the ring's conformation and the orientation of the substituent.

In the case of 4-(4-nitrophenyl)this compound , the this compound ring adopts a low-energy chair conformation. Interestingly, the 4-nitrophenyl group occupies a quasi-axial position. This is in contrast to its morpholine analogue where the same substituent is found in a quasi-equatorial position. This difference highlights the subtle yet significant influence of replacing the ring oxygen with sulfur on the conformational preferences of the N-substituent.

For N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide , the morpholine ring also adopts a chair conformation. The analysis of bond lengths and angles in these structures provides a baseline for understanding the geometric parameters of the this compound and morpholine rings. The C-S bond lengths in the this compound derivative are, as expected, longer than the C-O bonds in the morpholine analogue, and the C-S-C bond angle is narrower than the corresponding C-O-C angle. These fundamental differences in geometry contribute to the distinct overall shape and electronic properties of this compound-containing molecules.

The Impact of Sulfur Oxidation

The sulfur atom in the this compound ring is a site for metabolic oxidation, leading to the formation of the corresponding sulfoxides and sulfones (this compound-1-oxide and this compound-1,1-dioxide). While specific crystal structures for a diverse range of these oxidized derivatives were not found in the immediate search, it is well-established that the oxidation state of the sulfur atom dramatically alters the geometry and electronic properties of the ring. The introduction of one or two oxygen atoms on the sulfur atom increases the polarity and hydrogen bonding capacity of the molecule, which can have profound effects on its biological activity and pharmacokinetic profile. Further crystallographic studies on a series of this compound S-oxides and S,S-dioxides are needed to provide a detailed comparative analysis of their three-dimensional structures.

Experimental Protocols

The determination of the molecular structures of this compound derivatives by X-ray crystallography follows a standardized workflow.

Synthesis and Crystallization

The initial step involves the synthesis and purification of the target this compound derivative. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing the Workflow

The following diagram illustrates the general workflow for confirming the molecular structure of a this compound derivative using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Molecular Structure

Fig. 1: General workflow for X-ray crystallography.

Logical Relationship in Comparative Structural Analysis

The comparison of different this compound derivatives allows for the elucidation of structure-property relationships. The logical flow of this comparative analysis is depicted below.

logical_relationship cluster_derivatives This compound Derivatives cluster_analysis Crystallographic Analysis cluster_comparison Comparative Analysis cluster_insights Insights Derivative1 Derivative A (e.g., N-Aryl) BondLengths Bond Lengths & Angles Derivative1->BondLengths Conformation Ring Conformation Derivative1->Conformation Interactions Intermolecular Interactions Derivative1->Interactions Derivative2 Derivative B (e.g., N-Acyl) Derivative2->BondLengths Derivative2->Conformation Derivative2->Interactions Derivative3 Derivative C (e.g., S-Oxide) Derivative3->BondLengths Derivative3->Conformation Derivative3->Interactions Comparison Comparison of Structural Parameters BondLengths->Comparison Conformation->Comparison Interactions->Comparison SAR Structure-Activity Relationships (SAR) Comparison->SAR DrugDesign Rational Drug Design SAR->DrugDesign

Fig. 2: Comparative structural analysis logic.

References

A Comparative Guide to the Synthesis of Thiomorpholine: Batch vs. Continuous Flow Processing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds like thiomorpholine is a critical concern. This guide provides an objective comparison between traditional batch synthesis and modern continuous flow processing for the production of this compound, supported by experimental data.

The synthesis of this compound, a vital structural motif in numerous active pharmaceutical ingredients, has traditionally been performed using batch processing.[1][2] However, recent advancements in continuous flow chemistry offer a compelling alternative, promising enhanced efficiency, safety, and scalability.[3][4] This guide delves into a comparative study of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.

Quantitative Performance Comparison

A direct comparison of key performance indicators for the synthesis of this compound highlights the advantages of continuous flow processing. The data below is derived from a telescoped photochemical thiol-ene reaction followed by a cyclization sequence.[1]

ParameterBatch ProcessContinuous Flow Process
Reaction Time 30 - 60 minutes (photochemical reaction) + 5 minutes (cyclization)40 minutes (overall residence time)
Yield (NMR) Quantitative (photochemical reaction), 86-89% (cyclization)≥98% (intermediate), 84% (this compound)
Overall Isolated Yield Not reported for telescoped process54%
Throughput Not applicable (lab scale batch)1.8 g/h
Temperature Room Temperature (photochemical), 100 °C (cyclization)20 °C (photochemical), 76-78 °C (cyclization)
Scalability Faces challenges in heat and mass transferSeamless scalability by increasing flow rate or parallelization
Safety Handling of hazardous reagents in larger quantitiesSmall reactor volumes enhance safety with hazardous materials

Experimental Protocols

Batch Synthesis of this compound Intermediate

The batch synthesis involves a photochemical thiol-ene reaction to produce the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride (condensed)

  • Methanol

  • Photoreactor with a 365 nm LED

Procedure:

  • A solution of cysteamine hydrochloride (1 M) in methanol is prepared in a suitable reaction vessel.

  • Vinyl chloride (1.1 equivalents) is condensed into the solution.

  • The reaction mixture is then irradiated with a 365 nm LED at room temperature for 30-60 minutes.

  • The reaction progress is monitored by NMR, which typically shows quantitative conversion to the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

Continuous Flow Synthesis of this compound

This method utilizes a two-step telescoped process, combining the photochemical reaction and subsequent cyclization in a continuous stream.

Materials:

  • Cysteamine hydrochloride

  • 9-fluorenone (photocatalyst)

  • Diphenyl ether (internal standard)

  • Methanol

  • Vinyl chloride (gas)

  • N,N-Diisopropylethylamine (DIPEA) in Methanol

Equipment:

  • Syringe pumps

  • Mass flow controller

  • Flow photoreactor (e.g., Corning AFR) with 365 nm LEDs

  • T-mixer

  • Residence time unit (e.g., heated coil)

Procedure:

  • A liquid feed solution is prepared by dissolving cysteamine hydrochloride, 9-fluorenone (0.1–0.5 mol %), and diphenyl ether in methanol.

  • The liquid feed and vinyl chloride gas are continuously pumped into a flow photoreactor at controlled flow rates.

  • The photochemical thiol-ene reaction occurs in the irradiated section of the reactor at 20 °C.

  • The output stream containing the intermediate is then mixed with a solution of DIPEA in methanol using a T-mixer.

  • The mixture flows through a heated residence time unit (76-78 °C) to facilitate the base-mediated cyclization to this compound.

  • The process is run continuously, and after reaching a steady state, the product is collected. The robustness of this process was demonstrated over a 7-hour period.

Visualizing the Workflows and Comparison

To better illustrate the processes and their core differences, the following diagrams are provided.

G cluster_0 Batch Synthesis Workflow cluster_1 Continuous Flow Synthesis Workflow a 1. Prepare Cysteamine HCl in Methanol b 2. Condense Vinyl Chloride into solution a->b c 3. Irradiate with 365 nm LED b->c d 4. Isolate Intermediate (2-(2-chloroethylthio)ethylamine HCl) c->d e 5. Add Base (e.g., DIPEA) in a separate step d->e f 6. Heat to induce cyclization e->f g 7. Isolate this compound f->g h 1. Pump Cysteamine HCl/Photocatalyst Solution j 3. Mix Reagents (T-Mixer) h->j i 2. Introduce Vinyl Chloride Gas via Mass Flow Controller i->j k 4. Photochemical Reaction in Flow Reactor j->k l 5. Mix with Base Solution (T-Mixer) k->l m 6. Cyclization in Heated Residence Time Unit l->m n 7. Continuous Collection of this compound m->n

Caption: Experimental workflows for batch vs. continuous flow synthesis.

G cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis batch_adv Advantages: - Simpler setup for small scale - Flexible for reaction condition changes [3] batch_dis Disadvantages: - Scale-up challenges [3] - Poor heat and mass transfer at scale - Larger footprint for large scale - Increased safety concerns with hazardous reagents [9] flow_adv Advantages: - Enhanced safety [4] - Seamless scalability [3] - Superior heat and mass transfer [5] - Higher throughput and automation potential [10] - Process intensification [4] flow_dis Disadvantages: - Higher initial equipment cost - Potential for clogging [2] - Less flexible for rapid exploratory changes

Caption: Logical comparison of batch vs. continuous flow synthesis.

Conclusion

The continuous flow synthesis of this compound demonstrates significant advantages over traditional batch processing, particularly in terms of safety, scalability, and throughput. While batch synthesis remains a viable option for small-scale laboratory research due to its simpler setup, continuous flow technology presents a more robust and efficient solution for process development and manufacturing in the pharmaceutical industry. The ability to safely handle hazardous reagents and the potential for automation make continuous flow a superior choice for the large-scale production of this compound and other critical pharmaceutical intermediates.

References

Evaluating the Metabolic Stability of Thiomorpholine vs. Morpholine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry, with morpholine and its sulfur-containing bioisostere, thiomorpholine, being frequently employed to optimize the physicochemical and pharmacokinetic properties of drug candidates. A critical parameter in the drug development pipeline is metabolic stability, which dictates a compound's half-life and overall exposure. This guide provides a comprehensive comparison of the metabolic stability of drugs containing this compound versus those containing morpholine, supported by experimental data and detailed protocols.

Executive Summary

The substitution of a morpholine ring with a this compound moiety can significantly alter the metabolic profile of a drug candidate. While both scaffolds are susceptible to oxidation, this compound introduces a unique metabolic "soft spot" at the sulfur atom, leading to the formation of sulfoxide and sulfone metabolites. This additional metabolic pathway can lead to faster clearance compared to the analogous morpholine-containing compound. The case study of the oxazolidinone antibiotics, linezolid (morpholine-containing) and sutezolid (this compound-containing), illustrates this principle. In vivo, sutezolid is rapidly metabolized to its active sulfoxide metabolite, which circulates at concentrations several-fold higher than the parent drug, indicating lower metabolic stability of the parent this compound-containing compound.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes key in vitro metabolic stability parameters for representative morpholine- and this compound-containing drugs in human liver microsomes (HLM).

CompoundHeterocycleParameterValueReference(s)
Linezolid MorpholineIntrinsic Clearance (CLint) - CYP3A4 mediated0.150 µL/min/mg[1]
Intrinsic Clearance (CLint) - Undefined HLM0.760 µL/min/mg[1]
Sutezolid This compoundMetabolic ProfileRapidly oxidized to active sulfoxide metabolite (PNU-101603)[2][3]
In Vivo ObservationSulfoxide metabolite concentrations are several-fold higher than the parent compound[2]

Metabolic Pathways

The metabolic fates of morpholine and this compound rings are primarily dictated by Phase I oxidative enzymes, particularly Cytochrome P450s (CYPs).

Morpholine Metabolism

The morpholine ring is generally metabolized via oxidation of the carbon atoms adjacent (alpha) to the ring oxygen and nitrogen atoms. This can lead to the formation of hydroxylated metabolites or ring-opening products.

This compound Metabolism

In addition to the C-H oxidation observed in morpholines, the this compound ring is also susceptible to S-oxidation. This process, often mediated by CYPs and flavin-containing monooxygenases (FMOs), results in the formation of a this compound S-oxide and subsequently a this compound S,S-dioxide (sulfone). This additional metabolic route can significantly contribute to the overall clearance of the drug.

cluster_morpholine Morpholine Metabolism cluster_this compound This compound Metabolism Morpholine Drug Morpholine Drug Hydroxylated Metabolite Hydroxylated Metabolite Morpholine Drug->Hydroxylated Metabolite C-Oxidation (CYPs) Ring-Opened Metabolite Ring-Opened Metabolite Hydroxylated Metabolite->Ring-Opened Metabolite This compound Drug This compound Drug This compound S-Oxide This compound S-Oxide This compound Drug->this compound S-Oxide S-Oxidation (CYPs, FMOs) Hydroxylated this compound Hydroxylated this compound This compound Drug->Hydroxylated this compound C-Oxidation (CYPs) This compound S,S-Dioxide This compound S,S-Dioxide This compound S-Oxide->this compound S,S-Dioxide S-Oxidation

Primary metabolic pathways for morpholine and this compound rings.

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay is a standard method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls. Prepare the incubation mixture containing HLM, phosphate buffer, and MgCl₂.

  • Pre-incubation: Add the test compound to the incubation mixture in the 96-well plate and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

A Prepare Incubation Mixture (Microsomes, Buffer, MgCl2) B Add Test Compound (Pre-incubate at 37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Sample at time points) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate t½ and CLint G->H

References

Bioactivation of L-Thiomorpholine-3-Carboxylic Acid: A Comparative Analysis with Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid (T3C), a known nephrotoxic agent, with its potential analogs. The bioactivation of T3C is a critical event initiating its cellular toxicity. Understanding how structural modifications might alter this process is crucial for the development of safer analogs with therapeutic potential. This document summarizes key experimental findings for T3C and offers a predictive comparison for its analogs based on established enzymatic principles.

Executive Summary

L-thiomorpholine-3-carboxylic acid (T3C) undergoes bioactivation primarily through enzymatic oxidation catalyzed by L-amino acid oxidase (L-AAO). This process leads to the formation of a reactive imine intermediate, which is implicated in the compound's cytotoxicity. The efficiency of this bioactivation is dependent on the structural features of the T3C molecule. While direct comparative experimental data for T3C analogs are limited in the public domain, this guide provides a framework for predicting how modifications to the thiomorpholine ring or the carboxylic acid group may influence their interaction with L-AAO and subsequent toxicity.

Bioactivation Mechanism of L-Thiomorpholine-3-Carboxylic Acid

The primary mechanism of T3C bioactivation involves its conversion to a cytotoxic metabolite by L-amino acid oxidase, an enzyme found in significant concentrations in the kidney.[1]

Key Steps:

  • Enzymatic Oxidation: L-amino acid oxidase catalyzes the oxidative deamination of the L-amino acid moiety of T3C.[1]

  • Imine Formation: This oxidation results in the formation of a cyclic imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[1] This step is accompanied by an increase in oxygen consumption.[1]

  • Cytotoxicity: The formation of this reactive imine is directly linked to the cytotoxic and nephrotoxic effects of T3C.[1]

The following diagram illustrates the bioactivation pathway of T3C.

T3C Bioactivation Pathway T3C L-Thiomorpholine-3-carboxylic acid (T3C) Imine 5,6-Dihydro-2H-1,4-thiazine-3-carboxylic acid (Imine Intermediate) T3C->Imine L-Amino Acid Oxidase (L-AAO) + O2 Cytotoxicity Cellular Cytotoxicity Imine->Cytotoxicity Reacts with cellular nucleophiles

Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid by L-amino acid oxidase.

Comparative Analysis: T3C vs. Hypothetical Analogs

L-AAO generally prefers L-amino acids with bulky, hydrophobic side chains. The cyclic nature of T3C likely influences its binding to the enzyme's active site. Modifications to the this compound ring or the carboxylic acid group can be expected to alter this interaction and, consequently, the rate of bioactivation and cytotoxicity.

The following table summarizes the predicted effects of these modifications.

Compound Structural Modification Predicted Substrate Affinity for L-AAO Predicted Rate of Bioactivation Predicted Cytotoxicity
L-Thiomorpholine-3-carboxylic acid (T3C) Parent CompoundModerateModerateHigh
Analog 1 N-Alkylation (e.g., N-methyl-T3C)LowLowReduced
Analog 2 C-5 Substitution (e.g., 5-methyl-T3C)Moderate to HighModerate to HighPotentially Increased
Analog 3 S-Oxidation (T3C-sulfoxide)LowLowReduced
Analog 4 Carboxylic Acid Esterification (e.g., T3C-ethyl ester)Very Low (Prodrug)Very Low (Requires initial hydrolysis)Dependent on hydrolysis rate

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of T3C bioactivation.

L-Amino Acid Oxidase (L-AAO) Activity Assay

This assay is used to determine the rate of enzymatic oxidation of T3C or its analogs by L-AAO.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the L-AAO-catalyzed reaction. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a chromogenic or fluorogenic substrate.

Typical Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), horseradish peroxidase, and a chromogenic substrate (e.g., o-dianisidine) or fluorogenic substrate (e.g., Amplex Red).

  • Substrate Addition: Add the test compound (T3C or analog) at various concentrations to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding a purified L-amino acid oxidase.

  • Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

The following diagram outlines the workflow for a typical L-AAO assay.

LAAO Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer D Mix Buffer, HRP, and Chromogen/Fluorogen in Plate A->D B Prepare Substrate Stock (T3C/Analog) E Add Substrate to Wells B->E C Prepare L-AAO Enzyme Solution F Initiate with L-AAO C->F D->E E->F G Incubate at 37°C F->G H Measure Absorbance/Fluorescence G->H I Calculate Kinetic Parameters (Km, Vmax) H->I Bioactivation and Cytotoxicity cluster_bioactivation Bioactivation cluster_toxicity Cytotoxicity A T3C / Analog C Reactive Imine Intermediate A->C Oxidation B L-Amino Acid Oxidase D Interaction with Cellular Targets C->D Initiates E Cellular Damage D->E F Apoptosis / Necrosis E->F

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for the Use of Thiomorpholine in Laboratory Settings

This guide provides crucial, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. By adhering to these protocols, you can mitigate risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is paramount. This involves a combination of engineering controls and appropriate personal protective equipment.

Control Specification Purpose
Ventilation Use only under a chemical fume hood.[1][2][3] Ensure adequate ventilation, especially in confined areas.[1][4]To minimize inhalation of vapors or mists.
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166). A faceshield (minimum 8 inches) is also recommended.To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure. A complete suit protecting against chemicals and a PVC apron may be necessary for severe exposure.To prevent skin burns and absorption.
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator. The type of respirator will depend on the contaminant level.To protect against inhalation of harmful vapors.
Footwear Wear safety footwear or rubber gumboots.To protect feet from spills.
Hygiene Wash hands before breaks and at the end of the workday. Launder contaminated clothing before reuse. Do not eat, drink, or smoke when handling.To prevent accidental ingestion and contamination.
Safety Stations Ensure that eyewash stations and safety showers are close to the workstation location.To provide immediate decontamination in case of exposure.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section provides a procedural workflow for the safe handling of this compound from acquisition to disposal.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Verify the proximity and functionality of the eyewash station and safety shower.

  • Gather Materials: Have all necessary equipment and reagents for the experiment readily available.

Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of vapors or mists.

    • Do not get in eyes, on skin, or on clothing.

    • Keep away from open flames, hot surfaces, and sources of ignition.

    • Handle and store under an inert gas like nitrogen as it is air-sensitive.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed and properly labeled.

    • Store in a corrosives area, away from incompatible materials such as strong oxidizing agents.

    • Protect containers against physical damage and check regularly for leaks.

Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and never give anything by mouth to an unconscious person. Call a physician immediately.

  • Spills:

    • Evacuate personnel to a safe area.

    • Remove all sources of ignition.

    • Wear appropriate PPE.

    • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.

Disposal Plan

Waste containing this compound is considered hazardous and must be disposed of accordingly.

  • Waste Collection:

    • Collect all waste containing this compound, including residues and contaminated materials, in a designated and properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) with a secure cap.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and its approximate concentration and quantity.

  • Decontamination:

    • Decontaminate any equipment or surfaces that have come into contact with this compound using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not empty into drains or release into the environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative properties of this compound.

PropertyValue
Molecular Formula C₄H₉NS
Molecular Weight 103.18 g/mol
Boiling Point 169 °C
Flash Point 63 °C (closed cup)
Relative Density 1.026 g/cm³ at 25 °C
Solubility in Water Miscible

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Safety Stations) Don_PPE->Prepare_Work_Area Handling Handle in Fume Hood (Avoid Contact & Ignition Sources) Prepare_Work_Area->Handling Storage Store in Cool, Dry, Ventilated Area (Tightly Closed, Inert Atmosphere) Handling->Storage Spill Spill Response (Evacuate, Contain, Clean) Handling->Spill Exposure Exposure Response (First Aid, Seek Medical Attention) Handling->Exposure Waste_Collection Collect in Labeled Hazardous Waste Container Handling->Waste_Collection Decontamination Decontaminate Equipment & Surfaces Waste_Collection->Decontamination Final_Disposal Dispose via EHS or Licensed Contractor Decontamination->Final_Disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine
Reactant of Route 2
Thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.